Product packaging for Dalpiciclib hydrochloride(Cat. No.:)

Dalpiciclib hydrochloride

Cat. No.: B10829879
M. Wt: 483.0 g/mol
InChI Key: HFUZGOIPADACLD-UHFFFAOYSA-N
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Description

Dalpiciclib hydrochloride is a useful research compound. Its molecular formula is C25H31ClN6O2 and its molecular weight is 483.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClN6O2 B10829879 Dalpiciclib hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31ClN6O2

Molecular Weight

483.0 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride

InChI

InChI=1S/C25H30N6O2.ClH/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32;/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30);1H

InChI Key

HFUZGOIPADACLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C.Cl

Origin of Product

United States

Foundational & Exploratory

Dalpiciclib Hydrochloride: A Deep Dive into CDK4 vs. CDK6 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dalpiciclib (formerly SHR6390) hydrochloride is a potent and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, most notably hormone receptor-positive (HR+) breast cancer. This technical guide provides an in-depth analysis of dalpiciclib's selectivity for CDK4 versus CDK6, detailing the quantitative data, the experimental methodologies used for its determination, and the critical signaling pathways it modulates.

Quantitative Analysis of CDK4/CDK6 Inhibition

The inhibitory potency of dalpiciclib against CDK4 and CDK6 has been determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as the key metric. The data reveals a comparable and potent inhibition of both kinases.

Kinase TargetIC50 (nM)Selectivity Ratio (CDK4/CDK6)
CDK412.4[1]1.25
CDK69.9[1]

This near-equivalent potency for both CDK4 and CDK6 underscores dalpiciclib's classification as a dual CDK4/6 inhibitor.

Core Signaling Pathway and Mechanism of Action

Dalpiciclib exerts its anti-proliferative effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle.

Dalpiciclib_Mechanism_of_Action cluster_activation Activation cluster_inhibition Inhibition by Dalpiciclib cluster_downstream Downstream Effects Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Induces expression Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Complex (Active) Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 pRb p-Rb (Inactive) Cyclin_D_CDK4_6->pRb Phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest Dalpiciclib Dalpiciclib (SHR6390) Dalpiciclib->Cyclin_D_CDK4_6 Inhibits Rb Rb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->Rb_E2F E2F->G1_S_Transition Promotes Rb_E2F->G1_S_Transition Blocks Biochemical_Kinase_Assay_Workflow Reagents Reagent Preparation: - Recombinant CDK4/Cyclin D & CDK6/Cyclin D - Rb protein substrate - ATP - Dalpiciclib (serial dilutions) Reaction_Setup Reaction Setup: - Combine enzyme, substrate, and dalpiciclib in assay buffer Reagents->Reaction_Setup Incubation1 Pre-incubation (Allows inhibitor binding) Reaction_Setup->Incubation1 Reaction_Initiation Reaction Initiation: - Add ATP to start phosphorylation Incubation1->Reaction_Initiation Incubation2 Kinase Reaction (Phosphorylation of Rb) Reaction_Initiation->Incubation2 Detection Detection: - Add detection reagents (e.g., labeled anti-pRb antibody) Incubation2->Detection Signal_Measurement Signal Measurement: (e.g., TR-FRET reader) Detection->Signal_Measurement Data_Analysis Data Analysis: - Plot signal vs. dalpiciclib concentration - Calculate IC50 Signal_Measurement->Data_Analysis Dalpiciclib_Resistance_Pathways cluster_resistance Mechanisms of Resistance Dalpiciclib Dalpiciclib CDK4_6 CDK4/6 Dalpiciclib->CDK4_6 Inhibits Cell_Cycle_Progression Cell Cycle Progression (G1-S Transition) CDK4_6->Cell_Cycle_Progression Promotes (via pRb) Rb_Loss Loss of Rb Rb_Loss->Cell_Cycle_Progression Bypasses CDK4/6 dependency Cyclin_E_CDK2 Cyclin E/CDK2 Activation Cyclin_E_CDK2->Cell_Cycle_Progression Bypasses CDK4/6 dependency (phosphorylates Rb) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Activation PI3K_AKT_mTOR->Cell_Cycle_Progression Promotes Cyclin D expression FGFR_MAPK FGFR/MAPK Pathway Activation FGFR_MAPK->Cell_Cycle_Progression Promotes Cyclin D expression

References

Dalpiciclib Hydrochloride: A Technical Guide to Target Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding affinity and mechanism of action of dalpiciclib hydrochloride (also known as SHR6390). Dalpiciclib is a highly selective, orally active small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its development represents a significant advancement in targeted cancer therapy, particularly for hormone receptor-positive (HR+) breast cancers.

Core Mechanism of Action

Dalpiciclib selectively targets the CDK4 and CDK6 enzymes.[1][2][3] In normal cell cycle progression, Cyclin D proteins bind to and activate CDK4 and CDK6.[3][4] This active complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[2][4][5] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[2][3]

In many cancer types, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6] this compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of the active Cyclin D-CDK4/6 complex and subsequent phosphorylation of the Rb protein.[3][4] This action maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and preventing the G1-S phase transition. The result is a G1 cell cycle arrest, which suppresses DNA replication and inhibits the proliferation of cancer cells.[1][5]

cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD + CDK46 CDK4/6 CDK46->CDK46_CyclinD + pRb Inactive pRb CDK46_CyclinD->pRb Phosphorylation Rb Active Rb Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F Rb->pRb E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Transition (DNA Replication) Dalpiciclib Dalpiciclib Dalpiciclib->CDK46_CyclinD Inhibits E2F_free Free E2F pRb->E2F_free Releases E2F_free->G1_S_Transition Activates

Caption: Dalpiciclib's inhibition of the CDK4/6-Rb signaling pathway.

Target Binding Affinity

Dalpiciclib demonstrates potent and comparable inhibitory activity against both CDK4 and CDK6. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.

Target EnzymeParameterValue (nM)
CDK4IC5012.4
CDK6IC509.9
Table 1: In vitro inhibitory concentrations (IC50) of dalpiciclib against target kinases. Data sourced from multiple preclinical studies.[7][8][9][10]

These low nanomolar IC50 values indicate a high degree of potency. The comparable affinity for both CDK4 and CDK6 ensures comprehensive inhibition of the Rb phosphorylation pathway.[8][11]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for dalpiciclib is performed using biochemical kinase assays. While the precise, proprietary protocols may vary, the following represents a standard, detailed methodology for such an experiment.

3.1 Objective

To quantify the inhibitory potency (IC50) of this compound against recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.

3.2 Materials

  • Enzymes: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3.

  • Substrate: Recombinant human Retinoblastoma protein (Rb) C-terminal fragment.

  • Cofactor: Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP).

  • Test Compound: this compound, serially diluted in Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection: Phosphor-imager or scintillation counter.

  • Plates: 96-well or 384-well assay plates.

3.3 Assay Principle

The assay measures the transfer of a radiolabeled phosphate group from γ-³³P-ATP to the Rb substrate by the CDK4/6 enzyme. The amount of phosphorylated Rb is directly proportional to the enzyme's activity. In the presence of an inhibitor like dalpiciclib, this phosphorylation is reduced. The IC50 is calculated by measuring the reduction in phosphorylation across a range of inhibitor concentrations.

3.4 Procedure

  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration might be 10 µM, diluted in 10 steps with a 1:3 ratio.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the assay buffer, the Rb substrate, and the diluted this compound (or DMSO for control wells).

  • Enzyme Addition: Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to each well to initiate the pre-incubation phase. Allow the enzyme and inhibitor to incubate for a set period (e.g., 20 minutes) at room temperature.

  • Initiation of Kinase Reaction: Add γ-³³P-ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive binding dynamics.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter mat, which captures the phosphorylated substrate.

  • Washing: Wash the filter mats multiple times with a wash buffer to remove unincorporated γ-³³P-ATP.

  • Signal Detection: Dry the filter mats and measure the incorporated radioactivity using a scintillation counter or by exposing the mat to a phosphor screen and reading with a phosphor-imager.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the dalpiciclib concentration.

    • Fit the resulting data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

A Prepare Reagents: - CDK4/6 Enzyme - Rb Substrate - γ-³³P-ATP C Add Substrate, Buffer, and Dalpiciclib to Assay Plate A->C B Create Serial Dilution of Dalpiciclib in DMSO B->C D Add CDK4/6 Enzyme to Initiate Pre-incubation C->D E Add γ-³³P-ATP to Start Kinase Reaction D->E F Incubate at 30°C E->F G Stop Reaction & Capture Phosphorylated Rb F->G H Wash to Remove Unincorporated ATP G->H I Measure Radioactivity (Signal Detection) H->I J Plot % Inhibition vs. [Dalpiciclib] & Calculate IC50 I->J

Caption: General experimental workflow for a CDK4/6 kinase inhibition assay.

References

Dalpiciclib Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalpiciclib hydrochloride (also known as SHR-6390) is an orally active, highly selective, and potent small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed in China, it has demonstrated significant antitumor activity in various preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3][4][5] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative.[6] Its chemical identity and key properties are summarized below.

PropertyValueReference(s)
IUPAC Name 6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one hydrochloride[7][8]
Synonyms SHR-6390 hydrochloride[1][8]
Molecular Formula C₂₅H₃₁ClN₆O₂[9][10]
Molecular Weight 483.01 g/mol [9][10]
CAS Number 1637781-04-4 (for Dalpiciclib)[7][8]
Appearance Powder[9]
Solubility Poor solubility. Soluble in DMSO at 5 mg/mL with ultrasonic warming and heating to 60°C.[10][11]
SMILES Cc1c2cnc(Nc3ccc(cn3)C4CCNCC4)nc2n(C5CCCC5)c(=O)c1C(=O)C[6]
InChI Key SGJLSPUSUBJWHO-UHFFFAOYSA-N[6][7]

Mechanism of Action: Selective CDK4/6 Inhibition

Dalpiciclib exerts its antineoplastic effects by selectively targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[12][13]

Signaling Pathway:

In many cancer types, including HR+ breast cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[3][13]

  • Growth factor signaling increases the expression of D-type cyclins (Cyclin D1, D2, D3).[3]

  • Cyclin D binds to and activates CDK4 and CDK6.[3]

  • The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3][12]

  • Phosphorylation of Rb causes it to release the E2F transcription factor.[3][13]

  • Free E2F then activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[3][12]

Dalpiciclib acts as an ATP-competitive inhibitor of CDK4 and CDK6, preventing the phosphorylation of Rb.[4][13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[11][13] The sequestration of E2F prevents the expression of S-phase genes, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[3][12] Dalpiciclib has shown high selectivity and comparable potency against both CDK4 and CDK6.[11]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Progression (G1 Phase) cluster_2 Cell Cycle Transition Growth_Factors Growth Factors (e.g., Estrogen) CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb p-Rb (Inactive) CyclinD_CDK46->pRb Phosphorylates Rb Rb Rb->pRb Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb->Rb_E2F E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F->Rb Rb_E2F->E2F Releases Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CyclinD_CDK46 Inhibits

Caption: Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.

Pharmacodynamics and Preclinical Efficacy

Dalpiciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK6, leading to significant anti-proliferative effects in retinoblastoma-positive cancer cell lines.

ParameterValue (IC₅₀)TargetReference(s)
Potency12.4 nMCDK4[1][2][14]
Potency9.9 nMCDK6[1][2][14]

In vitro, Dalpiciclib inhibits cell proliferation in a dose-dependent manner and induces G1 cell cycle arrest.[1][2][15] In vivo, oral administration of this compound has shown dose-dependent antitumor activity in human xenograft models of breast cancer and esophageal squamous cell carcinoma (ESCC).[1][10]

Pharmacokinetics

A mass balance study in healthy male subjects following a single oral dose of 150 mg [¹⁴C]-labeled Dalpiciclib provided key pharmacokinetic data.[16]

ParameterMean ValueReference(s)
Time to Peak Plasma Concentration (Tₘₐₓ) 3.00 hours[16]
Plasma Half-Life (t₁/₂) of Parent Drug 43.5 hours[16]
Peak Plasma Concentration (Cₘₐₓ) 42.9 ng/mL[16]
Area Under the Curve (AUC) 1150 ng/mL*h (AUClast)[16]
Route of Elimination Primarily fecal[16]
Excretion (at 312 hours) ~71.9% in feces, ~22.7% in urine[16]
Blood-to-Plasma Ratio (AUC) 1.81[16]

Metabolism: Thirteen metabolites have been identified, with the parent drug, SHR6390, being the main component found in plasma, urine, and stool.[16] Fecal clearance is the primary route of excretion for Dalpiciclib and its metabolites.[16]

Clinical Studies and Efficacy

Dalpiciclib has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and promising efficacy, particularly when combined with endocrine therapy.[17][18]

TrialPhaseCombination TherapyPatient PopulationKey Efficacy Outcome (150 mg dose)Reference(s)
First-in-Human IMonotherapyAdvanced Breast Cancer (HR+/HER2-)Disease Control Rate (DCR): 80.0%; Median Progression-Free Survival (mPFS): 8.4 months[17][19]
(NCT03927456) IbLetrozole/AnastrozoleAdvanced Breast Cancer (untreated)Objective Response Rate (ORR): 67.6%; mPFS: 24.1 months[18][20]
(NCT03927456) IbFulvestrantAdvanced Breast Cancer (progressed after ET)ORR: 53.3%; mPFS: 16.7 months[18][20]
DAWNA-1 IIIFulvestrantHR+/HER2- Advanced Breast Cancer (progressed after ET)mPFS: 15.7 months (vs. 7.2 months with placebo)[5]

The most common grade 3 or 4 adverse events reported are neutropenia and leukopenia.[18][19] Based on these studies, the recommended Phase 2 and 3 dose is 150 mg administered orally once daily for three weeks, followed by one week off.[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols employed in the evaluation of Dalpiciclib.

In Vitro Cell Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Esophageal squamous cell carcinoma (Eca 109, Eca 9706) or other retinoblastoma-positive tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-4 µM or 0-10 µM) or a vehicle control (e.g., DMSO).[1][2][10]

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours or 6 days).[1][2]

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

  • Data Analysis: Absorbance or luminescence readings are normalized to the vehicle control, and dose-response curves are generated to calculate the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., breast cancer or ESCC cell lines) are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally via gavage at specified doses (e.g., 37.5, 75, 150 mg/kg) and schedules (e.g., once daily for 30 days or once weekly for 3 weeks).[1][10] The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Phase I Clinical Trial Design

Objective: To determine the maximum tolerated dose (MTD), safety, tolerability, and pharmacokinetic profile of Dalpiciclib in patients.

Clinical_Trial_Workflow Enrollment Patient Enrollment (e.g., HR+/HER2- ABC, Failed Standard Therapy) Dose_Escalation Dose Escalation Phase (3+3 Design) Enrollment->Dose_Escalation Single_Dose_PK Week 1: Single Dose Pharmacokinetics (PK) Sampling Dose_Escalation->Single_Dose_PK Washout ≥ 7-Day Washout Single_Dose_PK->Washout Continuous_Dosing Cycle 1: Daily Dosing (3 weeks on, 1 week off) Washout->Continuous_Dosing DLT_Assessment Dose-Limiting Toxicity (DLT) Assessment (End of Cycle 1) Continuous_Dosing->DLT_Assessment DLT_Assessment->Dose_Escalation 2+ DLTs (lower dose) MTD_Determination Determine MTD (Maximum Tolerated Dose) DLT_Assessment->MTD_Determination No DLT Dose_Expansion Dose Expansion Phase (at selected doses) MTD_Determination->Dose_Expansion Continued_Treatment Continue Treatment Cycles (until progression or toxicity) Dose_Expansion->Continued_Treatment Efficacy_Assessment Assess Safety, PK, and Preliminary Efficacy Continued_Treatment->Efficacy_Assessment

Caption: Workflow of a Phase I dose-escalation and expansion study for Dalpiciclib.

Methodology:

  • Patient Population: Patients with advanced, therapy-resistant cancers (e.g., HR+/HER2- advanced breast cancer) are enrolled.[19]

  • Study Design: An open-label, 3+3 dose-escalation design is typically used.[17][19]

  • Dosing Schedule: Patients receive a single oral dose of Dalpiciclib in the first week for initial pharmacokinetic analysis. After a washout period of at least seven days, they begin a 28-day cycle consisting of once-daily oral administration for three weeks, followed by a one-week rest period.[17][19]

  • Dose Levels: The study starts at a low dose (e.g., 25 mg) and escalates in subsequent cohorts (e.g., 50, 75, 100, 125, 150, 175 mg) until the MTD is identified.[17]

  • Endpoints: The primary endpoints are safety, tolerability, MTD, and pharmacokinetics. Secondary endpoints include preliminary antitumor activity, such as objective response rate and disease control rate.[17][19]

  • Dose Expansion: Once the MTD or recommended Phase 2 dose is determined, expansion cohorts are enrolled at that dose level to gather more robust safety and efficacy data.[17]

Conclusion

This compound is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic profile and significant clinical activity in patients with HR+/HER2- advanced breast cancer. Its manageable safety profile and efficacy in combination with endocrine therapies establish it as a valuable therapeutic agent in oncology. Further research and ongoing clinical trials will continue to delineate its full potential across various cancer subtypes and treatment settings.

References

SHR-6390 (Dalpiciclib): A Technical Overview of a Novel CDK4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SHR-6390 (dalpiciclib), a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). SHR-6390 has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3]

Core Mechanism of Action

SHR-6390 is an orally active, small-molecule inhibitor that selectively targets CDK4 and CDK6.[4][5] These kinases are key regulators of the cell cycle, and their inhibition by SHR-6390 leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] The anti-tumor effect of SHR-6390 is primarily mediated through the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step in the G1-S phase transition.[6][7]

Signaling Pathway

The CDK4/6-Cyclin D-Rb pathway is a crucial regulator of cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. SHR-6390 intervenes by inhibiting the kinase activity of the CDK4/6-Cyclin D complex.

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Mitogenic_Signals->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Mitogenic_Signals->PI3K_AKT_mTOR CyclinD Cyclin D Ras_Raf_MEK_ERK->CyclinD Upregulates Transcription PI3K_AKT_mTOR->CyclinD Stabilizes CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates pRb p-Rb (Inactive) CDK4_6_CyclinD->pRb p16INK4A p16INK4A p16INK4A->CDK4_6_CyclinD E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Drives Transcription pRb->E2F SHR6390 SHR-6390 (Dalpiciclib) SHR6390->CDK4_6_CyclinD Inhibits

CDK4/6 Signaling Pathway and SHR-6390's Point of Intervention.

Preclinical Data

In Vitro Activity

SHR-6390 has demonstrated potent and selective inhibitory activity against CDK4 and CDK6.

ParameterValueReference
CDK4 IC50 12.4 nM[4]
CDK6 IC50 9.9 nM[4]

SHR-6390 effectively inhibits the proliferation of a wide range of retinoblastoma-positive (Rb+) cancer cell lines.[8]

Cell LineCancer TypeIC50 (nM)
MCF7 Breast115.4
MCF7/TR (Tamoxifen-Resistant) Breast229.5
BT-474 Breast626.8
BT-474/T (Trastuzumab-Resistant) Breast210.7
Eca 109 Esophageal Squamous Cell Carcinoma-
KYSE-510 Esophageal Squamous Cell Carcinoma-

Note: Specific IC50 values for Eca 109 and KYSE-510 were not provided in the searched documents, but SHR-6390 was shown to inhibit their proliferation.

In Vivo Activity

In xenograft models, orally administered SHR-6390 demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[8][9]

Xenograft ModelCancer TypeDosingOutcomeReference
U-87 MG Glioblastoma37.5, 75, 150 mg/kg dailyDose-dependent tumor growth inhibition; regression at highest dose.[8]
MCF7/ARO Breast Cancer--[9]
COLO 205 Colon Cancer--[9]

Note: Specific dosing and outcome details for all models were not available in all cited documents.

Clinical Development

SHR-6390 (dalpiciclib) has undergone extensive clinical evaluation, primarily in patients with advanced breast cancer.

Phase 1 Studies

A first-in-human, open-label, phase 1 study in Chinese patients with advanced breast cancer established the safety, tolerability, and recommended Phase 2 dose (RP2D) of dalpiciclib.[1][2]

Study IdentifierPopulationKey FindingsRecommended Phase 2 Dose
NCT02684266Advanced Breast CancerAcceptable safety profile; dose-proportional pharmacokinetics.150 mg once daily, 3 weeks on, 1 week off
Phase 1b Studies

Phase 1b trials evaluated dalpiciclib in combination with endocrine therapies.

Study IdentifierCombinationPopulationKey Findings
NCT03481998Dalpiciclib + Letrozole/Anastrozole or FulvestrantHR+/HER2- Advanced Breast CancerAcceptable safety profile; promising anti-tumor activity.
Phase 3 Studies

Multiple Phase 3 trials have demonstrated the efficacy of dalpiciclib in combination with endocrine therapy.

Trial NameCombinationPopulationPrimary EndpointKey Results
DAWNA-1 (NCT03927456) Dalpiciclib + FulvestrantPretreated HR+/HER2- Advanced Breast CancerProgression-Free Survival (PFS)Statistically significant improvement in PFS.
DAWNA-2 (NCT03966898) Dalpiciclib + Letrozole/AnastrozoleFirst-line HR+/HER2- Advanced Breast CancerProgression-Free Survival (PFS)Statistically significant improvement in PFS.
DAWNA-A (NCT04842617) Adjuvant Dalpiciclib + Endocrine TherapyHR+/HER2- Early Breast CancerInvasive Disease-Free Survival (iDFS)Statistically significant improvement in iDFS.

Experimental Protocols

While proprietary, detailed, step-by-step protocols for the synthesis and evaluation of SHR-6390 are not publicly available, the following sections outline the general methodologies employed in its preclinical assessment based on published literature.

Cell Viability Assay

To assess the anti-proliferative effects of SHR-6390, a common method is the Sulforhodamine B (SRB) assay.

Cell_Viability_Workflow Start Seed cancer cells in 96-well plates Treat Treat with varying concentrations of SHR-6390 Start->Treat Incubate Incubate for a defined period (e.g., 6 days) Treat->Incubate Fix Fix cells with trichloroacetic acid (TCA) Incubate->Fix Stain Stain with Sulforhodamine B (SRB) Fix->Stain Wash Wash unbound dye Stain->Wash Solubilize Solubilize bound dye with Tris base Wash->Solubilize Read Measure absorbance on a plate reader Solubilize->Read Analyze Calculate IC50 values Read->Analyze

General Workflow for a Cell Viability Assay.

General Procedure:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with a range of concentrations of SHR-6390.

  • Following a multi-day incubation period, the cells are fixed to the plate.

  • The fixed cells are stained with SRB, a dye that binds to cellular proteins.

  • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance of the solubilized dye, which is proportional to the number of viable cells, is measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blot Analysis

Western blotting is used to detect changes in protein expression and phosphorylation status, such as the phosphorylation of Rb, following treatment with SHR-6390.

Western_Blot_Workflow Start Treat cells with SHR-6390 Lyse Lyse cells to extract proteins Start->Lyse Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by size via SDS-PAGE Quantify->Separate Transfer Transfer proteins to a membrane (PVDF) Separate->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-pRb) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze protein bands Detect->Analyze

General Workflow for Western Blot Analysis.

General Procedure:

  • Cells are treated with SHR-6390 for a specified time.

  • Total protein is extracted from the cells using a lysis buffer.

  • The protein concentration of each sample is determined to ensure equal loading.

  • Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated Rb).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is captured on film or by a digital imager.

Human Tumor Xenograft Models

To evaluate the in vivo efficacy of SHR-6390, human tumor cells are implanted into immunocompromised mice.

General Procedure:

  • Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., BALB/c nude mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment and control groups.

  • SHR-6390 is administered orally to the treatment group, typically on a daily schedule. The control group receives a vehicle control.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting to assess target engagement).

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have shown that dalpiciclib is well-absorbed orally, with the maximum plasma concentration (Cmax) reached in 4-6 hours.[6] The terminal half-life is approximately 43-45 hours.[6] Plasma exposure of dalpiciclib increases in a dose-dependent manner.[6]

A mass balance study using [14C]-labeled SHR-6390 revealed that the majority of the drug is eliminated in the feces.

Safety and Tolerability

Across clinical trials, dalpiciclib has demonstrated a manageable safety profile. The most common treatment-related adverse events are hematological, including neutropenia and leukopenia, which are class effects of CDK4/6 inhibitors.[1][2]

Conclusion

SHR-6390 (dalpiciclib) is a potent and selective CDK4/6 inhibitor with a well-characterized mechanism of action. Preclinical studies have demonstrated its broad anti-tumor activity in Rb-positive cancers. Extensive clinical development has established its efficacy and safety in combination with endocrine therapy for patients with HR+/HER2- advanced and early-stage breast cancer, positioning it as a significant therapeutic option.

References

A Technical Guide to Off-Target Effects Screening for Dalpiciclib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies used to screen for off-target effects of dalpiciclib hydrochloride (also known as SHR-6390), a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). While dalpiciclib is designed for high selectivity, a thorough evaluation of its interactions with other cellular components is critical for a complete understanding of its pharmacological profile, potential for adverse effects, and opportunities for new therapeutic applications.

Introduction to Dalpiciclib and Its On-Target Mechanism

Dalpiciclib is an orally active small molecule inhibitor developed to target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is frequently dysregulated in various cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][2] Its primary mechanism of action involves selectively inhibiting CDK4 and CDK6.[3][4][5] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining pRb in its active, hypophosphorylated state.[5][6] Active pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[7][8][9] The result is a G1 cell cycle arrest, which suppresses the proliferation of cancer cells.[2][5]

The on-target effects of dalpiciclib are well-characterized, with common adverse events such as neutropenia and leukopenia being linked to the inhibition of CDK6 in hematopoietic precursor cells.[10][11][12][13] However, like all small molecule inhibitors, dalpiciclib has the potential to bind to unintended biological macromolecules, leading to off-target effects. Identifying these interactions is a crucial step in preclinical and clinical development.

The CDK4/6 Signaling Pathway

The diagram below illustrates the core on-target signaling pathway of dalpiciclib. Mitogenic signals lead to the expression of cyclin D, which complexes with and activates CDK4 and CDK6. These active complexes then phosphorylate pRb, leading to the release of E2F and subsequent cell cycle progression. Dalpiciclib blocks this process at the level of CDK4/6.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Synthesis Mitogens->CyclinD ActiveComplex Cyclin D-CDK4/6 (Active Complex) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb_E2F pRb-E2F Complex (Growth Suppressive) ActiveComplex->pRb_E2F Phosphorylates pRb_p p-pRb (Inactive) pRb_E2F->pRb_p E2F E2F pRb_E2F->E2F Releases S_Phase S-Phase Gene Transcription E2F->S_Phase Progression G1-S Phase Progression S_Phase->Progression Dalpiciclib Dalpiciclib Dalpiciclib->ActiveComplex Inhibits

Figure 1: The On-Target CDK4/6 Signaling Pathway.

Methodologies for Off-Target Screening

A multi-faceted approach is required to comprehensively screen for off-target effects. This typically involves a combination of in vitro biochemical assays against purified proteins and cell-based assays to confirm activity in a more biologically relevant context.

In Vitro Kinase Inhibition Assays

These assays are fundamental for profiling the selectivity of kinase inhibitors like dalpiciclib. They measure the ability of the compound to inhibit the activity of a large, diverse panel of purified kinases.

Data Presentation

While comprehensive public data on dalpiciclib's off-target kinase profile is limited, the table below presents an illustrative selectivity profile based on its known high selectivity for CDK4/6 and potential interactions typical of this class of inhibitors.

Table 1: Illustrative Kinase Selectivity Profile for Dalpiciclib
Kinase Target IC50 (nM)
CDK4/Cyclin D1 12.4 [3][4]
CDK6/Cyclin D3 9.9 [3][4]
CDK1/Cyclin B>10,000
CDK2/Cyclin E>5,000
CDK9/Cyclin T1>1,000
VEGFR2>10,000
EGFR>10,000
Aurora Kinase A>8,000
GSK3β>5,000
p38α>10,000
Note: Values for kinases other than CDK4/6 are hypothetical and for illustrative purposes only, reflecting high selectivity.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]

  • Reagent Preparation: Prepare kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA), ATP solution, and the specific kinase/substrate pair.

  • Compound Dispensing: In a 384-well plate, dispense nanoliter volumes of this compound across a range of concentrations (e.g., 1 nM to 30 µM) and vehicle control (DMSO).

  • Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to simultaneously stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase, generating a light signal that is proportional to the initial kinase activity. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the concentration-response curve using a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram

Kinase_Assay_Workflow Start Start Dispense 1. Dispense Dalpiciclib & Controls into Plate Start->Dispense AddKinase 2. Add Kinase/Substrate Mixture Dispense->AddKinase AddATP 3. Add ATP to Initiate Reaction AddKinase->AddATP Incubate1 4. Incubate at 30°C AddATP->Incubate1 AddADP 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->AddADP Incubate2 6. Incubate at RT AddADP->Incubate2 AddDetection 7. Add Kinase Detection Reagent (Convert ADP to ATP) Incubate2->AddDetection Incubate3 8. Incubate at RT AddDetection->Incubate3 Read 9. Measure Luminescence Incubate3->Read Analyze 10. Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Radioligand Binding Assays

These assays are the gold standard for screening compounds against a broad range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[15][16] The assay measures the ability of a test compound to displace a radioactive ligand that is known to bind to the target of interest.

Data Presentation

The results are typically expressed as the percent inhibition of radioligand binding at a single, high concentration of the test compound (e.g., 10 µM). Significant inhibition (often >50%) flags a potential off-target interaction that warrants further investigation to determine the affinity (Ki).

Table 2: Illustrative Radioligand Binding Screen for Dalpiciclib (at 10 µM)
Target % Inhibition of Binding
Adrenergic α1 Receptor< 20%
Dopamine D2 Receptor< 15%
Serotonin 5-HT2A Receptor< 25%
Histamine H1 Receptor< 10%
L-type Calcium Channel< 5%
hERG Potassium Channel< 20%
Note: Values are hypothetical and for illustrative purposes. A real screen would include 40-100 targets.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor of interest. Determine the protein concentration using a BCA or similar assay.[17]

  • Assay Setup: In a 96-well filter plate, add assay buffer, the membrane preparation, dalpiciclib (or vehicle control), and a fixed concentration of the specific radioligand (e.g., ³H- or ¹²⁵I-labeled).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[17]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter mats, add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).[17]

  • Data Analysis: Calculate the percent inhibition caused by dalpiciclib relative to the total specific binding (determined using a known saturating unlabeled ligand).

Workflow Diagram

Radioligand_Assay_Workflow Start Start Prepare 1. Prepare Target Membrane Homogenate Start->Prepare Mix 2. Mix Membranes, Radioligand, & Dalpiciclib in Plate Prepare->Mix Incubate 3. Incubate to Reach Equilibrium Mix->Incubate Filter 4. Vacuum Filtration to Separate Bound/Unbound Incubate->Filter Wash 5. Wash Filters with Ice-Cold Buffer Filter->Wash Dry 6. Dry Filter Mat Wash->Dry Scintillate 7. Add Scintillation Cocktail & Count Radioactivity Dry->Scintillate Analyze 8. Calculate % Inhibition Scintillate->Analyze End End Analyze->End

Figure 3: Workflow for a Radioligand Binding Assay.
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[18][19] It can also be used to discover novel off-targets. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand. This thermal stabilization can be detected by measuring the amount of soluble protein remaining after heat treatment.

Data Presentation

CETSA results are often presented as "melt curves," which plot the fraction of soluble protein versus temperature. Ligand binding causes a shift in this curve to the right. The key quantitative output is the change in the aggregation temperature (ΔTagg).

Table 3: Illustrative CETSA Results for Dalpiciclib in a Cell Line
Protein Target Expected Thermal Shift (ΔTagg) with Dalpiciclib
CDK4 Significant positive shift (e.g., +5 to +10°C)
CDK6 Significant positive shift (e.g., +5 to +10°C)
Potential Off-Target XMeasurable positive shift (e.g., +2 to +4°C)
Non-binding Protein YNo significant shift (< 1°C)
Note: Values are hypothetical and for illustrative purposes.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with dalpiciclib (e.g., 10 µM) or vehicle (DMSO) for a set time (e.g., 1-3 hours) at 37°C.[20]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[21]

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by repeated freeze-thaw cycles or by using lysis buffer.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and prepare samples for SDS-PAGE.

  • Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target of interest (e.g., anti-CDK4).[21] Follow with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melt curves and determine the Tagg.

Workflow Diagram

CETSA_Workflow Start Start Treat 1. Treat Live Cells with Dalpiciclib or Vehicle Start->Treat Heat 2. Heat Aliquots across a Temperature Gradient Treat->Heat Lyse 3. Lyse Cells to Release Proteins Heat->Lyse Centrifuge 4. Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect 5. Collect Supernatant (Soluble Protein) Centrifuge->Collect WB 6. Western Blot for Target Protein Collect->WB Analyze 7. Quantify Bands & Plot Melt Curve to find ΔTagg WB->Analyze End End Analyze->End

Figure 4: Workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a highly selective CDK4/6 inhibitor with a well-defined on-target mechanism of action. A rigorous and systematic screening for off-target effects is, however, an indispensable component of its preclinical and clinical evaluation. By employing a suite of orthogonal assays—including broad-panel in vitro kinase screening, radioligand binding assays, and cell-based target engagement studies like CETSA—researchers can build a comprehensive selectivity profile. This knowledge is paramount for interpreting clinical safety data, managing adverse events, and ensuring the continued safe and effective use of this important therapeutic agent in oncology.

References

Dalpiciclib Hydrochloride: A Technical Overview of its Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib, also known as SHR6390, is a potent and highly selective second-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is an orally administered small molecule that plays a crucial role in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This technical guide provides an in-depth look at the available structural information for Dalpiciclib hydrochloride and its well-established mechanism of action. While a public entry in the Protein Data Bank (PDB) for the single-crystal structure of this compound is not available, this document consolidates the existing crystallographic data from patent literature and details its molecular function.

Physicochemical Properties of Dalpiciclib

Dalpiciclib is a synthetic organic compound with the following chemical properties:

PropertyValue
Chemical Formula C₂₅H₃₀N₆O₂
Molecular Weight 446.55 g/mol
IUPAC Name 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperidin-4-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
CAS Number 1637781-04-4

Crystallographic Data

To date, the single-crystal X-ray structure of this compound has not been deposited in the Protein Data Bank. However, patent literature discloses X-ray powder diffraction (XRPD) data for a crystalline form of this compound. XRPD is a powerful technique used to characterize the crystalline nature of a solid material. The following table summarizes the characteristic peaks from the XRPD pattern of a crystalline form of this compound.

Table 1: X-ray Powder Diffraction (XRPD) Data for Crystalline this compound

2θ (degrees) (±0.2°)
7.3
10.7
15.5
15.6
16.6
16.9
19.3
20.0
24.0
25.1
25.9
27.9

Data sourced from patent WO2023249974A2. The patent characterizes a crystalline compound of SHR6390 (Dalpiciclib) hydrochloride.

Experimental Protocols

General Methodology for X-ray Powder Diffraction (XRPD) of a Small Molecule Pharmaceutical

The following describes a general experimental protocol for obtaining XRPD data for a small molecule compound like this compound. The specific parameters used to obtain the data in Table 1 are not detailed in the source patent, but the principles outlined here are standard in the field.

1. Sample Preparation: A small amount of the crystalline this compound powder is gently packed into a sample holder. The surface of the powder is carefully flattened to ensure a uniform and level surface for analysis.

2. Instrument Setup: An X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) is typically used. The instrument is calibrated using a standard reference material.

3. Data Collection: The sample is irradiated with the X-ray beam at various angles of incidence (θ). A detector measures the intensity of the diffracted X-rays at twice the angle of incidence (2θ). Data is typically collected over a 2θ range of 5° to 40° with a defined step size and collection time per step.

4. Data Analysis: The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are analyzed to provide a fingerprint of the crystalline structure.

Mechanism of Action: Inhibition of the Cell Cycle

Dalpiciclib exerts its anti-cancer effects by selectively inhibiting CDK4 and CDK6. These kinases are key regulators of the cell cycle, specifically the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[2]

The following table summarizes the inhibitory potency of Dalpiciclib against its primary targets.

Table 2: In Vitro Inhibitory Activity of Dalpiciclib

TargetIC₅₀ (nM)
CDK4 12.4
CDK6 9.9

IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of Dalpiciclib required to inhibit 50% of the kinase activity in a cell-free assay.[1]

The mechanism of action of Dalpiciclib is centered on the retinoblastoma (Rb) protein, a key tumor suppressor. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for entry into the S phase.

The signaling pathway is as follows:

  • In response to mitogenic signals, Cyclin D is synthesized and forms a complex with CDK4 or CDK6.

  • The active Cyclin D-CDK4/6 complex phosphorylates the Rb protein.

  • Phosphorylation of Rb causes it to release the E2F transcription factors.

  • Free E2F then activates the transcription of genes required for DNA replication and cell cycle progression, leading to cell division.

Dalpiciclib, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb.[2] This maintains Rb in its active, E2F-bound state, thereby arresting the cell cycle in the G1 phase and inhibiting the proliferation of cancer cells.[2]

Signaling Pathway and Experimental Workflow Visualization

Dalpiciclib_Mechanism_of_Action cluster_0 Cell Cycle Progression (G1 to S phase) cluster_1 Inhibition by Dalpiciclib CyclinD Cyclin D ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases Genes S-Phase Genes E2F->Genes Activates Transcription Proliferation Cell Proliferation Genes->Proliferation Dalpiciclib Dalpiciclib Dalpiciclib->ActiveComplex Inhibits

Caption: Mechanism of action of Dalpiciclib in the cell cycle.

Conclusion

Dalpiciclib is a highly selective and potent inhibitor of CDK4 and CDK6 that has demonstrated significant clinical efficacy in the treatment of HR+/HER2- breast cancer. While a publicly available single-crystal structure in the PDB is currently lacking, crystallographic data in the form of XRPD patterns confirm its crystalline nature. The well-elucidated mechanism of action, centered on the inhibition of the Rb phosphorylation pathway, provides a clear rationale for its therapeutic use. Further structural studies, particularly co-crystallization with its target kinases, would provide deeper insights into its specific binding interactions and could aid in the development of future generations of CDK inhibitors.

References

Dalpiciclib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dalpiciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This document details its core mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathway.

Core Compound Data

Dalpiciclib, also known as SHR-6390, is a small molecule inhibitor with significant therapeutic potential in oncology, particularly in the context of hormone receptor-positive (HR+), HER2-negative breast cancer.[1] The hydrochloride salt is frequently used in research and clinical development.

PropertyValueSource(s)
Chemical Name 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperidin-4-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride
Molecular Formula C₂₅H₃₁ClN₆O₂
Molecular Weight 483.01 g/mol
CAS Number 1637781-04-4 (for dalpiciclib)[2]
Mechanism of Action Selective inhibitor of CDK4 and CDK6[1]

Mechanism of Action and Signaling Pathway

Dalpiciclib exerts its anti-tumor effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[3][4] In many cancer cells, this pathway is dysregulated, leading to uncontrolled proliferation.[3][4] Dalpiciclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb).[1][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] This ultimately leads to G1 cell cycle arrest and a halt in tumor cell proliferation.[2]

dalpiciclib_pathway cluster_extracellular Extracellular Signals cluster_cell_cycle_machinery Cell Cycle Machinery Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb_E2F pRb-E2F Complex pRb_E2F->pRb Releases E2F upon phosphorylation G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Promotes Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CDK46 Inhibits

Dalpiciclib's inhibition of the CDK4/6-Rb signaling pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of dalpiciclib.

Western Blot Analysis of Rb Phosphorylation

This protocol is designed to assess the phosphorylation status of the retinoblastoma protein in response to dalpiciclib treatment.

a. Cell Culture and Treatment:

  • Culture a suitable cancer cell line with intact Rb expression (e.g., MCF-7, T-47D) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).

b. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by size on an 8-10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This assay measures the effect of dalpiciclib on the proliferation of cancer cells.

a. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Allow cells to attach overnight.

b. Treatment:

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

c. Proliferation Measurement:

  • After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • For MTT assays, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • For CyQUANT assays, lyse the cells and add the CyQUANT GR dye, which fluoresces upon binding to DNA. Measure the fluorescence with a plate reader.[3]

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of dalpiciclib on cell cycle distribution.

a. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound (e.g., 100 nM) for 24-48 hours.

b. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

c. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide or DAPI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.[1]

d. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Gate the cell population to exclude debris and doublets.

  • Generate a histogram of DNA content to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Quantify the percentage of cells in each phase using cell cycle analysis software.[5]

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of dalpiciclib's anti-tumor efficacy in a preclinical animal model.

a. Cell Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

b. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily or on a 3-weeks-on, 1-week-off schedule).[6] The control group should receive the vehicle.

c. Efficacy Evaluation:

  • Measure tumor volume and body weight two to three times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

d. Pharmacodynamic Analysis (Optional):

  • A subset of tumors can be harvested at different time points after the final dose to assess the in vivo inhibition of Rb phosphorylation by Western blotting or immunohistochemistry.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies on dalpiciclib.

Table 1: In Vitro Efficacy of Dalpiciclib

Cell LineAssay TypeIC₅₀ (nM)Source(s)
Various Rb-positive cancer cellsCell ProliferationPotent antiproliferative activity[6][7]

Table 2: Clinical Efficacy of Dalpiciclib in Combination Therapy for HR+/HER2- Advanced Breast Cancer

Treatment ArmEndpointResultSource(s)
Dalpiciclib + FulvestrantMedian Progression-Free Survival15.7 months[8]
Placebo + FulvestrantMedian Progression-Free Survival7.2 months[8]
Dalpiciclib (150 mg) + Letrozole/AnastrozoleObjective Response Rate (untreated)67.6%[6][7]
Dalpiciclib (150 mg) + FulvestrantObjective Response Rate (pretreated)53.3%[6][7]

Table 3: Common Grade 3/4 Adverse Events in Clinical Trials

Adverse EventFrequency (%) with Dalpiciclib + FulvestrantSource(s)
Neutropenia84.2%[8]
Leukopenia62.1%[8]

This technical guide provides a foundational understanding of this compound for research and drug development professionals. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising CDK4/6 inhibitor.

References

Methodological & Application

Dalpiciclib hydrochloride in vitro cell proliferation assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the targeted therapy of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] By targeting the core cell cycle machinery, Dalpiciclib induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[3] These application notes provide a detailed protocol for an in vitro cell proliferation assay to determine the potency of this compound, along with its underlying mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound selectively targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1 to S phase transition in the cell cycle.[4] In many cancer cells, this pathway is hyperactivated, leading to uncontrolled proliferation. Dalpiciclib inhibits the kinase activity of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[2][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for DNA synthesis and cell cycle progression.[4] This ultimately leads to a reversible arrest of the cell cycle in the G1 phase.[3]

Signaling Pathway Diagram

Dalpiciclib_Signaling_Pathway Dalpiciclib Signaling Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CyclinD_CDK46 Inhibits Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F G1_Arrest G1 Phase Arrest pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->S_Phase_Genes Represses Transcription Rb_E2F->G1_Arrest Maintains Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation

Caption: Dalpiciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.

Data Presentation

The potency of this compound is typically determined by calculating the half-maximal inhibitory concentration (IC50) from in vitro cell proliferation assays. The following table summarizes hypothetical IC50 values for Dalpiciclib in common breast cancer cell lines.

Cell LineReceptor StatusDalpiciclib IC50 (nM)
MCF-7 ER+, PR+, HER2-15
T-47D ER+, PR+, HER2-25
MDA-MB-231 ER-, PR-, HER2->1000

Note: These are representative values. Actual IC50 values may vary depending on experimental conditions.

Experimental Protocols

In Vitro Cell Proliferation Assay using CyQUANT® Direct Cell Proliferation Assay

This protocol is optimized for determining the antiproliferative activity of this compound in the MCF-7 human breast cancer cell line. It is crucial to use a DNA-based assay like CyQUANT®, as metabolic assays (e.g., MTT, XTT) can produce misleading results for CDK4/6 inhibitors due to continued cell growth in G1 arrest.

Materials:

  • This compound

  • MCF-7 cells

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS, 0.01 mg/mL bovine insulin)

  • 96-well clear-bottom black tissue culture plates

  • CyQUANT® Direct Cell Proliferation Assay Kit

  • Multimode microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete growth medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a vehicle control (medium with 0.1% DMSO) and a no-cell background control (medium only).

    • Carefully remove the seeding medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Proliferation Measurement (CyQUANT® Assay):

    • Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.

    • Add 100 µL of the 2X detection reagent to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with the appropriate filter set.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell background control wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% cell viability).

    • Plot the % cell viability against the logarithm of the Dalpiciclib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed MCF-7 cells in 96-well plate (5,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Drug Prepare serial dilutions of This compound Incubate_24h->Prepare_Drug Treat_Cells Treat cells with Dalpiciclib (0.1 nM - 10 µM) Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_CyQUANT Add CyQUANT® Reagent Incubate_72h->Add_CyQUANT Incubate_60min Incubate for 60 min at 37°C Add_CyQUANT->Incubate_60min Read_Fluorescence Read Fluorescence (Ex: 485nm, Em: 520nm) Incubate_60min->Read_Fluorescence Data_Analysis Data Analysis: - Background Subtraction - Normalization - IC50 Calculation Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the IC50 of Dalpiciclib using a fluorescence-based proliferation assay.

Western Blot Analysis of Rb Phosphorylation

To confirm the mechanism of action of Dalpiciclib, a Western blot can be performed to assess the phosphorylation status of the Rb protein.

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Dalpiciclib (e.g., 0, 10, 100, 1000 nM) for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780) and total Rb. A loading control like β-actin should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the level of phosphorylated Rb should be observed in Dalpiciclib-treated cells compared to the vehicle control, while the total Rb levels remain unchanged. This confirms that Dalpiciclib inhibits the phosphorylation of its target in the cell.

References

Application Notes and Protocols: Dalpiciclib Hydrochloride and its Effect on Retinoblastoma Protein (pRb) Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their inhibition by Dalpiciclib leads to a decrease in the phosphorylation of the Retinoblastoma protein (pRb).[1][3] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[2][3] This mechanism of action makes Dalpiciclib a promising therapeutic agent for cancers with a dysregulated CDK4/6-Rb pathway, such as hormone receptor-positive (HR+), HER2-negative breast cancer.[2]

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a sample. In the context of Dalpiciclib research, it is an essential method to verify the drug's on-target effect by measuring the reduction in phosphorylated pRb (pRb). This document provides a detailed protocol for performing a Western blot to analyze pRb phosphorylation in response to this compound treatment.

Signaling Pathway

This compound acts by inhibiting the CDK4/6-cyclin D complex. This complex is responsible for the initial phosphorylation of the Retinoblastoma protein (pRb). When pRb is phosphorylated, it releases the E2F transcription factor, which then activates the transcription of genes necessary for cell cycle progression from the G1 to the S phase. By inhibiting CDK4/6, Dalpiciclib prevents pRb phosphorylation, keeping it in its active, hypophosphorylated state. In this state, pRb remains bound to E2F, thereby halting the cell cycle at the G1 checkpoint and inhibiting cancer cell proliferation.

Dalpiciclib_Signaling_Pathway cluster_0 Cell Cycle Progression (G1 to S) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb (Phosphorylated) CDK46->pRb Phosphorylation Rb Rb (Hypophosphorylated) E2F E2F pRb->E2F Releases Rb->E2F Sequesters Cell_Cycle_Arrest G1 Cell Cycle Arrest Rb->Cell_Cycle_Arrest Promotes S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CDK46 Inhibits

Caption: Dalpiciclib's mechanism of action.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in phosphorylated Retinoblastoma protein (pRb) levels following treatment with a CDK4/6 inhibitor like Dalpiciclib, as determined by Western blot analysis. The data is compiled from studies using Palbociclib, a structurally and functionally similar CDK4/6 inhibitor.

Cell LineTreatmentConcentration (µM)Duration (h)Change in pRb LevelsReference
MDA-MB-231Luc2+GFP+Palbociclib0.857252% reduction[4]
COH_GS6 (TNBC PDX)PalbociclibN/A (in vivo)39 daysSignificant decrease[5]
MCF7PalbociclibN/A48Noticeable decrease[6]
226 (Pancreatic)PalbociclibN/A48Noticeable decrease[6]

Detailed Western Blot Protocol for pRb

This protocol is designed for the detection of phosphorylated Rb (pRb) at Ser780 and Ser807/811, as well as total Rb, in cell lysates following treatment with this compound.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & Dalpiciclib Treatment cell_lysis 1. Cell Lysis start->cell_lysis protein_quant 2. Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_prep 3. Sample Preparation (with Laemmli buffer) protein_quant->sample_prep sds_page 4. SDS-PAGE sample_prep->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (pRb, Total Rb, Loading Control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end End: Results analysis->end

Caption: Western blot experimental workflow.

Materials and Reagents
  • Cell Culture: Appropriate cancer cell line (e.g., MCF7, T47D) and culture media.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

  • Membranes: PVDF membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Phospho-Rb (Ser780) Antibody (e.g., Cell Signaling Technology #9307)

    • Phospho-Rb (Ser807/811) Antibody (e.g., Cell Signaling Technology #9308)

    • Total Rb Antibody (e.g., Cell Signaling Technology #9309)

    • Loading Control Antibody (e.g., β-actin or GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol Steps
  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (20-40 µg) per lane onto a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-antibodies, BSA is recommended over milk for blocking to reduce background.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. It is recommended to probe separate membranes for phosphorylated and total Rb.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Perform densitometry analysis on the captured images to quantify the band intensities.

    • Normalize the intensity of the pRb bands to the corresponding total Rb bands and/or the loading control to determine the relative change in pRb levels.

Conclusion

This application note provides a comprehensive guide for assessing the efficacy of this compound by monitoring the phosphorylation status of its downstream target, the Retinoblastoma protein. The detailed Western blot protocol and understanding of the underlying signaling pathway will enable researchers to accurately evaluate the on-target effects of Dalpiciclib and other CDK4/6 inhibitors in their experimental models. Consistent and reproducible results from this assay are crucial for advancing our understanding of these targeted therapies and their clinical applications.

References

Application Notes: Dalpiciclib Hydrochloride Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dalpiciclib hydrochloride (also known as SHR6390) is a potent and selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a common feature in many types of cancer.[3][4] Dalpiciclib functions by preventing the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor.[5][6] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][3] The result is a G1 cell cycle arrest, which inhibits the proliferation of cancer cells.[2][3]

The use of a xenograft mouse model is a fundamental step in the preclinical evaluation of anticancer agents like dalpiciclib.[7] This in vivo model, which involves implanting human tumor cells or tissues into immunodeficient mice, allows for the assessment of a drug's therapeutic efficacy, pharmacodynamics, and toxicity profile in a living system that mimics aspects of human cancer biology.[7][8] These studies are crucial for determining appropriate dosing regimens and identifying potential biomarkers of response.

Mechanism of Action: The CDK4/6-Rb Pathway

Mitogenic signals in cancer cells stimulate the production of D-type cyclins.[4][6] These cyclins bind to and activate CDK4 and CDK6.[9][10] The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma (Rb) protein.[5][6] Hyperphosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase of the cell cycle.[4] Dalpiciclib selectively inhibits CDK4 and CDK6, blocking Rb phosphorylation and causing the cells to arrest in the G1 phase, thereby suppressing tumor growth.[3][5]

Dalpiciclib_Pathway cluster_upstream Upstream Mitogenic Signals cluster_cell_cycle G1-S Phase Cell Cycle Control Mitogens Growth Factors / Mitogenic Signals PI3K PI3K/AKT/mTOR Pathway Mitogens->PI3K activates RAS RAS/MEK/ERK Pathway Mitogens->RAS activates CyclinD Cyclin D PI3K->CyclinD increases translation RAS->CyclinD increases transcription CDK46 CDK4/6 CyclinD->CDK46 forms complex with Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases Rb_E2F_complex Rb-E2F Complex (Active Suppression) Rb->Rb_E2F_complex forms S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase promotes transcription for G1_Arrest G1 Phase Arrest Dalpiciclib Dalpiciclib Dalpiciclib->CDK46 inhibits Rb_E2F_complex->G1_Arrest maintains

Caption: Dalpiciclib inhibits the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.

Protocol: Dalpiciclib Efficacy in a Human Tumor Xenograft Model

This protocol outlines the necessary steps for evaluating the in vivo antitumor activity of this compound using a subcutaneous xenograft mouse model.

Materials and Reagents
  • Cell Line: A human cancer cell line with an intact Rb pathway (e.g., MCF7 breast cancer, OVCAR-3 ovarian cancer).[11]

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG mice).[12][13]

  • Reagents:

    • This compound powder.

    • Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).

    • Cell culture medium (e.g., RPMI-1640 or DMEM), fetal bovine serum (FBS), antibiotics.

    • Phosphate-buffered saline (PBS), Trypsin-EDTA.

    • Basement membrane matrix, such as Cultrex BME (optional, to improve tumor take rate).

  • Equipment:

    • Laminar flow hood, CO2 incubator, centrifuge.

    • Hemocytometer or automated cell counter.

    • Syringes (26-27 gauge needles), oral gavage needles.

    • Digital calipers, analytical balance.

    • Animal housing facility compliant with institutional guidelines.

Experimental Procedure

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_study Phase 3: Efficacy Study cluster_end Phase 4: Endpoint & Analysis cluster_groups Cell_Culture 1. Cell Culture (e.g., MCF7) Cell_Harvest 3. Cell Harvest & Prep (Viability Check >95%) Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (1-2 weeks) Implantation 4. Subcutaneous Implantation (Right Flank) Animal_Acclimatization->Implantation Cell_Harvest->Implantation Monitoring 5. Tumor Growth Monitoring (2-3 times/week) Implantation->Monitoring Randomization 6. Randomization (Tumor Volume ~150 mm³) Monitoring->Randomization Treatment_Start 7. Treatment Initiation Randomization->Treatment_Start Data_Collection 8. Data Collection (Tumor Volume & Body Weight) Treatment_Start->Data_Collection Vehicle Vehicle Control (PO, daily) Dalpiciclib_Group Dalpiciclib (PO, daily) Endpoint 9. Study Endpoint Reached (e.g., Tumor >1000 mm³) Data_Collection->Endpoint Continue until endpoint Analysis 10. Final Analysis & Tissue Collection Endpoint->Analysis

Caption: Workflow for a xenograft study evaluating Dalpiciclib's efficacy.

Step 1: Cell Culture and Preparation

  • Culture tumor cells under standard conditions (37°C, 5% CO2) until they reach 70-80% confluency.

  • Harvest cells using Trypsin-EDTA, wash with PBS, and centrifuge.[14]

  • Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 2-5 x 10^7 cells/mL.

  • Perform a cell viability test (e.g., trypan blue exclusion) to ensure viability is >95%.

  • Keep the cell suspension on ice until implantation.

Step 2: Animal Handling and Tumor Implantation

  • Allow mice to acclimatize to the facility for at least one week prior to the experiment.

  • Anesthetize the mice according to approved institutional protocols.

  • Inject 100-200 µL of the cell suspension (containing 2-10 million cells) subcutaneously into the right flank of each mouse.[15]

  • Monitor the animals for recovery from anesthesia and for general health.

Step 3: Tumor Growth Monitoring and Randomization

  • Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.[13]

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[13] Record the initial body weight of each mouse.

Step 4: Drug Formulation and Administration

  • Prepare this compound in the chosen vehicle at the desired concentrations.

  • Administer dalpiciclib to the treatment group via oral gavage (PO) once daily.[1]

  • Administer an equivalent volume of the vehicle to the control group following the same schedule.

Step 5: Data Collection and Study Endpoints

  • Measure tumor volume and body weight for each mouse 2-3 times per week throughout the study.

  • Monitor mice daily for any signs of toxicity, such as significant weight loss (>20%), lethargy, or ruffled fur.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.[13]

  • Euthanize mice according to approved institutional guidelines upon reaching the endpoint.

Step 6: Data Analysis

  • Calculate the mean tumor volume ± SEM for each group at each time point.

  • Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (Mean volume of treated group at endpoint / Mean volume of control group at endpoint)] x 100.

  • Analyze changes in body weight as an indicator of systemic toxicity.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for pRb, Ki67).[11]

Data Presentation

The following tables present representative data from a hypothetical dalpiciclib xenograft study to illustrate expected outcomes.

Table 1: Representative Tumor Volume Data Over Time

Study DayControl Group (Vehicle) Mean Tumor Volume (mm³) ± SEMDalpiciclib HCl (50 mg/kg) Mean Tumor Volume (mm³) ± SEM
0 152 ± 12155 ± 14
4 288 ± 25195 ± 18
8 515 ± 48240 ± 22
12 805 ± 75295 ± 31
16 1150 ± 110360 ± 40
20 1480 ± 145445 ± 52

Table 2: Summary of Efficacy and General Toxicity at Study Endpoint (Day 20)

Treatment GroupDose (mg/kg)Administration RouteFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 0PO, Daily1480N/A+ 4.5%
Dalpiciclib HCl 50PO, Daily44570%- 3.2%

References

Dalpiciclib Hydrochloride: Application Notes for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride, also known as SHR6390, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4][5] These kinases are crucial regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][6][7][8] Dalpiciclib has demonstrated significant anti-tumor activity in preclinical models and clinical trials, leading to its approval for the treatment of advanced breast cancer.[2][5][7][8] This document provides detailed application notes, including IC50 values in breast cancer cell lines, experimental protocols for determining cell viability, and an overview of the targeted signaling pathway.

Mechanism of Action: Targeting the CDK4/6-Rb Pathway

Dalpiciclib exerts its anti-proliferative effects by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical checkpoint in the G1 phase of the cell cycle. In cancer cells with a functional Rb pathway, hyperactivation of CDK4/6 leads to the phosphorylation of the Rb protein. This phosphorylation event releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, ultimately driving cell division.

Dalpiciclib selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[6] Hypophosphorylated Rb remains bound to E2F, sequestering it and preventing the transcription of target genes. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[9]

CDK4_6_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Dalpiciclib GrowthFactors Growth Factors / Mitogens CyclinD Cyclin D GrowthFactors->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition Activates Transcription pRb p-Rb (Phosphorylated) pRb->E2F Releases Dalpiciclib Dalpiciclib (SHR6390) Dalpiciclib->Inhibition

Figure 1: Mechanism of Action of Dalpiciclib in the CDK4/6-Rb Pathway.

This compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for dalpiciclib against its target kinases and in a breast cancer cell line.

Target/Cell LineIC50 ValueNotes
Enzymatic Assay
CDK412.4 nM[4][10]Highly selective inhibition of the target kinase.
CDK69.9 nM[4][10]Demonstrates potent and comparable activity against both CDK4 and CDK6.
Cell-Based Assay
BT4748 µMHER2+/HR+ breast cancer cell line.

Experimental Protocols

Determination of IC50 using MTT Cell Proliferation Assay

This protocol outlines a standard procedure for determining the IC50 value of this compound in adherent breast cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Breast cancer cell line of interest (e.g., MCF-7, T47D, MDA-MB-231, SK-BR-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the dalpiciclib stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dalpiciclib. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well, including controls.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

MTT_Workflow cluster_Day1 Day 1: Cell Plating cluster_Day2 Day 2: Drug Treatment cluster_Day5 Day 5: Assay & Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate (24h) Seed->Incubate1 PrepareDrug Prepare Dalpiciclib Dilutions TreatCells Add Drug to Cells PrepareDrug->TreatCells Incubate2 Incubate (e.g., 72h) TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate3 Incubate (2-4h) AddMTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570nm) Dissolve->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Experimental Workflow for IC50 Determination using MTT Assay.

Conclusion

This compound is a valuable tool for in vitro and in vivo studies of breast cancer and other malignancies with a dysregulated CDK4/6-Rb pathway. The provided protocols and data serve as a starting point for researchers to investigate the efficacy and mechanism of action of this potent CDK4/6 inhibitor in their specific experimental systems. Accurate determination of IC50 values in relevant cell line models is a critical step in preclinical drug evaluation and for designing further mechanistic studies.

References

Application Notes and Protocols for Dalpiciclib Hydrochloride in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride, also known as SHR6390, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are critical regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical research. They are recognized for preserving the molecular and histological characteristics of the original tumor, thereby offering a more predictive model for evaluating novel therapeutic agents like Dalpiciclib.

These application notes provide a comprehensive overview of the use of this compound in breast cancer PDX models, including its mechanism of action, protocols for in vivo studies, and expected pharmacodynamic effects.

Mechanism of Action

Dalpiciclib selectively targets CDK4 and CDK6, inhibiting their kinase activity. In the canonical cell cycle pathway, CDK4 and CDK6 form complexes with Cyclin D, which then phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Dalpiciclib prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This leads to the sequestration of E2F, resulting in a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][3][4]

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S) cluster_1 Inhibition by Dalpiciclib Growth_Factors Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb CyclinD_CDK46->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase_Genes S-Phase Entry Gene Transcription E2F->S_Phase_Genes activates Cell_Proliferation Cell Proliferation S_Phase_Genes->Cell_Proliferation Dalpiciclib Dalpiciclib (SHR6390) Dalpiciclib->CyclinD_CDK46 inhibits

Figure 1: Dalpiciclib's Mechanism of Action in the CDK4/6-Rb Pathway.

Quantitative Data from Preclinical Studies

While specific data from breast cancer PDX models treated with Dalpiciclib is emerging, preclinical studies using cell line-derived xenografts provide valuable insights into its in vitro and in vivo activity.

In Vitro Antiproliferative Activity of Dalpiciclib

Dalpiciclib has demonstrated potent and selective inhibition of CDK4 and CDK6.

TargetIC50 (nM)
CDK412.4
CDK69.9
Table 1: In vitro inhibitory activity of Dalpiciclib against CDK4 and CDK6.[2][5]

Dalpiciclib has also shown potent antiproliferative activity against a panel of human cancer cell lines, particularly those positive for the retinoblastoma (RB) protein.

In Vivo Efficacy in Xenograft Models

Preclinical studies in mice bearing human tumor xenografts have demonstrated the anti-tumor efficacy of Dalpiciclib. The following table summarizes representative data from a study using a breast cancer cell line-derived xenograft model.

Xenograft ModelTreatmentDosing RegimenTumor Growth Inhibition (%)
MCF7 (ER+)Dalpiciclib75 mg/kg, p.o., dailySignificant tumor regression
MCF7/ARO (Tamoxifen-Resistant)Dalpiciclib75 mg/kg, p.o., dailySignificant tumor regression
Table 2: In vivo efficacy of Dalpiciclib in breast cancer xenograft models. Note: Data adapted from studies on cell line-derived xenografts as a proxy for expected activity in PDX models.[1]

Experimental Protocols

The following protocols are provided as a guide for conducting preclinical studies with this compound in breast cancer PDX models. These are based on established methodologies for PDX generation and drug efficacy testing.

Establishment of Breast Cancer PDX Models
  • Tumor Tissue Acquisition : Obtain fresh, sterile tumor tissue from consenting patients under institutional review board (IRB) approval.

  • Implantation :

    • Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

    • Implant a small fragment (approx. 2-3 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.

  • Monitoring : Monitor mice for tumor engraftment and growth. Palpate the implantation site regularly.

  • Passaging : Once a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, aseptically resect the tumor, and passage it into new host mice for cohort expansion.

PDX_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Subcutaneous Implantation Patient_Tumor->Implantation P0_Generation P0 Mouse Generation (Tumor Engraftment) Implantation->P0_Generation Expansion Tumor Expansion & Passaging (P1, P2...) P0_Generation->Expansion Treatment_Cohort Generation of Treatment Cohorts Expansion->Treatment_Cohort Drug_Administration Dalpiciclib Administration Treatment_Cohort->Drug_Administration Efficacy_Evaluation Efficacy & PD Evaluation Drug_Administration->Efficacy_Evaluation

Figure 2: Experimental workflow for establishing and utilizing PDX models.
In Vivo Efficacy Study of Dalpiciclib in Breast Cancer PDX Models

  • Cohort Establishment : Once tumors in a passage cohort reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Drug Preparation and Administration :

    • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

    • Administer Dalpiciclib orally (p.o.) once daily at a dose of 75 mg/kg.[1] The control group should receive the vehicle only.

  • Monitoring and Data Collection :

    • Measure tumor volume using calipers twice weekly. Tumor volume (mm³) can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.

  • Data Analysis :

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Determine the tumor growth inhibition (TGI) or T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%).

Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Collection : At the end of the study, or at specified time points post-treatment, euthanize a subset of mice from each group and collect tumor tissue.

  • Western Blot Analysis :

    • Prepare protein lysates from the tumor tissue.

    • Perform Western blot analysis to assess the levels of key proteins in the CDK4/6 pathway, including total Rb and phosphorylated Rb (pRb at Ser780). A reduction in the pRb/total Rb ratio is an indicator of Dalpiciclib's target engagement.

  • Immunohistochemistry (IHC) :

    • Fix tumor tissues in formalin and embed in paraffin.

    • Perform IHC staining for markers of proliferation, such as Ki67. A decrease in the percentage of Ki67-positive cells indicates an anti-proliferative effect.

Conclusion

This compound is a promising CDK4/6 inhibitor with demonstrated preclinical activity. Patient-derived xenograft models provide a robust platform for further evaluating its efficacy, identifying predictive biomarkers, and exploring rational combination therapies in a setting that more closely mirrors the clinical scenario. The protocols and data presented in these application notes are intended to guide researchers in the design and execution of such preclinical studies.

References

Application Notes and Protocols: In Vitro Characterization of Dalpiciclib Hydrochloride in Combination with Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride (also known as SHR6390) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are crucial regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in hormone receptor-positive (HR+) breast cancer.[1] Fulvestrant is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER) for degradation, thereby blocking ER signaling. The combination of a CDK4/6 inhibitor with endocrine therapy, such as fulvestrant, has been shown to be a highly effective treatment for patients with HR-positive, HER2-negative advanced breast cancer.[2] Preclinical studies have demonstrated that dalpiciclib and fulvestrant act synergistically to inhibit the proliferation of breast cancer cells.[2]

These application notes provide a comprehensive overview of the in vitro evaluation of the dalpiciclib and fulvestrant combination, including detailed protocols for key experiments and templates for data presentation.

Mechanism of Action: Dual Blockade of Cell Cycle Progression

The synergistic anti-tumor activity of dalpiciclib and fulvestrant stems from their complementary mechanisms of action that target two critical pathways in HR-positive breast cancer:

  • Dalpiciclib: As a selective CDK4/6 inhibitor, dalpiciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a G1 cell cycle arrest.

  • Fulvestrant: By binding to the estrogen receptor and promoting its degradation, fulvestrant blocks estrogen-driven transcription of genes involved in cell proliferation, including Cyclin D1, a key activator of CDK4/6.

The combination of dalpiciclib and fulvestrant therefore results in a more profound and sustained inhibition of the CDK4/6-Rb pathway and a potent blockade of cell cycle progression.

Dalpiciclib_Fulvestrant_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER activates CyclinD Cyclin D ER->CyclinD upregulates transcription Fulvestrant Fulvestrant Fulvestrant->ER degrades CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb Rb CDK46->Rb phosphorylates Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CDK46 inhibits E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Signaling pathway of Dalpiciclib and Fulvestrant.

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vitro experiments evaluating the combination of this compound and fulvestrant.

Table 1: In Vitro Antiproliferative Activity (IC50)

Cell LineDalpiciclib IC50 (nM)Fulvestrant IC50 (nM)Dalpiciclib + Fulvestrant IC50 (nM)Combination Index (CI)
MCF-7User-generated dataUser-generated dataUser-generated dataUser-generated data
T-47DUser-generated dataUser-generated dataUser-generated dataUser-generated data
ZR-75-1User-generated dataUser-generated dataUser-generated dataUser-generated data
MCF-7/TRUser-generated dataUser-generated dataUser-generated data0.66

Note: The Combination Index (CI) should be calculated using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Cell Cycle Analysis

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlMCF-7User-generated dataUser-generated dataUser-generated data
Dalpiciclib (IC50)MCF-7User-generated dataUser-generated dataUser-generated data
Fulvestrant (IC50)MCF-7User-generated dataUser-generated dataUser-generated data
Dalpiciclib + FulvestrantMCF-7User-generated dataUser-generated dataUser-generated data

Table 3: Apoptosis Assay

TreatmentCell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlMCF-7User-generated dataUser-generated data
Dalpiciclib (IC50)MCF-7User-generated dataUser-generated data
Fulvestrant (IC50)MCF-7User-generated dataUser-generated data
Dalpiciclib + FulvestrantMCF-7User-generated dataUser-generated data

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Start Start with Breast Cancer Cell Lines (e.g., MCF-7) Culture Cell Culture Start->Culture Seed Seed Cells in Plates Culture->Seed Treat Treat with Dalpiciclib, Fulvestrant, or Combination Seed->Treat Incubate Incubate for Specified Duration Treat->Incubate Proliferation Cell Proliferation Assay (e.g., MTT) Incubate->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Incubate->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubate->Apoptosis WesternBlot Western Blot Analysis (p-Rb, Rb) Incubate->WesternBlot IC50_Calc Calculate IC50 Values Proliferation->IC50_Calc CellCycle_Analysis Analyze Cell Cycle Distribution CellCycle->CellCycle_Analysis Apoptosis_Analysis Quantify Apoptotic Cells Apoptosis->Apoptosis_Analysis WB_Quant Quantify Protein Expression WesternBlot->WB_Quant Synergy_Calc Calculate Combination Index (CI) IC50_Calc->Synergy_Calc

Caption: General experimental workflow for in vitro analysis.
Cell Culture

  • Cell Lines: HR-positive, HER2-negative breast cancer cell lines such as MCF-7, T-47D, and ZR-75-1 are recommended.

  • Culture Medium: Use the recommended medium for each cell line (e.g., Eagle's Minimum Essential Medium for MCF-7) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of dalpiciclib, fulvestrant, or the combination at a constant ratio. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted method for quantifying drug synergy.

  • Software: Use software such as CompuSyn to calculate the CI values from the dose-response curves of the individual drugs and their combination.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with dalpiciclib, fulvestrant, or the combination for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay

This protocol uses Annexin V and PI staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for 48-72 hours.

  • Cell Harvesting: Collect both the floating and adherent cells.

  • Staining: Wash the cells with PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

The combination of this compound and fulvestrant offers a potent, synergistic approach to inhibiting the growth of HR-positive breast cancer cells in vitro. The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of this drug combination in relevant preclinical models. The data generated from these experiments will be invaluable for furthering our understanding of this therapeutic strategy and for the development of novel cancer treatments.

References

Application Notes and Protocols for the Combined Use of Dalpiciclib Hydrochloride and Aromatase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib hydrochloride is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] By inhibiting CDK4/6, Dalpiciclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 phase cell cycle arrest and subsequent suppression of tumor cell proliferation.[1] Aromatase inhibitors, such as letrozole and anastrozole, function by blocking the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens.[2] In hormone receptor-positive (HR+) breast cancer, estrogens act as key drivers of tumor growth.

The combination of a CDK4/6 inhibitor with an aromatase inhibitor represents a synergistic therapeutic strategy for HR-positive, human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The dual blockade of the cell cycle and the estrogen signaling pathway has demonstrated significant clinical benefit in this patient population.[3][4][5] This document provides detailed experimental designs and protocols for the preclinical evaluation of the combination of this compound and aromatase inhibitors.

Mechanism of Action

The synergistic effect of combining Dalpiciclib with an aromatase inhibitor stems from their complementary mechanisms of action targeting two critical pathways in HR+ breast cancer.

cluster_0 Estrogen Signaling Pathway cluster_1 Cell Cycle Progression Androgens Androgens Aromatase Aromatase Androgens->Aromatase converts Estrogen Estrogen Aromatase->Estrogen to Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen->Estrogen Receptor (ER) activates Gene Transcription Gene Transcription Estrogen Receptor (ER)->Gene Transcription promotes Cyclin D Cyclin D Gene Transcription->Cyclin D upregulates Aromatase Inhibitors Aromatase Inhibitors Aromatase Inhibitors->Aromatase inhibit Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb pRb Cyclin D-CDK4/6 Complex->pRb phosphorylates Rb Rb E2F E2F Rb->E2F sequesters Rb->pRb G1-S Transition G1-S Transition E2F->G1-S Transition promotes pRb->E2F releases Dalpiciclib Dalpiciclib Dalpiciclib->CDK4/6 inhibits

Figure 1: Combined mechanism of action.

Preclinical Data

In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC50) of Dalpiciclib and Letrozole in relevant breast cancer cell lines.

CompoundCell LineTargetIC50 (nM)Reference
Dalpiciclib-CDK412.4[1]
Dalpiciclib-CDK69.9[1]
LetrozoleMCF-7aroAromatase50-100[2]
LetrozoleT-47DaroAromatase<50[2]

Note: The IC50 values for Letrozole are for the inhibition of testosterone-stimulated proliferation in aromatase-overexpressing cell lines.

Clinical Efficacy of Dalpiciclib in Combination with Aromatase Inhibitors

Clinical trials have demonstrated the significant benefit of combining Dalpiciclib with an aromatase inhibitor in patients with HR+/HER2- advanced breast cancer.

StudyTreatment ArmsNo. of PatientsMedian PFS (months)ORR (%)Reference
DAWNA-2 (Phase 3) Dalpiciclib + Letrozole/Anastrozole30330.662.7[3][4]
Placebo + Letrozole/Anastrozole15318.247.7[3][4]
Phase Ib Study Dalpiciclib (150mg) + Letrozole/Anastrozole3424.167.6[5]
Retrospective Study Dalpiciclib + AI36Not Reported47.2

PFS: Progression-Free Survival; ORR: Objective Response Rate; AI: Aromatase Inhibitor.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of Dalpiciclib in combination with an aromatase inhibitor.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Viability Assay Cell Viability Assay Synergy Analysis (CI) Synergy Analysis (CI) Cell Viability Assay->Synergy Analysis (CI) Cell Cycle Analysis Cell Cycle Analysis Synergy Analysis (CI)->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Inhibition->Pharmacodynamic Analysis

Figure 2: Experimental workflow.
In Vitro Cell Viability and Synergy Analysis

Objective: To determine the anti-proliferative effects of Dalpiciclib and an aromatase inhibitor, alone and in combination, and to quantify their synergistic interaction.

Materials:

  • HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D). For aromatase inhibitor studies, consider using aromatase-overexpressing cell lines (e.g., MCF-7aro).

  • Cell culture medium and supplements.

  • This compound.

  • Aromatase inhibitor (e.g., Letrozole, Anastrozole).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of Dalpiciclib and the aromatase inhibitor.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of Dalpiciclib or the aromatase inhibitor alone.

    • Combination: Treat cells with a fixed ratio combination of Dalpiciclib and the aromatase inhibitor at various concentrations.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 value for each single agent.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or CalcuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Cycle Analysis

Objective: To assess the effect of Dalpiciclib and the aromatase inhibitor combination on cell cycle distribution.

Materials:

  • HR+/HER2- breast cancer cell lines.

  • 6-well plates.

  • This compound and aromatase inhibitor.

  • Propidium Iodide (PI) staining solution.

  • RNase A.

  • Flow cytometer.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Dalpiciclib, the aromatase inhibitor, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the Dalpiciclib and aromatase inhibitor combination in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).

  • HR+/HER2- breast cancer cells (e.g., MCF-7).

  • Matrigel.

  • This compound and aromatase inhibitor formulations for oral gavage.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of breast cancer cells mixed with Matrigel into the flank of each mouse. For MCF-7 xenografts, estrogen supplementation is required.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into four groups:

    • Vehicle control.

    • Dalpiciclib alone.

    • Aromatase inhibitor alone.

    • Dalpiciclib + Aromatase inhibitor.

  • Drug Administration: Administer the drugs according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to compare the efficacy of the combination treatment to the single agents and the control.

Illustrative In Vivo Efficacy Data:

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
VehicleDaily1200-
Dalpiciclib50 mg/kg, daily75037.5
Letrozole10 mg/kg, daily80033.3
Dalpiciclib + Letrozole50 mg/kg + 10 mg/kg, daily25079.2

This table provides illustrative data based on expected synergistic outcomes. Actual results may vary.

Safety and Tolerability

In clinical studies, the most common grade 3 or 4 adverse events associated with the combination of Dalpiciclib and aromatase inhibitors were neutropenia and leukopenia.[5] It is crucial to monitor for hematological toxicities in preclinical in vivo studies.

Conclusion

The combination of this compound and an aromatase inhibitor is a promising therapeutic strategy for HR+/HER2- breast cancer. The provided protocols offer a comprehensive framework for the preclinical evaluation of this combination, from in vitro synergy assessment to in vivo efficacy studies. Careful experimental design and data analysis are essential to accurately characterize the therapeutic potential of this drug combination.

References

Application Notes and Protocols for In Vivo Studies with Dalpiciclib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalpiciclib (also known as SHR6390) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and suppression of tumor growth.[2] Dalpiciclib has shown significant anti-tumor activity in various preclinical models and is being investigated in clinical trials for the treatment of several cancers, including hormone receptor-positive (HR+), HER2-negative breast cancer.[3] This document provides detailed application notes and protocols for the use of dalpiciclib hydrochloride in in vivo research settings, based on published preclinical studies.

Mechanism of Action: The CDK4/6-Rb Pathway

Dalpiciclib selectively targets CDK4 and CDK6, key components of the cell cycle machinery. In many cancer cells, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. The canonical pathway involves the binding of D-type cyclins to CDK4/6, which then phosphorylates the retinoblastoma protein (Rb). Phosphorylation of Rb releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, dalpiciclib prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, thereby blocking cell cycle progression at the G1/S checkpoint and inhibiting tumor cell proliferation.[4][5][6]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Rb-E2F Pathway cluster_3 Downstream Effects Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Hormones (e.g., Estrogen) Hormones (e.g., Estrogen) Hormones (e.g., Estrogen)->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylates p16INK4a p16INK4a p16INK4a->CDK4/6 Inhibits pRb pRb Rb->pRb E2F E2F pRb->E2F Releases S-phase Gene Transcription S-phase Gene Transcription E2F->S-phase Gene Transcription Activates Rb-E2F Complex Rb-E2F Complex Rb-E2F Complex->Rb Rb-E2F Complex->E2F Cell Cycle Progression (G1 to S) Cell Cycle Progression (G1 to S) S-phase Gene Transcription->Cell Cycle Progression (G1 to S) Dalpiciclib Dalpiciclib Dalpiciclib->CDK4/6 Inhibits

Figure 1: Simplified CDK4/6-Rb Signaling Pathway and the Mechanism of Action of Dalpiciclib.

Quantitative Data Summary

The following tables summarize the in vivo dosages and schedules for this compound from key preclinical studies.

Table 1: this compound Dosage in Esophageal Squamous Cell Carcinoma (ESCC) Xenograft Model

ParameterDetails
Animal Model NOD/SCID mice
Tumor Model Patient-derived xenograft (PDX) of ESCC
Drug Formulation Suspended in 0.5% methylcellulose
Route of Administration Oral gavage
Dosage 150 mg/kg
Dosing Schedule Once weekly for 3 weeks
Reference Wang J, et al. J Transl Med. 2017.

Table 2: this compound Dosage in Various Human Tumor Xenograft Models

ParameterDetails
Animal Model 5-week-old female Balb/cA-nude mice
Tumor Models MCF7/ARO (aromatase-overexpressing breast cancer), COLO 205 (colorectal adenocarcinoma), U87MG (glioblastoma)
Drug Formulation Suspended in 0.5% methylcellulose in sterile water
Route of Administration Oral gavage
Dosages 37.5 mg/kg, 75 mg/kg, 150 mg/kg
Dosing Schedule Once daily for 30 days
Reference Long F, et al. Cancer Sci. 2019.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Esophageal Squamous Cell Carcinoma (ESCC) Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the anti-tumor efficacy of this compound in a clinically relevant ESCC PDX model.

Materials:

  • This compound

  • 0.5% methylcellulose

  • NOD/SCID mice (6-8 weeks old)

  • Freshly resected human ESCC tissue

  • Matrigel

  • Surgical tools

  • Calipers

Methods:

  • PDX Model Establishment:

    • Obtain fresh tumor tissue from ESCC patients with informed consent.

    • Wash the tissue with sterile phosphate-buffered saline (PBS) containing antibiotics.

    • Mechanically mince the tissue into small fragments (approximately 1-2 mm³).

    • Subcutaneously implant one tumor fragment mixed with Matrigel into the flank of each NOD/SCID mouse.

    • Monitor tumor growth regularly. Once tumors reach a volume of approximately 100-200 mm³, passage them into new recipient mice for expansion.

  • Drug Preparation:

    • Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse with a 200 µL gavage volume).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Treatment:

    • When tumors from the second or third passage reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=6-10 per group).

    • Administer this compound (150 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage once weekly for 3 consecutive weeks.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice a week using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pRb, Ki-67).

ESCC_PDX_Workflow ESCC Patient Tumor Tissue ESCC Patient Tumor Tissue Implant into NOD/SCID Mice Implant into NOD/SCID Mice ESCC Patient Tumor Tissue->Implant into NOD/SCID Mice Tumor Growth to 150-200 mm³ Tumor Growth to 150-200 mm³ Implant into NOD/SCID Mice->Tumor Growth to 150-200 mm³ Randomize Mice Randomize Mice Tumor Growth to 150-200 mm³->Randomize Mice Treatment Group (Dalpiciclib 150 mg/kg) Treatment Group (Dalpiciclib 150 mg/kg) Randomize Mice->Treatment Group (Dalpiciclib 150 mg/kg) Control Group (Vehicle) Control Group (Vehicle) Randomize Mice->Control Group (Vehicle) Oral Gavage (Once weekly for 3 weeks) Oral Gavage (Once weekly for 3 weeks) Treatment Group (Dalpiciclib 150 mg/kg)->Oral Gavage (Once weekly for 3 weeks) Control Group (Vehicle)->Oral Gavage (Once weekly for 3 weeks) Monitor Tumor Volume and Body Weight Monitor Tumor Volume and Body Weight Oral Gavage (Once weekly for 3 weeks)->Monitor Tumor Volume and Body Weight Endpoint Analysis (Tumor Weight, IHC) Endpoint Analysis (Tumor Weight, IHC) Monitor Tumor Volume and Body Weight->Endpoint Analysis (Tumor Weight, IHC)

Figure 2: Experimental Workflow for the ESCC PDX Model Study.
Protocol 2: In Vivo Efficacy Study in Human Tumor Cell Line Xenograft Models

Objective: To assess the dose-dependent anti-tumor activity of this compound in various human cancer cell line xenografts.

Materials:

  • This compound

  • 0.5% methylcellulose in sterile water

  • Balb/cA-nude mice (5-6 weeks old, female)

  • MCF7/ARO, COLO 205, or U87MG human tumor cell lines

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

Methods:

  • Cell Culture and Implantation:

    • Culture the selected tumor cell line under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 5-10 × 10⁷ cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension (5-10 × 10⁶ cells) into the right flank of each Balb/cA-nude mouse.

  • Drug Preparation:

    • Prepare suspensions of this compound in 0.5% methylcellulose in sterile water to achieve the final desired doses (37.5, 75, and 150 mg/kg).

    • Ensure the suspensions are homogenous before each administration.

  • Treatment:

    • Monitor tumor growth. When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into different treatment groups and a vehicle control group (n=6-10 per group).

    • Administer the respective doses of this compound or vehicle via oral gavage once daily for 30 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

    • At the study endpoint, euthanize the mice, and excise and weigh the tumors.

    • Tumor tissue can be processed for further analysis, such as Western blotting for pRb and other cell cycle markers.

Xenograft_Workflow Tumor Cell Culture (e.g., MCF7) Tumor Cell Culture (e.g., MCF7) Subcutaneous Injection into Nude Mice Subcutaneous Injection into Nude Mice Tumor Cell Culture (e.g., MCF7)->Subcutaneous Injection into Nude Mice Tumor Growth to 100-150 mm³ Tumor Growth to 100-150 mm³ Subcutaneous Injection into Nude Mice->Tumor Growth to 100-150 mm³ Randomize Mice into Groups Randomize Mice into Groups Tumor Growth to 100-150 mm³->Randomize Mice into Groups Vehicle Control Vehicle Control Randomize Mice into Groups->Vehicle Control Dalpiciclib 37.5 mg/kg Dalpiciclib 37.5 mg/kg Randomize Mice into Groups->Dalpiciclib 37.5 mg/kg Dalpiciclib 75 mg/kg Dalpiciclib 75 mg/kg Randomize Mice into Groups->Dalpiciclib 75 mg/kg Dalpiciclib 150 mg/kg Dalpiciclib 150 mg/kg Randomize Mice into Groups->Dalpiciclib 150 mg/kg Daily Oral Gavage for 30 Days Daily Oral Gavage for 30 Days Vehicle Control->Daily Oral Gavage for 30 Days Dalpiciclib 37.5 mg/kg->Daily Oral Gavage for 30 Days Dalpiciclib 75 mg/kg->Daily Oral Gavage for 30 Days Dalpiciclib 150 mg/kg->Daily Oral Gavage for 30 Days Monitor Tumor Volume and Body Weight Monitor Tumor Volume and Body Weight Daily Oral Gavage for 30 Days->Monitor Tumor Volume and Body Weight Endpoint: Tumor Weight and Biomarker Analysis Endpoint: Tumor Weight and Biomarker Analysis Monitor Tumor Volume and Body Weight->Endpoint: Tumor Weight and Biomarker Analysis

Figure 3: Experimental Workflow for Cell Line Xenograft Model Studies.

Conclusion

This compound has demonstrated significant and dose-dependent anti-tumor activity in a range of preclinical in vivo models. The provided protocols offer a detailed guide for researchers to design and execute their own in vivo studies to further investigate the therapeutic potential of this promising CDK4/6 inhibitor. Careful consideration of the animal model, tumor type, and dosing regimen is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Dalpiciclib Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of dalpiciclib hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in a cell culture setting. The provided methodologies are intended to guide researchers in studying the effects of this compound on cell cycle progression and proliferation.

Physicochemical Properties and Storage

This compound is an orally active and highly selective inhibitor of CDK4 and CDK6. Successful in vitro experiments rely on the correct preparation and storage of this compound.

PropertyValue
Molecular Formula C₂₅H₃₁ClN₆O₂
Molecular Weight 483.01 g/mol
Appearance White to yellow solid
Solubility Soluble in DMSO (e.g., 5 mg/mL with sonication and warming to 60°C). Use fresh, anhydrous DMSO as moisture can reduce solubility.
Storage of Powder 3 years at -20°C.
Storage of Stock Solution 1 year at -80°C in solvent; 1 month at -20°C in solvent. It is recommended to aliquot to avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound selectively inhibits CDK4 and CDK6, key regulators of the cell cycle.[1][2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).[1][3] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][2] This ultimately leads to G1 cell cycle arrest and inhibition of cell proliferation.[1]

dalpiciclib_pathway cluster_0 Cell Cycle Progression (G1 Phase) cluster_1 Inhibition by Dalpiciclib Cyclin D Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb p-Rb p-Rb (Inactive) Cyclin D-CDK4/6 Complex->p-Rb Phosphorylation Rb->p-Rb E2F E2F p-Rb->E2F Releases G1/S Transition G1 to S Phase Transition E2F->G1/S Transition Promotes Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CDK4/6 Inhibition Dalpiciclib->Inhibition Rb_active Rb (Active) E2F_sequestered E2F Rb_active->E2F_sequestered Sequesters G1_Arrest G1 Phase Arrest E2F_sequestered->G1_Arrest Blocks Transition

Figure 1: Dalpiciclib's Mechanism of Action.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound for its target kinases and various cancer cell lines.

Target/Cell LineIC₅₀ / Effective ConcentrationAssay Conditions
CDK4 12.4 nMIn vitro kinase assay
CDK6 9.9 nMIn vitro kinase assay
MCF7 (Breast Cancer)115.4 nMCell Viability Assay (6 days)
MCF7/TR (Resistant)229.5 nMCell Viability Assay (6 days)
BT-474/T (Resistant)210.7 nMCell Viability Assay (6 days)
Esophageal Squamous Carcinoma 0 - 4 µMCell Proliferation Assay (72 hours)
Retinoblastoma-Positive Tumors 0 - 10 µMCell Proliferation Assay (6 days)

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for cell culture experiments.

prep_workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation start Start weigh 1. Weigh Dalpiciclib HCl start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Vortex, Sonicate, Warm to 60°C) add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw Thaw Stock store_stock->thaw For Experiment serial_dilute 1. Serially Dilute in Culture Medium thaw->serial_dilute final_dmso Ensure Final DMSO Concentration is <0.5% serial_dilute->final_dmso add_to_cells 2. Add to Cells final_dmso->add_to_cells

Figure 2: Workflow for Solution Preparation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution (10 mM): a. Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 4.83 mg per 1 mL of DMSO. b. Add the appropriate volume of anhydrous DMSO to the powder in a sterile tube. c. To aid dissolution, vortex the solution, sonicate in a water bath, and if necessary, warm to 60°C until the powder is completely dissolved.[4] Ensure the solution is clear and free of particulates. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

  • Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution following treatment with this compound using flow cytometry.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at room temperature, protected from light.[1][3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This protocol is for detecting the levels of total Rb and phosphorylated Rb (p-Rb) in cells treated with this compound.

Materials:

  • 6-well or 10 cm cell culture dishes

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Rb and anti-phospho-Rb)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins based on size by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb and phospho-Rb (e.g., at Ser780 or Ser807/811) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A decrease in the p-Rb/total Rb ratio is expected with dalpiciclib treatment.

References

Troubleshooting & Optimization

Dalpiciclib hydrochloride solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dalpiciclib hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] Its IC50 values are approximately 12.4 nM for CDK4 and 9.9 nM for CDK6.[1] By inhibiting CDK4 and CDK6, dalpiciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] This, in turn, induces G1 cell cycle arrest and inhibits cell proliferation in retinoblastoma-positive tumor cells.[4][5][6] Dalpiciclib has shown antitumor activity in various cancers, including breast cancer and esophageal squamous cell carcinoma.[1][2][7][3][4]

dalpiciclib_pathway cluster_0 Cell Cycle Progression (G1-S Phase) cluster_1 Inhibition by Dalpiciclib CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Genes E2F->S_Phase Activates pRb p-Rb Dalpiciclib Dalpiciclib HCl Dalpiciclib->CDK46 Inhibits stock_solution_workflow cluster_workflow Stock Solution Preparation Workflow start Start: Weigh Dalpiciclib HCl add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex ultrasonicate Ultrasonicate in a water bath vortex->ultrasonicate warm Warm gently (up to 60°C) if necessary ultrasonicate->warm check_dissolution Check for complete dissolution warm->check_dissolution check_dissolution->vortex Not Dissolved aliquot Aliquot into single-use vials check_dissolution->aliquot Dissolved store Store at -20°C or -80°C aliquot->store end End: Ready for use store->end

References

troubleshooting Dalpiciclib hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to Dalpiciclib hydrochloride precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation after adding this compound to my cell culture media. What are the common causes?

A1: Precipitation of this compound in cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: this compound has low solubility in aqueous solutions like cell culture media.

  • High Final Concentration: Exceeding the solubility limit of the compound in the final culture volume is a primary cause of precipitation.

  • Improper Stock Solution Preparation: Not completely dissolving the compound in the initial solvent (e.g., DMSO) can lead to carry-over of micro-precipitates.

  • pH Shift: this compound is a weakly basic salt. Changes in the pH of the media upon addition of the compound can affect its solubility.

  • Interaction with Media Components: Components in the media, such as proteins and salts, can interact with this compound and reduce its solubility.[1][2]

  • Temperature Fluctuations: Temperature changes, such as moving media from a warm incubator to a cooler environment, can decrease the solubility of the compound.[1]

  • High DMSO Concentration: While used for initial dissolution, a high final concentration of DMSO in the media can be toxic to cells and may also influence compound solubility.

Q2: What is the recommended solvent and procedure for preparing a this compound stock solution?

A2: The recommended solvent for preparing a this compound stock solution for in vitro studies is Dimethyl Sulfoxide (DMSO). Due to the compound's poor solubility, specific handling procedures are necessary.

Experimental Protocol: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration. A common stock concentration is 10 mM.

  • Dissolution: To aid dissolution, it is recommended to use sonication and gentle warming (up to 60°C).[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Q3: How can I prevent this compound from precipitating when I add it to my cell culture media?

A3: To prevent precipitation, consider the following best practices:

  • Pre-warm the Media: Before adding the this compound stock solution, warm your cell culture media to 37°C.

  • Dilute in Steps: Instead of adding the concentrated stock solution directly to the full volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix well, and then add this intermediate dilution to the final culture volume.

  • Mix Thoroughly: After adding the compound, gently swirl the culture flask or plate to ensure a homogenous distribution and avoid localized high concentrations.

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v), as higher concentrations can be cytotoxic.

  • pH Consideration: While not always feasible to adjust, be aware that the slightly alkaline pH of most cell culture media (typically pH 7.2-7.4) may reduce the solubility of weakly basic compounds.

  • Serum Considerations: If using serum-containing media, be aware that proteins in the serum can bind to the compound, which may affect its free concentration and solubility.

Q4: I see a precipitate in my media after a few hours of incubation. What should I do?

A4: If precipitation occurs after incubation, it is likely due to the compound's instability or low solubility under the specific culture conditions.

  • Observation: First, confirm that the precipitate is not due to bacterial or fungal contamination by examining the culture under a microscope.[2]

  • Experiment Optimization: If it is indeed compound precipitation, you may need to lower the final concentration of this compound in your experiment.

  • Solubility Test: It is advisable to perform a preliminary solubility test of this compound in your specific cell culture medium at the intended experimental concentrations before proceeding with your main experiments.

Data Presentation

Table 1: Solubility of Dalpiciclib and its Hydrochloride Salt in DMSO

CompoundSolventSolubilityConditions
This compoundDMSO5 mg/mL (10.35 mM)Requires sonication and warming to 60°C[3]
Dalpiciclib (free base)DMSO50 mg/mL (111.97 mM)Requires sonication, warming, and pH adjustment to 7[4]

Note: The solubility of this compound in aqueous-based cell culture media is significantly lower than in DMSO.

Table 2: General Factors Influencing Drug Precipitation in Cell Culture

FactorDescriptionRecommendation
Temperature Decreased temperature can lower solubility.Pre-warm media to 37°C before adding the compound. Avoid temperature fluctuations.[1]
pH The pH of the media can affect the ionization and solubility of the compound.Be mindful of the media's pH. For weakly basic drugs, a more acidic environment generally increases solubility.[5]
Media Components Salts, proteins, and other components can interact with the drug.Consider the composition of your media. Serum-free media may have different effects on solubility compared to serum-containing media.[1][2]
Concentration Exceeding the solubility limit will cause precipitation.Determine the optimal, non-precipitating concentration through preliminary testing.
Solvent Concentration High concentrations of the initial solvent (e.g., DMSO) can be toxic to cells.Keep the final DMSO concentration below 0.5%.

Mandatory Visualizations

Signaling Pathway

Dalpiciclib_Signaling_Pathway Dalpiciclib Signaling Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (inactivates) CDK46->Rb E2F E2F Rb->E2F releases Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription E2F->S_Phase_Genes Cell_Cycle_Arrest G1 Cell Cycle Arrest Dalpiciclib This compound Dalpiciclib->CDK46 inhibits

Caption: Mechanism of action of Dalpiciclib in inhibiting the Cyclin D-CDK4/6-Rb pathway.

Experimental Workflow

Caption: A logical workflow for troubleshooting this compound precipitation in media.

References

Dalpiciclib Hydrochloride Resistance: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments investigating resistance to dalpiciclib hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to dalpiciclib. What are the potential mechanisms of resistance?

A1: Resistance to CDK4/6 inhibitors, including potentially dalpiciclib, can be broadly categorized into two main types: on-target and off-target mechanisms. While specific mutations conferring resistance to dalpiciclib are still an emerging area of research, mechanisms observed for other CDK4/6 inhibitors provide a strong basis for investigation.[1][2]

  • On-target alterations directly affect the drug's primary targets, CDK4 and CDK6.

    • Loss of Retinoblastoma (Rb) protein: Rb is a key tumor suppressor and the primary substrate of CDK4/6. Loss-of-function mutations in the RB1 gene lead to constitutive E2F transcription factor activity, bypassing the need for CDK4/6-mediated phosphorylation and rendering the cells resistant to CDK4/6 inhibition.[1][3]

    • Amplification of CDK6: Increased expression of CDK6 can overcome the inhibitory effects of the drug.[1][4] Some studies suggest that CDK6 amplification may confer resistance through both its kinase-dependent and -independent functions.[1][5]

    • CDK4/6 gene mutations: While less common, mutations in the drug-binding pocket of CDK4 or CDK6 could potentially reduce the binding affinity of dalpiciclib.

  • Off-target alterations (Bypass Signaling) involve the activation of alternative signaling pathways that promote cell cycle progression independently of CDK4/6.

    • Cyclin E-CDK2 pathway activation: Upregulation of Cyclin E1 (CCNE1) and subsequent activation of CDK2 can phosphorylate Rb and drive the G1/S transition, even when CDK4/6 are inhibited.[2]

    • PI3K/AKT/mTOR pathway activation: This is a common resistance mechanism for various targeted therapies. Activation of this pathway can promote cell proliferation and survival.[1][3]

    • FGFR signaling pathway activation: Aberrant fibroblast growth factor receptor (FGFR) signaling has been implicated in resistance to CDK4/6 inhibitors.[5]

Q2: I am trying to generate a dalpiciclib-resistant cell line. What is a general protocol for this?

A2: Generating a drug-resistant cell line typically involves continuous exposure to escalating concentrations of the drug over a prolonged period. This process selects for cells that have acquired resistance mechanisms.

Experimental Workflow for Generating Resistant Cell Lines

start Start with parental sensitive cell line determine_ic50 Determine initial IC50 of dalpiciclib start->determine_ic50 culture_low Culture cells in media with dalpiciclib at IC20-IC30 determine_ic50->culture_low monitor Monitor cell viability and proliferation culture_low->monitor increase_conc Gradually increase dalpiciclib concentration monitor->increase_conc Once cells recover and proliferate increase_conc->monitor stabilize Maintain resistant population at a stable, high concentration increase_conc->stabilize After several months characterize Characterize resistant phenotype (IC50, Western Blot, etc.) stabilize->characterize

Caption: Workflow for developing dalpiciclib-resistant cell lines.

Q3: How can I confirm that my cell line has developed resistance to dalpiciclib?

A3: Confirmation of resistance involves several experimental approaches:

  • Determine the IC50 value: A significant increase (typically 3-fold or higher) in the half-maximal inhibitory concentration (IC50) of dalpiciclib in the resistant cell line compared to the parental line is a primary indicator of resistance.

  • Western Blot Analysis: Assess the phosphorylation status of Rb (p-Rb). In sensitive cells, dalpiciclib treatment should lead to a decrease in p-Rb. Resistant cells may show sustained p-Rb levels even in the presence of the drug.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Sensitive cells treated with dalpiciclib will arrest in the G1 phase. Resistant cells will show a reduced G1 arrest and a higher proportion of cells progressing into the S and G2/M phases.

Troubleshooting Guides

Problem 1: High variability in cell viability (IC50) assays.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Drug degradation Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light.
Contamination Regularly check for microbial contamination. Use sterile techniques and certified cell lines.
Problem 2: No significant G1 arrest observed in sensitive cells after dalpiciclib treatment.
Possible Cause Troubleshooting Step
Suboptimal drug concentration Perform a dose-response experiment to determine the optimal concentration for inducing G1 arrest.
Incorrect incubation time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Cell line is intrinsically resistant Verify that the parental cell line expresses functional Rb protein. Rb-negative cell lines are intrinsically resistant to CDK4/6 inhibitors.[6]
Issues with flow cytometry protocol Ensure proper cell fixation and permeabilization. Use a sufficient concentration of DNA staining dye (e.g., propidium iodide) and treat with RNase to avoid staining of double-stranded RNA.
Problem 3: Difficulty detecting changes in p-Rb levels by Western Blot.
Possible Cause Troubleshooting Step
Poor antibody quality Use a validated antibody specific for the phosphorylated form of Rb (e.g., Ser780, Ser807/811).
Suboptimal protein extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
Insufficient protein loading Ensure equal loading of protein amounts for all samples, verified by a loading control like β-actin or GAPDH.
Timing of sample collection Collect cell lysates at the time point of maximal p-Rb inhibition, as determined by a time-course experiment.

Data Presentation

Table 1: Representative IC50 Values for Dalpiciclib in Sensitive and Resistant Breast Cancer Cell Lines.

Cell LineStatusDalpiciclib IC50 (µM)Fold Change in ResistanceReference
BT474Sensitive8-Fictional Data for Illustration
BT474-DalRDalpiciclib Resistant>10>1.25Fictional Data for Illustration
MCF-7Sensitive5.077-[7]
MCF-7-PalRPalbociclib Resistant24.724.87[7]
T-47DSensitiveData not available-
T-47D-PalRPalbociclib ResistantData not available-

Note: Data for dalpiciclib-resistant cell lines is currently limited in published literature. The data for palbociclib-resistant (PalR) cell lines is provided as a reference for the expected magnitude of change in IC50 upon acquisition of resistance. Researchers are encouraged to determine the IC50 values for their specific parental and resistant cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: For MTT, add solubilization solution and read absorbance at 570 nm. For WST-1, read absorbance directly at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p-Rb and Total Rb
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Rb (e.g., Ser807/811) and total Rb overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with dalpiciclib or vehicle for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

  • Fixation: Fix approximately 1x10^6 cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Cell Cycle Analysis Workflow

start Treat cells with dalpiciclib harvest Harvest and count cells start->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Protocol 4: Sanger Sequencing of CDK4 and CDK6 Genes
  • Genomic DNA Extraction: Isolate genomic DNA from both parental and dalpiciclib-resistant cell lines.

  • PCR Amplification: Amplify the coding exons of CDK4 and CDK6 using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator kit.

  • Capillary Electrophoresis: Run the sequencing products on an automated DNA sequencer.

  • Sequence Analysis: Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any potential mutations.

Signaling Pathways in CDK4/6 Inhibitor Resistance

cluster_0 Canonical Pathway cluster_1 Resistance Mechanisms CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1/S Transition E2F->G1_S promotes Dalpiciclib Dalpiciclib Dalpiciclib->CyclinD_CDK46 inhibits Rb_loss Rb Loss (Mutation) Rb_loss->E2F bypasses inhibition CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb phosphorylates PI3K_AKT PI3K/AKT Pathway PI3K_AKT->G1_S promotes

Caption: Key signaling pathways involved in CDK4/6 inhibitor action and resistance.

References

Technical Support Center: Overcoming Dalpiciclib Hydrochloride Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with Dalpiciclib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Dalpiciclib (also known as SHR6390) is a novel and selective oral inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the cell cycle. By inhibiting CDK4/6, Dalpiciclib prevents the release of the E2F transcription factor, leading to G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to Dalpiciclib. What are the common mechanisms of acquired resistance?

A2: Resistance to CDK4/6 inhibitors like Dalpiciclib can be categorized into two main groups: cell cycle-specific and non-specific mechanisms.

  • Cell Cycle-Specific Mechanisms: These involve alterations in the core cell cycle machinery that Dalpiciclib targets. Common alterations include the loss of the Rb tumor suppressor protein (Rb1), or the amplification or overexpression of genes encoding CDK6, Cyclin E (CCNE1/2), and E2F transcription factors.[2][4]

  • Cell Cycle-Nonspecific Mechanisms (Bypass Pathways): Cancer cells can activate alternative signaling pathways to bypass the G1 checkpoint enforced by Dalpiciclib. The most common bypass pathways include the activation of the PI3K/AKT/mTOR and MAPK (RAS/RAF/MEK/ERK) signaling cascades.[4][5] Amplification of Fibroblast Growth Factor Receptor 1 (FGFR1) can also contribute to resistance by activating these bypass pathways.[5]

Q3: Can resistance to other CDK4/6 inhibitors like Palbociclib or Ribociclib predict resistance to Dalpiciclib?

A3: While the three approved CDK4/6 inhibitors (Palbociclib, Ribociclib, and Abemaciclib) share a core mechanism, there can be differences in their specific activity and resistance profiles.[6] However, many of the core resistance mechanisms, such as Rb loss or activation of the PI3K/AKT pathway, are likely to confer cross-resistance to all CDK4/6 inhibitors, including Dalpiciclib.[4]

Q4: Are there strategies to overcome or prevent Dalpiciclib resistance in my cell culture experiments?

A4: Yes, combination therapy is the most explored strategy. Based on the identified resistance mechanism, combining Dalpiciclib with other targeted agents can restore sensitivity. For example:

  • If resistance is mediated by the PI3K/AKT/mTOR pathway, combining Dalpiciclib with a PI3K or mTOR inhibitor may be effective.[5]

  • For resistance driven by the MAPK pathway, a MEK inhibitor could be a viable combination partner.[5]

  • In cases of FGFR1 amplification, an FGFR inhibitor has shown promise in overcoming resistance to CDK4/6 inhibitors.[5]

  • Dalpiciclib has also demonstrated synergistic effects when combined with endocrine therapies like fulvestrant in hormone receptor-positive (HR+) breast cancer models.[1][7]

Troubleshooting Guides

Issue 1: Decreased Potency of Dalpiciclib (Increased IC50)

Your cell line, which was previously sensitive to Dalpiciclib, now requires a significantly higher concentration to achieve the same level of growth inhibition.

Troubleshooting Workflow:

G start Start: Decreased Dalpiciclib Sensitivity ic50 Confirm IC50 Shift (Dose-Response Assay) start->ic50 rb_check Check Rb Protein Expression (Western Blot) ic50->rb_check rb_loss Rb Loss Detected rb_check->rb_loss No Rb rb_present Rb Present rb_check->rb_present Rb Expressed end End: Resistance Mechanism Identified rb_loss->end cell_cycle_analysis Analyze Cell Cycle Proteins (Western Blot/qPCR for CDK6, Cyclin E, E2F1) rb_present->cell_cycle_analysis cell_cycle_alteration Alteration Found cell_cycle_analysis->cell_cycle_alteration Upregulation no_cell_cycle_alteration No Alteration cell_cycle_analysis->no_cell_cycle_alteration Normal Levels cell_cycle_alteration->end bypass_pathway_analysis Analyze Bypass Pathways (Western Blot for p-AKT, p-ERK) no_cell_cycle_alteration->bypass_pathway_analysis bypass_activated Bypass Pathway Activated bypass_pathway_analysis->bypass_activated Phosphorylation Increased no_bypass_activated No Bypass Pathway Activated bypass_pathway_analysis->no_bypass_activated No Change combination_therapy Test Combination Therapy (e.g., + PI3K/MEK inhibitor) bypass_activated->combination_therapy no_bypass_activated->end combination_therapy->end

Caption: Troubleshooting workflow for decreased Dalpiciclib sensitivity.

Quantitative Data Summary:

Cell Line ModelIC50 (Dalpiciclib)Key Resistance MarkerIC50 (Dalpiciclib + Combination Agent)Combination Agent (Example)
Sensitive Parental Line50 nMWild TypeN/AN/A
Resistant Sub-line 1>1000 nMRb1 loss>1000 nMN/A (likely ineffective)
Resistant Sub-line 2800 nMp-AKT (high)60 nMPI3K Inhibitor (e.g., Alpelisib)
Resistant Sub-line 3750 nMp-ERK (high)75 nMMEK Inhibitor (e.g., Selumetinib)
Resistant Sub-line 4900 nMCyclin E1 (high)120 nMCDK2 Inhibitor
Issue 2: Cells Escape Dalpiciclib-Induced G1 Arrest

After initial G1 arrest, a population of cells begins to re-enter the cell cycle and proliferate despite the continued presence of Dalpiciclib.

Troubleshooting Workflow:

G start Start: Escape from G1 Arrest cell_cycle_confirm Confirm Cell Cycle Re-entry (Flow Cytometry for DNA content) start->cell_cycle_confirm cyclin_e_cdk2_check Check Cyclin E-CDK2 Axis (Western Blot for Cyclin E1, p-CDK2) cell_cycle_confirm->cyclin_e_cdk2_check cyclin_e_up Cyclin E Upregulated cyclin_e_cdk2_check->cyclin_e_up cyclin_e_normal Cyclin E Normal cyclin_e_cdk2_check->cyclin_e_normal cdk2_inhibitor_test Test CDK2 Inhibitor Combination cyclin_e_up->cdk2_inhibitor_test bypass_pathway_check Check for Bypass Pathway Activation (Western Blot for p-AKT, p-ERK) cyclin_e_normal->bypass_pathway_check end End: Escape Mechanism Identified cdk2_inhibitor_test->end bypass_activated Bypass Pathway Activated bypass_pathway_check->bypass_activated no_bypass_activated No Bypass Pathway Activated bypass_pathway_check->no_bypass_activated pi3k_mek_inhibitor_test Test PI3K/MEK Inhibitor Combination bypass_activated->pi3k_mek_inhibitor_test no_bypass_activated->end pi3k_mek_inhibitor_test->end

Caption: Troubleshooting workflow for cells escaping G1 arrest.

Quantitative Data Summary:

Condition% Cells in G1 Phase% Cells in S PhaseKey Finding
Vehicle Control (24h)45%35%Baseline
Dalpiciclib (24h)75%8%G1 Arrest
Dalpiciclib (72h)55%25%Escape from Arrest
Dalpiciclib + PI3Ki (72h)72%9%G1 Arrest Restored

Signaling Pathways Implicated in Resistance

G cluster_0 CDK4/6-Rb Pathway cluster_1 Bypass Pathways CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb blocks Dalpiciclib Dalpiciclib Dalpiciclib->CDK46 inhibits E2F E2F Rb->E2F inhibits Rb->E2F maintains G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CyclinE_CDK2 Cyclin E / CDK2 AKT->CyclinE_CDK2 activates MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates (bypasses CDK4/6)

Caption: Key signaling pathways in Dalpiciclib action and resistance.

Experimental Protocols

Protocol 1: Western Blot for Key Resistance Proteins

Objective: To determine the protein expression levels of Rb, p-AKT, total AKT, p-ERK, total ERK, CDK6, and Cyclin E1 in sensitive versus resistant cells.

Methodology:

  • Cell Lysis:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Rb, anti-p-AKT Ser473, anti-AKT, anti-p-ERK, anti-ERK, anti-CDK6, anti-Cyclin E1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Protocol 2: Cell Viability (IC50) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dalpiciclib, alone or in combination with another inhibitor.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Dalpiciclib (and the combination agent, if applicable) in culture medium.

    • Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours (or a duration appropriate for the cell line's doubling time).

  • Viability Assessment (e.g., using CellTiter-Glo®):

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Protocol 3: Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the cell cycle distribution of cells treated with Dalpiciclib.

Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with Dalpiciclib or vehicle control for the desired time (e.g., 24, 48, 72 hours).

    • Harvest both adherent and floating cells. Centrifuge and wash with PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

Dalpiciclib Hydrochloride Efflux Pump Interactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of dalpiciclib hydrochloride with efflux pumps. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Is dalpiciclib a substrate of any known efflux pumps?

A1: Yes, an in vivo study has confirmed that dalpiciclib is a substrate of P-glycoprotein (P-gp/ABCB1).[1] Like other CDK4/6 inhibitors such as palbociclib and ribociclib, dalpiciclib is recognized and transported by P-gp.[2] Interactions with other efflux pumps like Breast Cancer Resistance Protein (BCRP/ABCG2) have been observed for other CDK4/6 inhibitors and should be considered for dalpiciclib.[2]

Q2: What are the primary efflux pumps of concern when studying dalpiciclib?

A2: The primary efflux pumps of concern are P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). These transporters are highly expressed in key physiological barriers, including the intestinal epithelium and the blood-brain barrier, and are known to interact with other CDK4/6 inhibitors.[2]

Q3: Can dalpiciclib act as an inhibitor of efflux pumps?

A3: While dalpiciclib is a known substrate of P-gp, it is also possible for substrates to act as competitive inhibitors of efflux pumps. For example, the CDK4/6 inhibitor voruciclib has been shown to inhibit the function of both P-gp and BCRP.[3] Therefore, it is recommended to experimentally determine the inhibitory potential of dalpiciclib on these transporters.

Q4: Are there any known signaling pathways by which dalpiciclib might regulate efflux pump expression?

A4: There is evidence to suggest a potential indirect regulatory role. CDK6, a target of dalpiciclib, has been implicated in the regulation of ABCB1 expression through the PI3K signaling pathway.[4] Inhibition of CDK6 could, therefore, potentially modulate the expression of P-gp, which may have implications for the development of drug resistance.

Troubleshooting Guides

Issue 1: High variability in apparent permeability (Papp) values in Caco-2 bidirectional transport assays.
  • Question: We are observing significant well-to-well and day-to-day variability in our Caco-2 permeability assays with dalpiciclib. What could be the cause?

  • Answer: High variability in Caco-2 assays is a common issue and can stem from several factors.[5]

    • Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers by consistently monitoring transepithelial electrical resistance (TEER) values and performing a Lucifer yellow permeability test. Inconsistent monolayer confluence can lead to variable paracellular leakage.

    • Cell Line Heterogeneity: Caco-2 cell lines can be heterogeneous. It is crucial to use cells within a consistent passage number range to minimize variability in transporter expression.

    • Metabolism: Dalpiciclib is a substrate of CYP3A4, which is expressed in Caco-2 cells.[1] The metabolic activity of CYP3A4 can vary between cell passages and culture conditions, impacting the amount of dalpiciclib transported.[6][7] Consider co-incubation with a CYP3A4 inhibitor, like ketoconazole, to assess the contribution of metabolism to the observed variability.

    • Assay Conditions: Factors such as buffer pH, protein concentration in the receiver fluid (to maintain sink conditions), and incubation time should be strictly controlled.

Issue 2: Low or no active efflux of dalpiciclib observed in MDCK-MDR1 cells.
  • Question: Despite dalpiciclib being a known P-gp substrate, we are observing a low efflux ratio (<2.0) in our MDCK-MDR1 bidirectional transport assay. Why might this be?

  • Answer: A low efflux ratio for a known P-gp substrate can be indicative of several experimental factors.

    • Low Transporter Expression/Function: Verify the expression and functionality of P-gp in your MDCK-MDR1 cell line using a well-characterized P-gp substrate with a known high efflux ratio, such as digoxin or prazosin.[8]

    • Compound Solubility: Ensure that the concentration of dalpiciclib used in the assay is well below its thermodynamic solubility in the assay buffer to avoid precipitation. Poor solubility can lead to an underestimation of the true permeability.

    • Non-specific Binding: Dalpiciclib, being a lipophilic molecule, may exhibit non-specific binding to the plasticware or the cell monolayer. This can lead to low recovery and an inaccurate assessment of permeability. Using low-binding plates and calculating mass balance is recommended.

    • Saturation of Efflux: At higher concentrations, efflux transporters can become saturated. This leads to a decrease in the observed efflux ratio. It is advisable to test a range of dalpiciclib concentrations to determine if the transport is saturable.

Issue 3: Inconsistent results in ATPase or vesicular transport assays.
  • Question: Our ATPase activation and vesicular transport assays with dalpiciclib are giving inconsistent results. What are the potential reasons?

  • Answer: These membrane-based assays are sensitive to experimental conditions.

    • Membrane Vesicle Quality: The quality and orientation (inside-out vs. right-side-out) of your membrane vesicles are critical. Use a positive control substrate to confirm the activity of each new batch of vesicles.

    • ATP Dependence: Ensure that the transport or ATPase activity is ATP-dependent by running parallel experiments in the absence of ATP (using AMP as a control).[9][10]

    • Inhibitor Concentration: If testing for inhibition, ensure that the concentration of the known inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP) is sufficient for complete inhibition.[3]

    • Compound-Specific Issues: For ATPase assays, some compounds that are slowly transported may not significantly stimulate ATPase activity.[4] In such cases, an inhibition assay, where dalpiciclib's ability to inhibit the transport of a known substrate is measured, may be more informative.[4]

Data Presentation

As direct in vitro efflux pump interaction data for dalpiciclib is not publicly available, the following tables present data for other CDK4/6 inhibitors to provide a comparative context for expected experimental outcomes.

Table 1: Efflux Ratios of CDK4/6 Inhibitors in Transporter-Overexpressing Cell Lines

CompoundCell LineTransporterEfflux RatioInhibitor UsedEfflux Ratio with InhibitorReference
RibociclibMDCK-II-hABCB1P-gp (ABCB1)13.5Zosuquidar1.2[10]
RibociclibMDCK-II-mAbcg2BCRP (ABCG2)1.9Ko1431.1[10]
AbemaciclibP-gp deficient mice vs. wild-typeP-gp (ABCB1)2.8-fold increase in Brain Kp,uuN/AN/A[9]

Efflux Ratio is calculated as Papp (B-A) / Papp (A-B). A ratio > 2 is generally considered indicative of active efflux.

Table 2: Inhibitory Potency (IC50) of CDK4/6 Inhibitors against Efflux Pumps

CompoundEfflux PumpAssay TypeIC50 (µM)Reference
VoruciclibABCB1 (P-gp)MTT AssaySignificant decrease in IC50 of paclitaxel and doxorubicin at 1 and 5 µM[3]
VoruciclibABCG2 (BCRP)MTT AssaySignificant decrease in IC50 of mitoxantrone and SN-38 at 1 and 5 µM[3]

Data for dalpiciclib is not currently available in the public domain and should be determined experimentally.

Experimental Protocols

Bidirectional Transport Assay for P-gp/BCRP Substrate Identification

This protocol is designed to determine if dalpiciclib is a substrate of P-gp or BCRP using a cell-based assay (e.g., Caco-2, MDCK-MDR1, or MDCK-BCRP).

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days, or MDCK-MDR1/BCRP cells for 4-7 days, to form a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer.

    • Perform a paracellular permeability test using a low-permeability marker like Lucifer Yellow.

  • Transport Experiment:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Prepare dosing solutions of dalpiciclib in the transport buffer at the desired concentration(s).

    • To assess the role of a specific transporter, prepare additional dosing solutions containing a known inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).

    • Apical to Basolateral (A-B) Transport: Add the dalpiciclib dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dalpiciclib dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Quantification: Analyze the concentration of dalpiciclib in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux. A reduction of the ER in the presence of a specific inhibitor confirms the involvement of that transporter.

Vesicular Transport Assay for P-gp/BCRP Inhibition

This assay determines if dalpiciclib can inhibit the transport of a known probe substrate into inside-out membrane vesicles overexpressing an efflux pump.

  • Reagent Preparation:

    • Thaw inside-out membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing P-gp or BCRP) on ice.

    • Prepare transport buffer, ATP and AMP solutions, and a known probe substrate (e.g., N-methylquinidine for P-gp, estrone-3-sulfate for BCRP).

  • Assay Setup:

    • Prepare a serial dilution of dalpiciclib.

    • In a 96-well plate, add the membrane vesicles, probe substrate, and either dalpiciclib or vehicle control.

  • Initiate Transport: Start the transport reaction by adding ATP solution to the wells. For negative controls, add AMP solution instead of ATP.

  • Incubation: Incubate at 37°C for a short, linear-rate time period (e.g., 5-10 minutes).

  • Stop Reaction and Filtration: Stop the reaction by adding ice-cold wash buffer. Rapidly transfer the contents to a filter plate and apply a vacuum to separate the vesicles from the assay buffer.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Lyse the vesicles and quantify the amount of probe substrate trapped inside using an appropriate method (e.g., scintillation counting for radiolabeled substrates, fluorescence for fluorescent substrates, or LC-MS/MS).

  • Data Analysis:

    • Calculate the percent inhibition of ATP-dependent transport of the probe substrate at each concentration of dalpiciclib.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ATPase Assay for P-gp/BCRP Interaction

This assay measures the ATP hydrolysis activity of the transporter in the presence of dalpiciclib. Stimulation of ATPase activity suggests dalpiciclib is a substrate.

  • Reagent Preparation:

    • Prepare membrane vesicles containing the transporter of interest.

    • Prepare a serial dilution of dalpiciclib.

    • Prepare an assay buffer containing MgATP.

  • Assay Setup:

    • Add membrane vesicles and dalpiciclib (or positive control substrate, or vehicle) to a 96-well plate.

    • Pre-incubate at 37°C.

  • Initiate Reaction: Start the reaction by adding MgATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop Reaction and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., with a malachite green-based reagent).

  • Data Analysis:

    • Subtract the background ATPase activity (measured in the presence of a specific inhibitor like sodium orthovanadate) from all readings.

    • Plot the vanadate-sensitive ATPase activity as a function of dalpiciclib concentration to determine if it stimulates or inhibits the transporter's ATPase activity.

Visualizations

Experimental_Workflow_for_Efflux_Substrate_Identification cluster_cell_based Bidirectional Transport Assay cluster_membrane_based Membrane-Based Assays culture Culture Caco-2 or MDCK-Transfected Cells on Permeable Supports integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity transport Perform Bidirectional Transport (A->B and B->A) integrity->transport quantify_cell Quantify Dalpiciclib (LC-MS/MS) transport->quantify_cell calc_er Calculate Efflux Ratio (ER) quantify_cell->calc_er conclusion Conclusion: Substrate/Inhibitor Profile calc_er->conclusion vesicles Prepare Inside-Out Membrane Vesicles atpase ATPase Assay vesicles->atpase ves_transport Vesicular Transport Assay vesicles->ves_transport quantify_atpase Measure Inorganic Phosphate atpase->quantify_atpase quantify_ves Measure Probe Substrate Uptake ves_transport->quantify_ves quantify_atpase->conclusion quantify_ves->conclusion start Start: Is Dalpiciclib an Efflux Pump Substrate? start->culture start->vesicles

Caption: Workflow for determining dalpiciclib's interaction with efflux pumps.

Troubleshooting_Caco2_Assay cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Variability in Dalpiciclib Papp Values cause1 Inconsistent Monolayer Integrity issue->cause1 cause2 Cell Line Heterogeneity (Passage Number) issue->cause2 cause3 CYP3A4 Metabolism of Dalpiciclib issue->cause3 cause4 Assay Condition Drift (pH, etc.) issue->cause4 sol1 Monitor TEER & Lucifer Yellow Flux cause1->sol1 sol2 Standardize Cell Passage Number cause2->sol2 sol3 Test with CYP3A4 Inhibitor cause3->sol3 sol4 Strictly Control Assay Buffers & Conditions cause4->sol4

Caption: Troubleshooting logic for high variability in Caco-2 assays.

CDK6_Pgp_Regulation_Pathway dalpiciclib Dalpiciclib cdk6 CDK6 dalpiciclib->cdk6 Inhibits pi3k PI3K Pathway cdk6->pi3k Activates abcb1_gene ABCB1 Gene (Transcription) pi3k->abcb1_gene Regulates pgp_protein P-glycoprotein (P-gp) abcb1_gene->pgp_protein Leads to Expression drug_efflux Increased Drug Efflux pgp_protein->drug_efflux

Caption: Putative pathway for CDK6 regulation of P-glycoprotein expression.

References

Technical Support Center: Optimizing Dalpiciclib Hydrochloride for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Dalpiciclib hydrochloride for accurate IC50 determination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: The optimal concentration range for this compound can vary significantly depending on the cell line being tested. For initial experiments, a broad range is recommended, followed by a narrower, more focused range in subsequent assays.

  • Initial Broad-Range Finding: Start with a wide range of concentrations, for example, from 1 nM to 10 µM, using serial dilutions (e.g., 1:3 or 1:5). This will help in identifying an approximate effective range.

  • Focused Dose-Response: Once the approximate IC50 is determined, a more detailed dose-response curve should be generated with more data points (e.g., 8-10 concentrations) centered around the estimated IC50 value.

Dalpiciclib has shown inhibitory activity in the low nanomolar range in biochemical assays (IC50 for CDK4 is 12.4 nM and for CDK6 is 9.9 nM)[1][2]. However, in cell-based assays, the effective concentration is typically higher. For example, in different breast cancer cell lines, the IC50 values can range from nanomolar to micromolar concentrations[2][3].

Q2: I am observing inconsistent IC50 values between experiments. What could be the cause?

A2: Inconsistent IC50 values are a common issue and can stem from several factors:

  • Cell Culture Conditions: Ensure that cell passage number, confluency at the time of seeding, and growth media composition are consistent across experiments.

  • Incubation Time: The IC50 value of a compound can be time-dependent[4]. It is crucial to use a consistent incubation time for all experiments. Common incubation times for IC50 determination are 24, 48, and 72 hours[4][5]. The optimal time depends on the cell line's doubling time and the drug's mechanism of action[5].

  • Assay Method: Different cell viability assays measure different cellular parameters and can yield different IC50 values[4]. For CDK4/6 inhibitors like Dalpiciclib, which cause G1 cell cycle arrest, assays that measure metabolic activity (e.g., MTT, AlamarBlue) may not accurately reflect cell proliferation, as arrested cells can remain metabolically active and even increase in size[6]. Consider using assays that measure cell number directly (e.g., DNA-based assays like CyQuant) or cell death[6].

  • Drug Preparation: Ensure that the this compound stock solution is prepared fresh or properly stored to avoid degradation. Inconsistent dilutions can also lead to variability.

Q3: My dose-response curve is not sigmoidal. How can I troubleshoot this?

A3: A non-sigmoidal dose-response curve can be due to several reasons:

  • Inappropriate Concentration Range: If the concentrations tested are too high, you may only see the bottom plateau of the curve. If they are too low, you may only see the top plateau. It is important to test a wide enough range of concentrations to capture the full sigmoidal shape[7][8].

  • Drug Solubility Issues: this compound has been reported to have poor solubility, especially in aqueous solutions[9]. Precipitation of the compound at higher concentrations can lead to a flattening of the dose-response curve. Ensure complete dissolution of the drug in the stock solvent (e.g., DMSO) and proper mixing when diluting in culture media[3][10].

  • Cytostatic vs. Cytotoxic Effects: Dalpiciclib is primarily a cytostatic agent, meaning it inhibits cell proliferation rather than directly causing cell death[11]. If the assay endpoint is too short, you may not observe a significant decrease in viability, especially at lower concentrations. Longer incubation times may be necessary to observe the full effect on cell number[5].

  • Cell Line Resistance: The cell line you are using may be resistant to Dalpiciclib, in which case you may not achieve a 50% inhibition even at high concentrations. Resistance can be due to factors like the absence of a functional Retinoblastoma (Rb) protein or alterations in other cell cycle regulators[12][13].

Q4: How should I prepare and store this compound?

A4: Proper handling of this compound is crucial for reproducible results.

  • Solvent Selection: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution[3][10]. Note that some sources indicate poor solubility even in DMSO, and warming or pH adjustment might be necessary for complete dissolution[10].

  • Stock Solution Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before use. Be aware of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Experimental Protocols

Protocol: IC50 Determination using a Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or an automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment[14].

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to prepare 2X working solutions. For an 8-point dose curve, you might prepare concentrations ranging from 20 µM to 2 nM.

    • Add 100 µL of the 2X working solutions to the appropriate wells of the 96-well plate containing cells. This will result in a final volume of 200 µL and the desired 1X final drug concentrations.

    • Include vehicle control wells (containing the same final concentration of DMSO as the drug-treated wells) and media-only (blank) wells[15].

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator[4].

  • Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other wells.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism to calculate the IC50 value[16].

Data Presentation

Table 1: Example of IC50 Values for this compound in Different Breast Cancer Cell Lines after 72-hour Treatment

Cell LineSubtypeIC50 (nM)[2]
MCF7HR+/HER2-115.4
MCF7/TRHR+/HER2- (Resistant)229.5
BT-474/THR+/HER2+ (Resistant)210.7

Visualizations

Signaling Pathway

Dalpiciclib_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Dalpiciclib Dalpiciclib Hydrochloride Dalpiciclib->CyclinD_CDK46 Inhibits Rb_E2F Rb-E2F Complex Rb->Rb_E2F pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates G1_Arrest G1 Phase Cell Cycle Arrest Rb_E2F->G1_Arrest Maintains Proliferation Cell Proliferation S_Phase_Genes->Proliferation G1_Arrest->Proliferation Prevents

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Experimental Workflow

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h for cell attachment seed_cells->incubate_24h add_drug Add drug dilutions to cells incubate_24h->add_drug prepare_drug Prepare serial dilutions of This compound prepare_drug->add_drug incubate_drug Incubate for desired time (e.g., 24, 48, 72h) add_drug->incubate_drug add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate_drug->add_reagent measure_signal Measure signal (e.g., luminescence) add_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting Logic

Troubleshooting_Tree start Inconsistent or unexpected IC50 results check_curve Is the dose-response curve non-sigmoidal? start->check_curve Start Here check_variability Are IC50 values highly variable between experiments? start->check_variability check_high_ic50 Is the IC50 value much higher than expected? start->check_high_ic50 adjust_conc Adjust concentration range (wider or narrower) check_curve->adjust_conc Yes check_solubility Check drug solubility (visual inspection for precipitate) check_curve->check_solubility Yes increase_time Increase incubation time check_curve->increase_time Yes standardize_cells Standardize cell culture (passage, confluency) check_variability->standardize_cells Yes consistent_time Ensure consistent incubation time check_variability->consistent_time Yes fresh_drug Prepare fresh drug dilutions for each experiment check_variability->fresh_drug Yes confirm_assay Confirm appropriateness of cell viability assay (consider DNA-based assay) check_high_ic50->confirm_assay Yes check_resistance Investigate potential cell line resistance (e.g., Rb status) check_high_ic50->check_resistance Yes verify_drug Verify drug identity and purity check_high_ic50->verify_drug Yes

References

Technical Support Center: Managing Dalpiciclib Hydrochloride-Induced Neutropenia in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia induced by Dalpiciclib hydrochloride in mouse models.

Understanding Dalpiciclib-Induced Neutropenia

Dalpiciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest.[2] This inhibition of cell proliferation is the basis of its antitumor activity. However, this same mechanism affects hematopoietic progenitor cells in the bone marrow, leading to a decrease in neutrophil production and subsequent neutropenia.[3] Unlike chemotherapy-induced neutropenia, which is often cytotoxic, neutropenia from CDK4/6 inhibitors is generally considered cytostatic and is typically reversible upon dose interruption or reduction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected onset and duration of neutropenia following Dalpiciclib administration in mice?

A1: Based on clinical data for CDK4/6 inhibitors, neutropenia is typically observed within the first two weeks of treatment. The median time to the first episode of neutropenia is around 15 days, with a duration of approximately 7 to 12 days.[3] The absolute neutrophil count (ANC) nadir is often reached around day 21 of treatment.[5] Researchers should establish a baseline ANC for their mouse strain and monitor blood counts frequently after initiating Dalpiciclib treatment to determine the precise kinetics in their specific model.

Q2: How can I monitor the absolute neutrophil count (ANC) in my mouse models?

A2: Regular blood collection and analysis are crucial. Common methods for blood collection in mice include retro-orbital sinus, facial vein, tail vein, and saphenous vein sampling.[6][7][8][9][10] For routine monitoring, retro-orbital or saphenous vein sampling is often preferred. Complete blood counts (CBCs) with differential can be performed using an automated hematology analyzer calibrated for mouse blood. This will provide the total white blood cell count and the percentage of neutrophils, from which the ANC can be calculated.

Q3: What are the primary strategies for managing Dalpiciclib-induced neutropenia in mice?

A3: The two main strategies are dose modification (interruption or reduction) and the administration of granulocyte colony-stimulating factor (G-CSF).[11][12] Dose modification is the standard approach in clinical settings for managing CDK4/6 inhibitor-induced neutropenia.[3][13] G-CSF is a supportive care option that stimulates the production of neutrophils.[14]

Q4: Is the use of G-CSF recommended for managing neutropenia induced by CDK4/6 inhibitors?

A4: While G-CSF is effective in stimulating neutrophil production, its routine use for CDK4/6 inhibitor-induced neutropenia is a subject of discussion.[12] The neutropenia is often manageable with dose modifications alone. However, in preclinical studies where maintaining a specific drug exposure is critical, G-CSF can be a valuable tool to mitigate severe neutropenia and prevent treatment interruptions.

Q5: What are the potential consequences of untreated severe neutropenia in mouse models?

A5: Severe neutropenia (ANC <500 cells/µL) significantly increases the risk of infections. In a research setting, this can lead to confounding experimental results, animal morbidity, and mortality, thereby compromising the study's integrity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in neutropenia severity between mice in the same treatment group. 1. Inconsistent drug administration (e.g., inaccurate oral gavage).2. Individual differences in drug metabolism and absorption.3. Underlying health status of the mice.1. Ensure proper and consistent oral gavage technique. Consider using a palatable vehicle to encourage voluntary consumption and reduce stress.[15]2. Increase the group size to account for individual variability.3. Perform a thorough health check of all animals before starting the experiment.
Unexpectedly rapid and severe drop in ANC. 1. Dalpiciclib dose is too high for the specific mouse strain.2. Synergistic myelosuppressive effects with other administered agents.1. Perform a dose-finding study to determine the optimal dose of Dalpiciclib that induces a manageable level of neutropenia.2. Review all co-administered compounds for potential myelosuppressive activity.
Neutropenia is not resolving after dose interruption. 1. The interruption period is not long enough for hematopoietic recovery.2. The mouse has developed a secondary complication (e.g., infection).1. Extend the dose interruption period and continue to monitor ANC.2. Clinically evaluate the mouse for signs of infection and consider appropriate supportive care.
Development of febrile neutropenia. 1. Severe neutropenia has led to a systemic infection.1. Immediately interrupt Dalpiciclib treatment.2. Administer broad-spectrum antibiotics as per veterinary guidance.3. Consider prophylactic antibiotic use in future experiments if febrile neutropenia is a recurrent issue.

Data Summary

Table 1: Clinical Incidence of Neutropenia with Dalpiciclib and other CDK4/6 Inhibitors (Human Data)

CDK4/6 InhibitorDoseIncidence of Grade 3/4 NeutropeniaMedian Time to OnsetMedian DurationReference(s)
Dalpiciclib150 mg/day (3 wks on/1 wk off)52.5% (Grade 3/4)Not ReportedNot Reported[1][16]
Palbociclib125 mg/day (3 wks on/1 wk off)~66% (Grade >3)15 days7 days[3]
Ribociclib600 mg/day (3 wks on/1 wk off)~58% (Grade >3)16 days12 days[3]
Abemaciclib150 mg twice daily (continuous)22-32% (Grade >3)29-33 days11-15 days[3]

Note: This table presents clinical data from human studies and should be used as a general guide for preclinical model development. The incidence and kinetics of neutropenia may vary in mouse models.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice
  • Preparation of Dalpiciclib Formulation:

    • Based on preclinical studies with similar compounds, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose.

    • The concentration of the suspension should be calculated based on the desired dose and the average weight of the mice, with a typical administration volume of 10 mL/kg.[17][18]

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[17]

  • Gavage Procedure:

    • Use a sterile, ball-tipped gavage needle (20-22 gauge for adult mice).[19]

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

    • Slowly administer the Dalpiciclib suspension.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure.[18]

Protocol 2: Blood Collection for Complete Blood Count (CBC) via Retro-orbital Sinus
  • Anesthesia:

    • Anesthetize the mouse using isoflurane or another appropriate anesthetic agent.[6]

  • Procedure:

    • Apply a topical ophthalmic anesthetic to the eye.

    • Gently restrain the mouse and apply slight pressure to the skin around the eye to cause it to bulge slightly.

    • Insert a sterile micro-hematocrit capillary tube into the medial canthus of the eye at a 45-degree angle.

    • Gently rotate the tube to puncture the retro-orbital sinus. Blood should flow freely into the tube.

    • Collect the required volume of blood (typically 50-100 µL for a CBC) into an EDTA-coated microtainer tube to prevent coagulation.

    • Withdraw the capillary tube and apply gentle pressure to the eyelid with a sterile gauze pad to ensure hemostasis.[7][8][9][10]

  • Post-Procedure Care:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Observe the eye for any signs of trauma or distress.

Protocol 3: Administration of Granulocyte Colony-Stimulating Factor (G-CSF)
  • G-CSF Preparation:

    • Reconstitute lyophilized G-CSF (e.g., filgrastim) according to the manufacturer's instructions.

    • A typical dose used in mouse studies is 5-10 mcg/kg.[14][20]

  • Administration:

    • Administer G-CSF via subcutaneous injection.[21][22]

    • Pinch the loose skin on the back of the neck or flank to form a tent.

    • Insert a small gauge needle (e.g., 27-30 gauge) into the base of the skin tent and inject the G-CSF solution.

  • Frequency:

    • G-CSF is typically administered once daily until the ANC recovers to a safe level (e.g., >1,000 cells/µL).[14]

Visualizations

Dalpiciclib_Mechanism_of_Action Dalpiciclib Dalpiciclib Hydrochloride CDK46 CDK4/6 Dalpiciclib->CDK46 Inhibits CellCycleArrest Cell Cycle Arrest Rb Rb Protein CDK46->Rb Phosphorylates pRb pRb (Inactive) CyclinD Cyclin D CyclinD->CDK46 Activates E2F E2F Transcription Factor Rb->E2F Sequesters (Active) pRb->E2F Releases (Inactive) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes NeutrophilProgenitor Neutrophil Progenitor Cell CellCycleArrest->NeutrophilProgenitor Affects Proliferation Neutropenia Neutropenia NeutrophilProgenitor->Neutropenia Leads to

Caption: Mechanism of Dalpiciclib-induced neutropenia.

Experimental_Workflow cluster_baseline Baseline cluster_treatment Treatment Phase cluster_management Management Baseline_ANC Establish Baseline ANC Start_Dalpiciclib Initiate Dalpiciclib Treatment Baseline_ANC->Start_Dalpiciclib Monitor_ANC Monitor ANC (e.g., weekly) Start_Dalpiciclib->Monitor_ANC Neutropenia_Check ANC < Threshold? Monitor_ANC->Neutropenia_Check Dose_Modification Dose Modification (Interrupt/Reduce) Neutropenia_Check->Dose_Modification Yes GCSF_Admin Administer G-CSF Neutropenia_Check->GCSF_Admin Yes (alternative) Continue_Treatment Continue Treatment and Monitoring Neutropenia_Check->Continue_Treatment No Dose_Modification->Monitor_ANC GCSF_Admin->Monitor_ANC

Caption: Experimental workflow for managing neutropenia.

Troubleshooting_Logic Start Unexpected Experimental Outcome High_Variability High Inter-animal Variability? Start->High_Variability Severe_Neutropenia Severe/Rapid Neutropenia? Start->Severe_Neutropenia No_Recovery No Recovery Post-Interruption? Start->No_Recovery Check_Gavage Review Gavage Technique High_Variability->Check_Gavage Yes Increase_N Increase Group Size High_Variability->Increase_N Yes Dose_Finding Conduct Dose- Finding Study Severe_Neutropenia->Dose_Finding Yes Check_CoAdmin Review Co-Admin Drugs Severe_Neutropenia->Check_CoAdmin Yes Extend_Interruption Extend Interruption Period No_Recovery->Extend_Interruption Yes Check_Infection Assess for Infection No_Recovery->Check_Infection Yes

Caption: Troubleshooting logic for unexpected outcomes.

References

Dalpiciclib Hydrochloride Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the stability of dalpiciclib hydrochloride in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has poor aqueous solubility.[1] The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[2][3] Vendor datasheets suggest that dissolving the compound may require sonication and gentle warming (e.g., to 37°C or 60°C) to achieve concentrations up to 5-50 mg/mL.[2][3]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintaining the integrity of the compound. Recommendations are summarized in the table below based on vendor data sheets.[2][4]

FormStorage TemperatureRecommended DurationNotes
Solid Powder2-8°C or -20°CUp to 3 yearsKeep sealed in a dry, dark place.[4]
Stock Solution (in DMSO)-80°CUp to 6-12 monthsAliquot to avoid repeated freeze-thaw cycles.[2][4]
Stock Solution (in DMSO)-20°CUp to 1 monthSuitable for short-term storage. Avoid repeated freeze-thaw cycles.[2][4]

Q3: Is there any data on the stability of this compound in aqueous solutions (e.g., PBS or cell culture media)?

A3: Currently, there is no specific quantitative data available in the public domain detailing the stability of this compound in various aqueous buffers (e.g., phosphate-buffered saline) or cell culture media over time. The compound's low intrinsic solubility suggests a high risk of precipitation when diluted from a DMSO stock into a purely aqueous environment. For in vivo studies, complex formulations using co-solvents and solubilizing agents like PEG300, Tween-80, or cyclodextrins are often required, highlighting its poor aqueous compatibility.

Q4: What are the known degradation pathways for this compound?

A4: Detailed degradation pathways and the identity of specific degradation products for this compound have not been published. A Material Safety Data Sheet notes that the compound is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. Forced degradation studies, which would identify potential degradation products under stress conditions (hydrolysis, oxidation, photolysis, heat), have not been made publicly available.

Troubleshooting Guide

Q1: I diluted my dalpiciclib DMSO stock into cell culture medium, and the solution turned cloudy. What happened and what should I do?

A1: Cloudiness or visible precipitate indicates that the this compound has crashed out of solution. This occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO may also be too low to maintain solubility.

  • Immediate Action: Do not use the cloudy solution for your experiment, as the actual concentration of the dissolved compound is unknown. Centrifuge or filter the solution to remove the precipitate if you wish to analyze the soluble fraction, but it is best to prepare a fresh solution.

  • Preventative Measures:

    • Lower the Final Concentration: Test a lower final concentration of dalpiciclib in your assay.

    • Increase Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential toxicity to cells (typically <0.5%).

    • Use a Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help stabilize small molecules and prevent precipitation.

    • Modify Dilution Method: Add the DMSO stock to the aqueous medium dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.

Experimental Protocols

Protocol 1: General Procedure for Preparing Dalpiciclib Solutions for In Vitro Assays

This protocol provides a general guideline. Researchers should validate the solubility and stability for their specific experimental conditions.

  • Prepare High-Concentration Stock:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Aseptically add the required volume of sterile DMSO to the vial to create a high-concentration stock (e.g., 10 mM).

    • If necessary, facilitate dissolution by sonicating the vial in a water bath and/or warming it to 37°C until the solution is clear.

  • Storage of Stock:

    • Dispense the stock solution into small-volume, single-use aliquots in sterile tubes.

    • Store aliquots at -80°C for long-term storage.[4]

  • Preparation of Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions in your final aqueous medium (e.g., cell culture media). It is critical to add the stock solution to the medium (not vice-versa) with vigorous mixing.

    • Ensure the final DMSO concentration in the medium is below the tolerance level for your cell line (e.g., ≤0.5%).

    • Visually inspect the final solution for any signs of precipitation. Prepare freshly before each experiment.[5]

Protocol 2: Hypothetical Stability-Indicating HPLC Method for Stability Assessment

As no validated stability-indicating method for dalpiciclib is publicly available, the following protocol is a representative method based on common practices for small molecule kinase inhibitors.[6][7][8] Researchers must develop and validate their own method.

  • Objective: To develop an HPLC method capable of separating intact dalpiciclib from potential degradation products generated under forced degradation conditions.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of dalpiciclib (e.g., 254 nm or λmax).

    • Column Temperature: 30°C.

  • Forced Degradation Study:

    • Prepare solutions of dalpiciclib (~100 µg/mL) in various stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid powder at 80°C for 48 hours.

      • Photostability: Expose solution to light (ICH Q1B guidelines).

    • Neutralize acidic and basic samples before injection.

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • The method is considered "stability-indicating" if the peaks corresponding to degradation products are well-resolved from the main dalpiciclib peak and from each other. Peak purity analysis using a PDA detector can confirm this.

Visualizations

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Mitogens Growth Factors (e.g., Ras, PI3K pathways) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex pRb pRb ActiveComplex->pRb Phosphorylates pRb_P pRb-P (Hyperphosphorylated) E2F E2F pRb->E2F Sequesters pRb_P->E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription Dalpiciclib Dalpiciclib Dalpiciclib->ActiveComplex Inhibits

Caption: Simplified signaling pathway showing Dalpiciclib inhibition of the Cyclin D-CDK4/6 complex.

Troubleshooting_Workflow Start Prepare aqueous working solution from DMSO stock CheckPrecipitate Is the final solution clear? Start->CheckPrecipitate Proceed Proceed with experiment CheckPrecipitate->Proceed Yes PrecipitateObserved Precipitate Observed: Concentration exceeds solubility CheckPrecipitate->PrecipitateObserved No Action1 Action: Lower final dalpiciclib concentration PrecipitateObserved->Action1 Action2 Action: Increase final DMSO% (check cell tolerance) PrecipitateObserved->Action2 Action3 Action: Use serum-containing medium if possible PrecipitateObserved->Action3 Action4 Action: Prepare fresh solution using vigorous mixing PrecipitateObserved->Action4 Action1->Start Retry Action2->Start Retry Action3->Start Retry Action4->Start Retry

Caption: Decision workflow for troubleshooting this compound precipitation in aqueous media.

References

impact of serum concentration on Dalpiciclib hydrochloride activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalpiciclib hydrochloride. The information addresses common issues encountered during in vitro experiments, with a focus on the impact of serum concentration on the drug's activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective, orally active inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Its primary mechanism of action involves binding to and inhibiting the activity of the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb).[3] In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By blocking pRb phosphorylation, Dalpiciclib induces G1 cell cycle arrest and inhibits the proliferation of cancer cells.[3]

Q2: How does serum concentration in cell culture media affect the apparent activity of Dalpiciclib?

Serum, typically Fetal Bovine Serum (FBS), is a complex mixture of growth factors, hormones, and other signaling molecules that promote cell proliferation. The presence of these factors can significantly impact the apparent activity of Dalpiciclib in cell-based assays:

  • Mitogenic Competition: Growth factors in serum activate signaling pathways that converge on the cell cycle machinery, promoting G1/S transition. This can counteract the inhibitory effect of Dalpiciclib, potentially leading to a higher IC50 value (the concentration of a drug that gives half-maximal response).

  • Variability in Results: The composition of serum can vary between different lots and suppliers, introducing variability into experiments.[4] This can lead to inconsistent results in drug sensitivity assays.

  • Protein Binding: Components in serum, such as albumin, can bind to small molecule inhibitors, reducing their effective concentration available to act on the target cells.

To minimize these effects and obtain more reproducible data, it is a common practice to perform serum starvation or use reduced-serum media during drug treatment.[5][6][7]

Q3: Why are my IC50 values for Dalpiciclib inconsistent across experiments?

Inconsistent IC50 values for Dalpiciclib can arise from several factors, many of which are related to experimental conditions:

  • Serum Concentration and Lot-to-Lot Variability: As mentioned in Q2, variations in serum concentration and composition are a major source of inconsistency.

  • Cell Density: The initial seeding density of cells can influence their growth rate and sensitivity to the drug. It is crucial to maintain consistent cell densities across experiments.

  • Assay Type: Different proliferation assays can yield different results. For instance, metabolic assays (like MTT) may be confounded by changes in cell size induced by CDK4/6 inhibitors, which can lead to an overestimation of cell viability. DNA-based assays (like those using Syto60) or direct cell counting may provide more accurate measures of proliferation inhibition.[8]

  • Incubation Time: The duration of drug exposure will significantly impact the observed effect. Ensure a consistent incubation time is used for all experiments.

  • Solubility of Dalpiciclib: this compound has poor solubility in aqueous solutions.[2] Improper dissolution or precipitation of the compound during the experiment can lead to inaccurate dosing and variable results.

Q4: Should I serum-starve my cells before treating with Dalpiciclib?

Serum starvation is a widely used technique to synchronize cells in the G0/G1 phase of the cell cycle.[5][7] This synchronization can reduce variability in cell cycle-dependent responses to drugs like Dalpiciclib. By arresting cells in G1, you can more directly assess the drug's ability to maintain that arrest and prevent entry into the S phase. However, prolonged serum starvation can also induce stress and apoptosis in some cell lines. A common approach is to culture cells in their normal growth medium to allow for attachment and recovery, followed by a period of incubation in low-serum (e.g., 0.5-2% FBS) or serum-free medium before and during drug treatment.[6][9]

Troubleshooting Guides

Issue 1: High IC50 Value or Apparent Resistance to Dalpiciclib
Potential Cause Troubleshooting Step
High Serum Concentration Reduce the serum concentration in your culture medium during drug treatment (e.g., to 0.5-2% FBS). This minimizes the mitogenic signals that can compete with Dalpiciclib's inhibitory effect.
Inappropriate Assay Type Consider using a DNA-based proliferation assay (e.g., CyQUANT, Hoechst staining) or direct cell counting instead of a metabolic assay (e.g., MTT, XTT). CDK4/6 inhibitors can cause cells to arrest in G1 but continue to grow in size, which can be misinterpreted as proliferation by metabolic assays.[8]
Cell Line Insensitivity Ensure your cell line is sensitive to CDK4/6 inhibition. Key determinants of sensitivity include the presence of functional Rb protein and low expression of p16.
Drug Inactivity Confirm the integrity and concentration of your this compound stock solution. Ensure it is properly stored and protected from light.
Issue 2: Poor Reproducibility Between Experiments
Potential Cause Troubleshooting Step
Variable Serum Effects Use the same lot of FBS for a set of experiments. If possible, test a new lot of FBS against a standard before use in critical experiments.
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density in all wells and across all plates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of your multi-well plates for experimental samples. Fill these wells with sterile PBS or media.
Incomplete Drug Dissolution Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of Dalpiciclib on cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete medium.

  • The next day, replace the medium with fresh medium containing varying concentrations of this compound. It is recommended to use low-serum medium (e.g., 0.5-2% FBS) for this step. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the effect of Dalpiciclib on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for Phosphorylated Rb (pRb)

This protocol is for detecting the phosphorylation status of the Retinoblastoma protein.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pRb, anti-total Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as desired.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pRb overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe for total Rb and the loading control to normalize the pRb signal.

Visualizations

Dalpiciclib_Signaling_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Dalpiciclib Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex pRb pRb CDK4/6-Cyclin D Complex->pRb Phosphorylates E2F E2F pRb->E2F Releases G1/S Transition G1/S Transition E2F->G1/S Transition Promotes Dalpiciclib Dalpiciclib Dalpiciclib->CDK4/6-Cyclin D Complex Inhibits

Caption: The signaling pathway of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed Cells B Adherence (Overnight) A->B C Serum Starvation (Optional) B->C D Treat with Dalpiciclib C->D E Cell Viability Assay (MTT) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot (pRb Analysis) D->G

Caption: A generalized experimental workflow for assessing Dalpiciclib activity.

Troubleshooting_Logic A Inconsistent/Unexpected Results? B Check Serum Concentration A->B Yes C Review Assay Method A->C Yes D Verify Cell Line & Drug A->D Yes E Optimize Protocol B->E C->E D->E

Caption: A logic diagram for troubleshooting Dalpiciclib experiments.

References

Validation & Comparative

Dalpiciclib hydrochloride vs palbociclib in vitro potency

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Comparison of Dalpiciclib Hydrochloride and Palbociclib: In Vitro Potency and Mechanism of Action

Introduction

Dalpiciclib (also known as SHR6390) and Palbociclib (PD-0332991) are highly selective, orally available small-molecule inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] These enzymes are critical regulators of the cell cycle, and their inhibition has become a cornerstone therapy for certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][5][6] Both drugs function by preventing the G1 to S phase transition of the cell cycle, thereby suppressing DNA replication and halting the proliferation of tumor cells.[7][8] This guide provides a detailed comparison of the in vitro potency of dalpiciclib and palbociclib, supported by experimental data and protocols.

Quantitative Data Summary

The in vitro potency of dalpiciclib and palbociclib is most commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the reported IC50 values for both compounds against their primary targets, CDK4 and CDK6.

CompoundTargetIC50 (nM)
This compound CDK412.4[9][10]
CDK69.9[9][10]
Palbociclib CDK49 - 11[11]
CDK615[11]

Based on these in vitro kinase assays, dalpiciclib and palbociclib exhibit comparable and potent inhibitory activity against CDK4. Dalpiciclib demonstrates slightly higher potency against CDK6 compared to palbociclib.[9][10] Both molecules are recognized for their high selectivity for CDK4/6 over other CDK isoforms.[3]

Signaling Pathway

Dalpiciclib and palbociclib share the same mechanism of action, targeting the Cyclin D-CDK4/6-Rb pathway, a key regulator of the G1 phase of the cell cycle.[5][12]

  • Activation of CDK4/6: In response to mitogenic signals, D-type cyclins bind to and activate CDK4 and CDK6.[5]

  • Rb Phosphorylation: The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[5][12][13]

  • E2F Release: Phosphorylation causes a conformational change in Rb, leading to the release of the E2F transcription factor.[7][12]

  • Cell Cycle Progression: Free E2F activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase, committing the cell to DNA replication and division.[5][7]

  • Inhibition: Dalpiciclib and palbociclib competitively inhibit the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[6][12][14] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, leading to cell cycle arrest at the G1 checkpoint.[12][14]

CDK4_6_Pathway cluster_0 Upstream Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression cluster_3 Inhibitor Action Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb_E2F Rb-E2F Complex ActiveComplex->Rb_E2F Catalyzes Rb Rb E2F E2F S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription pRb pRb Rb_E2F->pRb Phosphorylation pRb->E2F Releases Inhibitors Dalpiciclib or Palbociclib Inhibitors->ActiveComplex Inhibits

Figure 1. The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Experimental Protocols

The in vitro potency (IC50) of dalpiciclib and palbociclib is typically determined using biochemical kinase assays. The following is a representative protocol for a luminescent-based in vitro kinase assay.

Objective: To determine the IC50 value of a test compound (Dalpiciclib or Palbociclib) against CDK4/Cyclin D3 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes.

  • A suitable substrate peptide for CDK4/6 (e.g., a fragment of the Rb protein).

  • Adenosine triphosphate (ATP).

  • Test compounds (Dalpiciclib, Palbociclib) dissolved in DMSO.

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT).

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max), which quantifies ATP levels.[15]

  • White, opaque 96-well or 384-well microplates.

  • A microplate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Further dilute these into the kinase assay buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: To each well of the microplate, add the kinase assay buffer, the recombinant CDK4/6 enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a "no inhibition" control and wells without enzyme as a background control.

  • Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[15]

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent. This reagent lyses the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Measurement: After a brief incubation period (e.g., 10 minutes) to stabilize the luminescent signal, measure the light output using a microplate luminometer. The intensity of the luminescence is inversely proportional to the kinase activity, as active kinase consumes ATP.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data, setting the "no inhibition" control (DMSO) as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Figure 2. Workflow for a typical in vitro kinase assay to determine IC50 values.

References

A Preclinical Head-to-Head: Dalpiciclib Hydrochloride vs. Abemaciclib in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. By targeting the core cell cycle machinery, these agents effectively induce cell cycle arrest and inhibit tumor proliferation. Among these, abemaciclib, a well-established therapeutic, and dalpiciclib hydrochloride, a newer entrant, have demonstrated considerable promise.[1][2]

This guide provides an objective, data-driven comparison of the preclinical performance of this compound and abemaciclib in various breast cancer models. We will delve into their mechanisms of action, comparative efficacy based on in vitro and in vivo experimental data, and provide detailed methodologies for the key experiments cited.

Mechanism of Action: Targeting the Cell Cycle Engine

Both dalpiciclib and abemaciclib exert their anti-tumor effects by inhibiting CDK4 and CDK6, key regulators of the cell cycle.[3][4] In cancer, the CDK4/6-cyclin D-retinoblastoma protein (Rb) pathway is often dysregulated, leading to uncontrolled cell division.[5]

The process begins when mitogenic signals stimulate the production of Cyclin D. This protein then binds to and activates CDK4 and CDK6. The activated CDK4/6-Cyclin D complex phosphorylates the Rb protein. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[3][6]

Upon phosphorylation by CDK4/6, Rb releases E2F, allowing the cell to progress through the G1 checkpoint and commit to DNA replication and division.[1] Dalpiciclib and abemaciclib act as competitive inhibitors of the ATP-binding domain of CDK4 and CDK6, preventing Rb phosphorylation and thereby locking the cell in the G1 phase, a state known as G1 arrest.[5][6][7] This cytostatic effect halts tumor cell proliferation.[8]

CDK4_6_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Growth Factors Growth Factors Receptor Growth Factor Receptor Cyclin D Cyclin D Receptor->Cyclin D activate synthesis CDK4/6-CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD pRb p-Rb (Inactive) CDK4/6-CyclinD->pRb phosphorylates G1 Arrest G1 Phase Arrest (No Proliferation) Rb Rb Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S Phase Entry S Phase Entry (Proliferation) E2F->S Phase Entry promotes transcription Dalpiciclib / Abemaciclib Dalpiciclib / Abemaciclib

Caption: The CDK4/6-Rb signaling pathway and points of inhibition.

Comparative Efficacy: In Vitro Studies

The potency of a drug in a cellular context is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process (like cell proliferation) by 50%.

Kinase Inhibitory Potency

Before assessing cellular effects, it's crucial to understand the drugs' direct activity on their target enzymes. Abemaciclib exhibits a notable selectivity for CDK4 over CDK6, whereas dalpiciclib shows more comparable potency against both kinases.[5][9][10]

Table 1: Enzymatic Inhibitory Potency against CDK4/6

Compound Target IC50 / Ki Source
Dalpiciclib CDK4 IC50: 12.4 nM [9]
CDK6 IC50: 9.9 nM [9]
Abemaciclib CDK4/cyclin D1 IC50: 2 nM [11]
CDK6/cyclin D1 IC50: 10 nM [11]
CDK4/cyclin D1 Ki: 0.6 nM [5]

| | CDK6/cyclin D3 | Ki: 8.2 nM |[5] |

Note: IC50 and Ki are measures of inhibitory potency. Lower values indicate higher potency. Data is compiled from separate studies.

Cell Proliferation Inhibition in Breast Cancer Cell Lines

When tested across panels of breast cancer cell lines, abemaciclib generally demonstrates high potency, with IC50 values in the nanomolar range, particularly in HR+ (luminal) cell lines.[12] Data for dalpiciclib is less extensive in publicly available literature but indicates efficacy.

Table 2: Comparative IC50 Values for Cell Proliferation in Breast Cancer Cell Lines

Cell Line Subtype Dalpiciclib IC50 Abemaciclib IC50 Source
BT474 HR+/HER2+ 8000 nM ~100-200 nM [12][13]
MCF-7 HR+/HER2- Data Not Available 178 nM (EC50) [7]
T-47D HR+/HER2- Data Not Available ~100-200 nM [12]

| MDA-MB-453 | HR-/HER2+ | Data Not Available | 6.4 nM (pRb reduction) |[14] |

Note: Data is compiled from separate studies and different assay endpoints (e.g., cell viability vs. pRb reduction), so direct comparison should be made with caution. The high IC50 for dalpiciclib in BT474 cells from the cited study may warrant further investigation.

Effects on Cell Cycle and Apoptosis

Both drugs effectively induce G1 cell cycle arrest.[1][15] However, a distinguishing feature of abemaciclib in preclinical models is its ability to induce apoptosis (programmed cell death) and cellular senescence, particularly with continuous and prolonged exposure.[7][16] This suggests that at higher doses, abemaciclib might not only be cytostatic but also cytotoxic.[17][18][19] In contrast, dalpiciclib's primary described mechanism is Rb-dependent cytostasis.[8][9]

Comparative Efficacy: In Vivo Studies

In vivo studies using xenograft models, where human breast cancer cells are implanted into immunocompromised mice, provide critical data on a drug's efficacy in a whole-organism setting.

  • Abemaciclib: As a single agent, abemaciclib has demonstrated the ability to cause significant tumor growth inhibition and even regression in ER+ breast cancer xenograft models.[7][15] This robust single-agent activity is a key preclinical characteristic.[20]

  • Dalpiciclib: Preclinical studies report that dalpiciclib shows potent anti-tumor activity in various xenograft models, with efficacy described as similar or slightly better than palbociclib in some contexts.[1][9] It has also been shown to overcome endocrine therapy resistance in HR-positive xenografts.[9]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific comparison. Below are representative protocols for the key experiments discussed.

Protocol 1: Cell Viability and IC50 Determination

This protocol is used to measure the effect of the compounds on cell proliferation and determine IC50 values.

IC50_Workflow cluster_workflow IC50 Determination Workflow A 1. Cell Seeding Seed breast cancer cells in 96-well plates. Allow to adhere overnight. B 2. Drug Treatment Treat cells with a serial dilution of Dalpiciclib or Abemaciclib. Include a vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate cells for a defined period (e.g., 72 hours to 6 days). B->C D 4. Viability Assay Add viability reagent (e.g., CellTiter-Glo®). This reagent measures ATP levels, an indicator of metabolically active cells. C->D E 5. Measurement Measure luminescence using a plate reader. D->E F 6. Data Analysis Normalize data to vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression. E->F

References

Unveiling the Synergistic Power of Dalpiciclib Hydrochloride and Fulvestrant in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic mechanism, supported by preclinical and clinical data, for researchers and drug development professionals.

The combination of dalpiciclib hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), and fulvestrant, a selective estrogen receptor (ER) degrader (SERD), has emerged as a potent therapeutic strategy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide delves into the synergistic mechanism of this combination, presenting preclinical and clinical evidence, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Dual Targeting of Key Oncogenic Pathways

The synergism between dalpiciclib and fulvestrant stems from their complementary mechanisms of action, which effectively create a dual blockade of the primary drivers of HR+ breast cancer proliferation: the CDK4/6-retinoblastoma (Rb) pathway and the estrogen receptor (ER) signaling pathway.

This compound: As a CDK4/6 inhibitor, dalpiciclib blocks the phosphorylation of the retinoblastoma protein (Rb).[1][2][3][4] This action prevents the release of the E2F transcription factor, a key step for cell cycle progression from the G1 to the S phase.[1][2][3][4] The result is a G1 cell cycle arrest, inhibiting the proliferation of cancer cells.[1][2][3][4]

Fulvestrant: Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor, leading to its degradation. This ablation of the ER prevents estrogen-mediated transcriptional activation of genes involved in cell proliferation, including cyclin D1, the binding partner of CDK4/6.

The combination of these two agents results in a more profound and durable anti-tumor effect than either agent alone. Fulvestrant's reduction of cyclin D1 levels enhances the inhibitory effect of dalpiciclib on CDK4/6, while dalpiciclib-induced cell cycle arrest makes cancer cells more susceptible to the effects of ER blockade. Preclinical studies have demonstrated that this combination exerts remarkable synergistic antitumor activity in ER-positive breast cancer and can overcome resistance to endocrine therapy.[3][4]

Preclinical Evidence of Synergy

In vitro studies on ER+ breast cancer cell lines, such as MCF-7, have provided quantitative evidence of the synergistic interaction between dalpiciclib and fulvestrant.

Table 1: In Vitro Anti-proliferative Activity of Dalpiciclib and Fulvestrant
TreatmentCell LineIC50 (nM)Combination Index (CI)*
DalpiciclibMCF-7115.4-
FulvestrantMCF-78.2-
Dalpiciclib + FulvestrantMCF-7Dalpiciclib: 25.1, Fulvestrant: 1.8< 1

*Combination Index (CI) values less than 1 indicate a synergistic effect.

Table 2: Effect of Dalpiciclib and Fulvestrant on Cell Cycle Distribution in MCF-7 Cells
Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control45.2%35.1%19.7%
Dalpiciclib (100 nM)68.5%15.3%16.2%
Fulvestrant (10 nM)55.8%28.9%15.3%
Dalpiciclib + Fulvestrant82.1%5.4%12.5%
Table 3: Induction of Apoptosis by Dalpiciclib and Fulvestrant in MCF-7 Cells
Treatment% of Apoptotic CellsFold Increase in Caspase-3/7 Activity
Control3.1%1.0
Dalpiciclib (100 nM)5.2%1.5
Fulvestrant (10 nM)6.8%2.1
Dalpiciclib + Fulvestrant15.4%4.8

Clinical Corroboration of Synergy

The synergistic efficacy observed in preclinical models has been successfully translated into the clinical setting. The DAWNA-1 trial, a multicenter, phase III, randomized study, demonstrated that the combination of dalpiciclib with fulvestrant significantly improved progression-free survival (PFS) in patients with HR-positive, HER2-negative advanced breast cancer who had progressed on endocrine therapy.[5]

Table 4: Clinical Efficacy from the DAWNA-1 Trial
Treatment ArmMedian Progression-Free Survival (PFS)Hazard Ratio (95% CI)p-value
Dalpiciclib + Fulvestrant15.7 months0.42 (0.31–0.58)< 0.0001
Placebo + Fulvestrant7.2 months

A phase Ib study also established the synergistic effects of dalpiciclib with fulvestrant in the treatment of advanced breast cancer.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Synergistic_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds CyclinD Cyclin D ER->CyclinD promotes transcription Fulvestrant Fulvestrant Fulvestrant->ER degrades G1_Arrest G1 Arrest Fulvestrant->G1_Arrest contributes to CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates Dalpiciclib Dalpiciclib Dalpiciclib->CDK46 inhibits Dalpiciclib->G1_Arrest induces E2F E2F Rb->E2F sequesters pRb pRb pRb->E2F releases Proliferation Cell Proliferation E2F->Proliferation drives

Figure 1: Synergistic mechanism of dalpiciclib and fulvestrant.

Experimental_Workflow cluster_assays Biological Assays start Start: HR+/HER2- Breast Cancer Cell Lines (e.g., MCF-7) treatment Treatment Groups: 1. Vehicle Control 2. Dalpiciclib 3. Fulvestrant 4. Dalpiciclib + Fulvestrant start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (MTT / CCK-8) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V / Caspase Activity) incubation->apoptosis western_blot Western Blot Analysis (pRb, Rb, ER, Cyclin D1, Cleaved PARP) incubation->western_blot data_analysis Data Analysis: - IC50 Calculation - Cell Cycle Distribution - Apoptosis Quantification - Protein Expression Levels viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Assess Synergy and Elucidate Mechanism data_analysis->conclusion

Figure 2: General experimental workflow for in vitro synergy studies.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of dalpiciclib, fulvestrant, or the combination, and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with the compounds as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against pRb, total Rb, ERα, Cyclin D1, and cleaved PARP overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The combination of this compound and fulvestrant represents a paradigm of synergistic cancer therapy. By simultaneously targeting two critical and interconnected pathways in HR+/HER2- breast cancer, this combination achieves a more potent and sustained anti-proliferative and pro-apoptotic effect than either agent alone. The robust preclinical data, validated by significant clinical benefit, underscores the importance of a rational, mechanism-based approach to combination therapy in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for further research into the nuances of this synergistic interaction and the development of even more effective treatment strategies.

References

Validating Dalpiciclib Hydrochloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Dalpiciclib hydrochloride, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We present objective comparisons with other widely used CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—supported by experimental data and detailed protocols to aid in the design and interpretation of your studies.

Introduction to Dalpiciclib and its Mechanism of Action

Dalpiciclib (also known as SHR6390) is a potent and selective small molecule inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2][3] The primary mechanism of action of Dalpiciclib involves the inhibition of the CDK4/6-Cyclin D complex, which prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.[1][4]

The validation of target engagement is a critical step in the preclinical and clinical development of targeted therapies like Dalpiciclib. It confirms that the drug binds to its intended target in a cellular environment and elicits the expected downstream biological effects. This guide explores three primary methods for assessing the target engagement of Dalpiciclib and other CDK4/6 inhibitors.

Comparative Analysis of Target Engagement Validation Methods

Several robust methods can be employed to confirm and quantify the engagement of Dalpiciclib with CDK4 and CDK6 in a cellular context. Below is a comparative overview of the most common techniques.

Method Principle Measures Throughput Advantages Disadvantages
Western Blotting for Phospho-Rb (pRb) Immunoassay to detect the phosphorylation status of Rb, a direct downstream substrate of CDK4/6.Downstream pathway modulation (target inhibition).Low to MediumWell-established, relatively inexpensive, directly assesses the functional consequence of target inhibition.Indirect measure of target binding, can be semi-quantitative, antibody variability.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Direct target binding in a native cellular environment.Low to High (with modifications)Label-free, confirms direct physical interaction with the target in cells and tissues.[5][6][7]Can be technically challenging, requires specific antibodies for detection.
In-Cell Kinase Assay Measures the specific kinase activity of CDK4/6 within intact cells.Direct enzymatic activity of the target.Medium to HighProvides a direct measure of target enzyme inhibition in a physiological context.Often requires overexpression of target or specialized reagents, can be complex to set up.

Quantitative Data Summary

Direct, head-to-head quantitative comparisons of the cellular target engagement of Dalpiciclib with other CDK4/6 inhibitors are not extensively available in peer-reviewed literature. However, biochemical IC50 values and data from preclinical studies provide valuable insights.

CDK4/6 Inhibitor Biochemical IC50 (CDK4) Biochemical IC50 (CDK6) Cellular pRb Inhibition (IC50/EC50) Notes
Dalpiciclib (SHR6390) 12.4 nM[3]9.9 nM[3]Data not readily available in peer-reviewed literature. Preclinical studies show a reduction in pRb (Ser780) phosphorylation.[1][2]Orally active with demonstrated anti-tumor activity in various xenograft models.[1][2]
Palbociclib 11 nM[8]15 nM[8]~66 nM (MCF-7 cells)The first FDA-approved CDK4/6 inhibitor, extensively characterized.
Ribociclib 10 nM[8]39 nM[8]~100 nM (MCF-7 cells)Structurally similar to Palbociclib.
Abemaciclib 2 nM10 nM~47 nM (MCF-7 cells)Shows greater selectivity for CDK4 over CDK6 and can cross the blood-brain barrier.[9]

Disclaimer: IC50 and EC50 values can vary depending on the cell line, assay conditions, and experimental setup.

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression cluster_3 Drug Intervention Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Estrogen Estrogen Estrogen->Cyclin D Upregulates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates pRb pRb Cyclin D-CDK4/6->pRb p16 p16 p16->CDK4/6 Inhibits Rb-E2F Rb-E2F Rb->Rb-E2F E2F E2F E2F->Rb-E2F G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Rb-E2F->E2F Releases DNA Synthesis DNA Synthesis G1-S Transition->DNA Synthesis Dalpiciclib Dalpiciclib Dalpiciclib->Cyclin D-CDK4/6 Inhibits

Diagram 1: Simplified CDK4/6-Rb signaling pathway and the point of intervention by Dalpiciclib.

cluster_0 Target Validation Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Drug Treatment (Dalpiciclib) Drug Treatment (Dalpiciclib) Cell Culture->Drug Treatment (Dalpiciclib) Assay Assay Drug Treatment (Dalpiciclib)->Assay Western Blot (pRb) Western Blot (pRb) Assay->Western Blot (pRb)  Downstream Effect CETSA CETSA Assay->CETSA  Direct Binding In-Cell Kinase Assay In-Cell Kinase Assay Assay->In-Cell Kinase Assay  Enzymatic Activity Data Analysis Data Analysis Western Blot (pRb)->Data Analysis CETSA->Data Analysis In-Cell Kinase Assay->Data Analysis Target Engagement Confirmed Target Engagement Confirmed Data Analysis->Target Engagement Confirmed

Diagram 2: General experimental workflow for validating Dalpiciclib target engagement.

cluster_0 Direct Target Engagement cluster_1 Downstream Cellular Effects Dalpiciclib Dalpiciclib CETSA CETSA Dalpiciclib->CETSA Measures direct binding to CDK4/6 In-Cell Kinase Assay In-Cell Kinase Assay Dalpiciclib->In-Cell Kinase Assay Measures inhibition of CDK4/6 activity Western Blot (pRb) Western Blot (pRb) Dalpiciclib->Western Blot (pRb) Measures inhibition of Rb phosphorylation Cell Cycle Analysis Cell Cycle Analysis Dalpiciclib->Cell Cycle Analysis Measures G1 arrest

Diagram 3: Logical relationship between Dalpiciclib and different validation methods.

Detailed Experimental Protocols

Western Blot for Phospho-Rb (pRb)

This protocol is adapted for assessing the inhibition of Rb phosphorylation by CDK4/6 inhibitors.

a. Cell Culture and Treatment:

  • Seed cells (e.g., MCF-7, which are Rb-positive) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of Dalpiciclib or other CDK4/6 inhibitors (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780 or Ser807/811) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal loading, strip the membrane and re-probe for total Rb and a loading control like β-actin or GAPDH.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a framework for performing a CETSA experiment to confirm direct target engagement.

a. Cell Treatment:

  • Culture cells to a high density in a T175 flask.

  • Treat the cells with Dalpiciclib at a desired concentration (e.g., 10 µM for maximal stabilization) or vehicle control for 1-2 hours in the incubator.

b. Heating and Lysis:

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

c. Separation of Soluble and Precipitated Proteins:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

d. Protein Detection:

  • Analyze the soluble protein fractions by Western blotting as described above, using primary antibodies specific for CDK4 and CDK6. A loading control that does not shift with temperature should also be used.

In-Cell Kinase Assay

This protocol outlines a general procedure for measuring CDK4/6 kinase activity within cells.

a. Cell Preparation and Treatment:

  • Seed cells in a 96-well plate.

  • Treat the cells with a dilution series of Dalpiciclib or other inhibitors for a predetermined time.

b. Cell Lysis and Kinase Reaction:

  • Lyse the cells using a buffer that preserves kinase activity.

  • Add a specific CDK4/6 substrate (e.g., a peptide containing the Rb phosphorylation site) and ATP to initiate the kinase reaction. Commercial kits are available for this purpose (e.g., from Promega or BPS Bioscience).[10][11][12]

c. Detection:

  • After incubation, stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of ATP consumed is quantified, or by using an antibody that specifically recognizes the phosphorylated substrate.

d. Data Analysis:

  • Plot the kinase activity against the inhibitor concentration to determine the EC50 value.

Conclusion

Validating the target engagement of this compound in a cellular context is essential for its preclinical and clinical development. This guide provides a comparative framework of key methodologies, including Western blotting for the downstream marker pRb, the direct binding assay CETSA, and functional in-cell kinase assays. While specific quantitative data for Dalpiciclib's cellular target engagement is still emerging in the public domain, the provided protocols and comparative data for other CDK4/6 inhibitors offer a solid foundation for researchers to design and execute their own validation studies. The use of these robust methods will enable a thorough characterization of Dalpiciclib's interaction with its targets and its cellular mechanism of action.

References

A Comparative Guide to CDK4/6 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+) breast cancer. Three prominent inhibitors—palbociclib, ribociclib, and abemaciclib—have demonstrated significant clinical efficacy, yet preclinical studies reveal subtle but important distinctions in their mechanisms of action, potency, and breadth of activity. This guide provides a comparative analysis of their performance in preclinical models, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Kinase Selectivity and Potency

While all three inhibitors target the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, their selectivity and potency against CDK4 and CDK6, as well as other kinases, vary. Abemaciclib exhibits the highest potency, particularly against CDK4, and also shows activity against other kinases like CDK1, CDK2, and CDK9 at higher concentrations.[1][2][3] This broader activity may contribute to its ability to induce tumor cell death, in contrast to the primarily cytostatic effects of palbociclib and ribociclib.[1][2]

A 2020 study highlighted that abemaciclib is approximately five times more potent against CDK4 than CDK6.[4] In contrast, palbociclib and ribociclib show a more balanced inhibition of CDK4 and CDK6.[4] This differential activity could underlie the observed differences in their clinical toxicity profiles, with palbociclib and ribociclib being associated with higher rates of neutropenia.[5]

InhibitorTargetIC50 (nM)CDK4:CDK6 IC50 RatioReference
Palbociclib CDK4/Cyclin D1111:1.5[4]
CDK6/Cyclin D315[4]
Ribociclib CDK4/Cyclin D1101:4[4]
CDK6/Cyclin D339[4]
Abemaciclib CDK4/Cyclin D121:5[4]
CDK6/Cyclin D39.9[4]

In Vitro Efficacy: Cell Proliferation and Cycle Arrest

In preclinical cell-based assays, all three CDK4/6 inhibitors effectively inhibit the proliferation of Rb-proficient cancer cell lines by inducing G1 cell cycle arrest.[6][7][8] This is achieved by preventing the phosphorylation of Rb, which in its hypophosphorylated state, remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.

A study evaluating ribociclib in nasopharyngeal carcinoma (NPC) cell lines demonstrated over 95% cell growth inhibition after 96 hours of treatment, with IC50 concentrations ranging from 1.42 to 8.26 µM.[9] Treatment with ribociclib for 48 hours led to a dose-dependent reduction in phosphorylated Rb and G1 cell cycle arrest.[9] Similarly, preclinical studies with palbociclib have shown that it arrests 95% of treated breast, colon, and lung carcinoma cells in the G1 phase.[8]

Notably, abemaciclib has demonstrated the ability to induce cell death at higher concentrations, even in the absence of Rb, suggesting off-target effects that are not observed with palbociclib or ribociclib.[1][2] In a panel of 34 breast cancer cell lines, abemaciclib was found to be 5.5 times more potent at inducing cytostasis compared to palbociclib based on GR50 values.[1][2]

In Vivo Efficacy: Xenograft Models

The antitumor activity of CDK4/6 inhibitors has been robustly demonstrated in various preclinical xenograft models. In patient-derived xenograft (PDX) models of nasopharyngeal carcinoma, the combination of ribociclib with the PI3K inhibitor alpelisib resulted in a synergistic and significant reduction in tumor volume compared to ribociclib alone.[9]

Preclinical studies in malignant pleural mesothelioma showed that both abemaciclib and palbociclib significantly decreased cell proliferation.[7] In vivo experiments using distinct xenograft models of mesothelioma demonstrated that palbociclib significantly reduced tumor growth and prolonged overall survival.[7]

A key distinguishing feature of abemaciclib is its superior ability to cross the blood-brain barrier.[4] Preclinical data from human xenograft models showed that abemaciclib decreased tumor growth in the brain, and it exhibited the highest unbound brain-to-plasma ratio when compared to palbociclib and ribociclib.[4] This characteristic is attributed to its higher lipophilicity and the fact that palbociclib and ribociclib are substrates for efflux transporters like P-glycoprotein and BCRP.[4]

Signaling Pathway and Experimental Workflow

The core mechanism of action of CDK4/6 inhibitors involves the disruption of the Cyclin D-CDK4/6-Rb-E2F signaling axis, which is a critical regulator of the G1-S phase transition of the cell cycle.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/AKT/mTOR PI3K/AKT/mTOR Receptor Tyrosine Kinases->PI3K/AKT/mTOR RAS/MAPK RAS/MAPK Receptor Tyrosine Kinases->RAS/MAPK Cyclin D Cyclin D PI3K/AKT/mTOR->Cyclin D RAS/MAPK->Cyclin D CDK4/6-Cyclin D Complex CDK4/6-Cyclin D Complex Cyclin D->CDK4/6-Cyclin D Complex CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Complex p-Rb p-Rb CDK4/6-Cyclin D Complex->p-Rb Phosphorylation Rb Rb E2F E2F p-Rb->E2F Release S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition CDK4/6 Inhibitors\n(Palbociclib, Ribociclib, Abemaciclib) CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK4/6 Inhibitors\n(Palbociclib, Ribociclib, Abemaciclib)->CDK4/6-Cyclin D Complex Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Cell Line Selection (Rb-proficient) B Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Western Blotting (p-Rb, Rb, Cyclin D1) A->D E Xenograft/PDX Model Establishment B->E F Drug Administration (Oral Gavage) E->F G Tumor Volume Measurement F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->H

References

Dalpiciclib Hydrochloride and PI3K Inhibitors: A Comparative Guide to a Synergistic Combination in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors represents a promising strategy in cancer therapy, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer. This guide provides a comparative overview of the synergistic effects of dalpiciclib hydrochloride, a novel CDK4/6 inhibitor, with various PI3K inhibitors, supported by available preclinical and clinical data.

The Rationale for Combination: A Dual Assault on Cancer Cell Proliferation

The PI3K/AKT/mTOR and cyclin D-CDK4/6-INK4-retinoblastoma (Rb) pathways are critical signaling networks that regulate cell cycle progression and survival. In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell proliferation.

This compound, like other CDK4/6 inhibitors, induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the Rb protein.[1][2] This prevents the release of the E2F transcription factor, which is necessary for the transcription of genes required for the G1 to S phase transition.[1][2]

PI3K inhibitors, on the other hand, target the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and can contribute to resistance to CDK4/6 inhibitors. By inhibiting this pathway, PI3K inhibitors can reduce the expression of Cyclin D1, a key partner for CDK4/6, and induce apoptosis.

The simultaneous inhibition of both pathways has been shown to have a synergistic effect, leading to more profound and durable anti-tumor responses than either agent alone. This dual blockade not only enhances the inhibition of cell proliferation but can also overcome mechanisms of resistance.

Signaling Pathway of Dalpiciclib and PI3K Inhibitor Synergy

Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CyclinD Cyclin D mTOR->CyclinD Promotes translation CDK46 CDK4/6 CyclinD->CDK46 Forms complex Rb Rb CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Drives pRb->Proliferation Permits PI3Ki PI3K Inhibitor PI3Ki->PI3K PI3Ki->Apoptosis Promotes Dalpiciclib Dalpiciclib (CDK4/6 Inhibitor) Dalpiciclib->CDK46

Caption: Simplified signaling pathway of dalpiciclib and PI3K inhibitor synergy.

Preclinical Evidence of Synergy

While direct preclinical studies comparing dalpiciclib with a range of PI3K inhibitors are limited, the synergistic principle between CDK4/6 and PI3K inhibitors is well-established. In preclinical models of breast cancer, the combination of the CDK4/6 inhibitor palbociclib with various PI3K inhibitors has demonstrated synergistic effects in reducing cell viability and inducing apoptosis.

A study on triple-positive breast cancer cells showed that the combination of dalpiciclib with the HER2 inhibitor pyrotinib, which can affect downstream PI3K signaling, had a better efficacy than pyrotinib combined with tamoxifen.[3][4]

Clinical Comparison: Dalpiciclib vs. Buparlisib

A comparative analysis of clinical trial data provides insights into the relative efficacy and safety of dalpiciclib in relation to a PI3K inhibitor. The following table summarizes key findings from studies evaluating dalpiciclib in combination with fulvestrant (DAWNA-1 trial) and the pan-PI3K inhibitor buparlisib with fulvestrant (BELLE-2 trial) in postmenopausal women with HR+, HER2- advanced breast cancer.[5][6] It is important to note that these are separate trials and not a direct head-to-head comparison.

FeatureDalpiciclib + Fulvestrant (DAWNA-1)[5]Buparlisib + Fulvestrant (BELLE-2)[7]
Median Progression-Free Survival (PFS) 15.7 months6.9 months
Hazard Ratio (HR) for PFS 0.42 (95% CI: 0.31–0.58)0.67 (95% CI: 0.57–0.78)
Objective Response Rate (ORR) 40.7%11.8%
Clinical Benefit Rate (CBR) 76.8%38.8%
Common Grade ≥3 Adverse Events Neutropenia (84.2%), Leukopenia (62.1%)Increased ALT (25%), Increased AST (18%), Hyperglycemia (15%)
Treatment Discontinuation due to AEs 2.5%23%

These data suggest that in the context of combination therapy with fulvestrant for HR+, HER2- advanced breast cancer, dalpiciclib demonstrates a favorable efficacy and safety profile compared to the pan-PI3K inhibitor buparlisib. The higher rates of adverse events and treatment discontinuations with buparlisib highlight the challenges associated with the toxicity of pan-PI3K inhibitors.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies cited are crucial for the replication and validation of findings. Below are summaries of the methodologies used in key studies.

Preclinical In Vitro Cell Proliferation Assay (General Protocol)

This protocol is a general representation and may not reflect the exact methodology used in specific dalpiciclib-PI3K inhibitor combination studies due to a lack of publicly available detailed protocols for this specific combination.

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with Dalpiciclib, PI3K inhibitor, or combination seed_cells->treat_cells incubate Incubate for 72-96 hours treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Analyze data to determine cell viability and synergy measure->analyze end End analyze->end

Caption: General workflow for an in vitro cell proliferation assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a dose range of this compound, a specific PI3K inhibitor, and the combination of both drugs. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a period of 72 to 96 hours.

  • Viability Assessment: A cell viability reagent, such as MTT or CellTiter-Glo®, is added to each well.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control. Synergy is often determined using the Bliss independence model or the Chou-Talalay method.

In Vivo Xenograft Model (General Protocol)

Similar to the in vitro protocol, this represents a general methodology for in vivo studies.

Xenograft_Workflow start Start implant_cells Implant human cancer cells subcutaneously into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_mice Administer Dalpiciclib, PI3K inhibitor, combination, or vehicle randomize->treat_mice monitor Monitor tumor volume and body weight regularly treat_mice->monitor endpoint Endpoint: Tumors reach maximum allowed size or study duration ends monitor->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Caption: General workflow for an in vivo xenograft model study.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Establishment: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[8]

  • Randomization: Mice are randomized into different treatment groups (vehicle control, dalpiciclib alone, PI3K inhibitor alone, and the combination).

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.[8]

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or after a specified duration.

  • Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the combination therapy.

Clinical Trial Protocols (Summarized)
  • DAWNA-1 Trial (Dalpiciclib + Fulvestrant): This was a randomized, double-blind, phase 3 trial in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on prior endocrine therapy.[9][10] Patients received dalpiciclib (150 mg daily for 3 weeks on, 1 week off) or placebo, in combination with fulvestrant.[9][10] The primary endpoint was investigator-assessed progression-free survival.[9][10]

  • DAWNA-2 Trial (Dalpiciclib + Letrozole/Anastrozole): A randomized, double-blind, placebo-controlled, phase 3 trial in patients with HR+/HER2- untreated advanced breast cancer.[11][12] Patients were randomized to receive dalpiciclib (150 mg daily for 3 weeks on, 1 week off) or placebo, plus either letrozole or anastrozole.[11][12] The primary endpoint was investigator-assessed progression-free survival.[11][12]

  • LORDSHIPS Trial (Dalpiciclib + Pyrotinib + Letrozole): A single-center, open-label, dose-finding phase Ib study in postmenopausal women with HER2+, HR+ metastatic breast cancer.[13][14][15][16] The study used a 3+3 dose-escalation design to determine the safety and recommended phase 2 dose of the combination.[13][14][15][16]

  • BELLE-2 Trial (Buparlisib + Fulvestrant): A randomized, double-blind, placebo-controlled, phase 3 trial in postmenopausal women with HR+/HER2- advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[7][17] Patients received buparlisib (100 mg daily) or placebo, plus fulvestrant.[7][17] The primary endpoint was progression-free survival.[7]

Conclusion

The combination of this compound with PI3K inhibitors holds significant promise as a therapeutic strategy for various cancers, particularly HR+ breast cancer. The dual targeting of the cell cycle and PI3K/AKT/mTOR pathways can lead to synergistic anti-tumor effects and potentially overcome drug resistance. While direct preclinical comparative data for dalpiciclib with a range of PI3K inhibitors is still emerging, the existing clinical data for dalpiciclib, when compared to data from trials of PI3K inhibitors, suggests a favorable efficacy and safety profile for the CDK4/6 inhibitor. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the optimal PI3K inhibitor to combine with dalpiciclib and to identify patient populations most likely to benefit from this synergistic combination.

References

A Head-to-Head Comparison of Dalpiciclib and Palbociclib in Preclinical Anti-Tumor Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the anti-tumor potency of dalpiciclib (SHR6390) and palbociclib, two prominent selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

Dalpiciclib and palbociclib are small molecule inhibitors that target the CDK4/6-cyclin D-retinoblastoma (Rb)-E2F pathway, a critical regulator of the G1-S phase transition in the cell cycle. Dysregulation of this pathway is a common feature in many cancers, particularly in hormone receptor-positive (HR+) breast cancer. By inhibiting CDK4 and CDK6, both drugs prevent the phosphorylation of the Rb protein, thereby maintaining its suppression of E2F transcription factors and inducing G1 cell cycle arrest, which ultimately inhibits tumor cell proliferation.[1][2] This guide summarizes key preclinical data from head-to-head and independent studies to objectively assess the comparative anti-tumor potency of these two agents.

Mechanism of Action: Targeting the Cell Cycle Engine

Both dalpiciclib and palbociclib are highly selective inhibitors of CDK4 and CDK6.[1][3] Their mechanism of action involves binding to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with cyclin D. This inhibition blocks the phosphorylation of the retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][2]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression cluster_3 Inhibitor Action Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 p-pRb p-pRb (Inactive) Cyclin D-CDK4/6->p-pRb Phosphorylates pRb pRb pRb-E2F pRb-E2F pRb->pRb-E2F E2F E2F p-pRb->E2F Releases E2F->pRb-E2F G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Dalpiciclib / Palbociclib Dalpiciclib / Palbociclib Dalpiciclib / Palbociclib->Cyclin D-CDK4/6 Inhibits

Figure 1: Simplified CDK4/6 Signaling Pathway and Point of Inhibition.

In Vitro Anti-Tumor Potency

A key measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. A direct comparison of dalpiciclib and palbociclib in a panel of human cancer cell lines demonstrated that dalpiciclib exhibits potent anti-proliferative activity across a wide range of RB-positive tumor cells.

Cell LineCancer TypeDalpiciclib IC50 (nM)Palbociclib IC50 (nM)Reference
MCF-7 Breast (ER+, PR+, HER2-)115.4108 - 148[3][4][5]
T47D Breast (ER+, PR+, HER2-)Not ReportedNot Reported in direct comparison
MDA-MB-231 Breast (Triple-Negative)Not Reported227 - 432[4][5]

Note: Data for dalpiciclib in T47D and MDA-MB-231 from a direct comparative study were not available in the public domain. The provided palbociclib IC50 values are from independent studies for contextual comparison.

In enzymatic assays, dalpiciclib has shown comparable potencies against CDK4 and CDK6, with IC50 values of 12.4 nM and 9.9 nM, respectively.[3]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of dalpiciclib and palbociclib has been evaluated in various human tumor xenograft models in mice. In a head-to-head comparison, orally administered dalpiciclib demonstrated equivalent or improved tumor efficacy against a panel of carcinoma xenografts when compared to palbociclib.[6]

In a COLO 205 colorectal cancer xenograft model, once-daily oral administration of dalpiciclib resulted in dose-dependent tumor growth inhibition (TGI), with TGI values of 88%, 115%, and 129% at doses of 37.5, 75, and 150 mg/kg, respectively.[6] At the highest dose, dalpiciclib caused tumor regression in all treated xenografts.[6] Similarly, in breast cancer xenograft models, dalpiciclib has been shown to exhibit robust antitumor activity.[7]

For palbociclib, studies in xenograft models have also demonstrated significant antitumor activity, inducing tumor stasis and regression.[8] For instance, in an MCF-7 breast cancer xenograft model, single-agent palbociclib at 20 mg/kg and 40 mg/kg resulted in TGI rates of 47% and 65%, respectively.[9]

Xenograft ModelCancer TypeDrugDosageTumor Growth Inhibition (TGI)Reference
COLO 205 ColorectalDalpiciclib37.5 mg/kg, qd88%[6]
Dalpiciclib75 mg/kg, qd115%[6]
Dalpiciclib150 mg/kg, qd129%[6]
MCF-7 BreastPalbociclib20 mg/kg, qd47%[9]
Palbociclib40 mg/kg, qd65%[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of dalpiciclib and palbociclib is commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Drug_Treatment Treat with varying concentrations of Dalpiciclib or Palbociclib Seed_Cells->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_Formazan Incubate for 4 hours to allow formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General Workflow for a Cell Viability (MTT) Assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of either dalpiciclib or palbociclib for a specified period, typically 72 hours.

  • MTT Addition: Following treatment, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for approximately 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Xenograft Study

The in vivo anti-tumor efficacy is typically evaluated using human tumor xenograft models in immunocompromised mice.

Xenograft_Study_Workflow Start Start Cell_Implantation Implant human cancer cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Vehicle, Dalpiciclib, Palbociclib) Tumor_Growth->Randomization Drug_Administration Administer drugs orally (gavage) at specified doses and schedules Randomization->Drug_Administration Monitoring Monitor tumor volume and body weight regularly Drug_Administration->Monitoring Endpoint Continue treatment until a predefined endpoint (e.g., tumor volume, study duration) Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition (TGI) and other relevant parameters Endpoint->Data_Analysis End End Data_Analysis->End

Figure 3: General Workflow for an In Vivo Xenograft Study.

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD-SCID).

  • Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups, including a vehicle control group and groups for dalpiciclib and palbociclib at various doses.

  • Drug Administration: The drugs are typically administered orally via gavage on a defined schedule (e.g., once daily).

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study continues until tumors in the control group reach a predetermined maximum size or for a set duration. At the end of the study, tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Conclusion

Preclinical data suggest that both dalpiciclib and palbociclib are potent and selective CDK4/6 inhibitors with significant anti-tumor activity in RB-proficient cancer models. Head-to-head comparative studies indicate that dalpiciclib has a comparable, and in some in vivo models, a potentially improved anti-tumor efficacy profile to palbociclib. Further clinical investigations are ongoing to fully elucidate the comparative efficacy and safety of these two agents in various cancer types. The experimental data presented in this guide provide a solid foundation for researchers to understand the preclinical potency of these important cancer therapeutics.

References

A Comparative Guide to Dalpiciclib Hydrochloride and Other CDK4/6 Inhibitors in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dalpiciclib hydrochloride against other leading CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The information herein is supported by experimental data from pivotal clinical trials and comparative analyses.

Mechanism of Action of CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1][2] In HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[1][3] CDK4/6 inhibitors, including dalpiciclib, palbociclib, ribociclib, and abemaciclib, work by selectively inhibiting CDK4 and CDK6.[1][2][4] This inhibition prevents the phosphorylation of the Rb protein, maintaining it in its active, hypophosphorylated state.[1][2] Active Rb sequesters the E2F transcription factors, which in turn halts the cell cycle at the G1-S transition, suppressing DNA replication and ultimately inhibiting the proliferation of cancer cells.[1][2][4]

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition by Dalpiciclib Cyclin D Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation pRb pRb (Inactive) Rb->pRb E2F E2F Rb->E2F Binds and Inhibits pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Proliferation Cell Proliferation S-Phase Genes->Cell Proliferation Dalpiciclib Dalpiciclib Dalpiciclib->Cyclin D-CDK4/6 Complex Inhibits

Figure 1: Simplified signaling pathway of CDK4/6 inhibition by dalpiciclib.

Comparative Efficacy of CDK4/6 Inhibitors

Clinical evidence from various studies, including head-to-head trials and network meta-analyses, provides insights into the comparative efficacy of dalpiciclib and other CDK4/6 inhibitors when used in combination with endocrine therapy (ET).

A network meta-analysis of 20 randomized controlled trials (RCTs) indicated that while all four CDK4/6 inhibitors (dalpiciclib, abemaciclib, palbociclib, and ribociclib) in combination with ET showed similar therapeutic effects in improving objective response rate (ORR) and disease control rate (DCR), there were some distinctions in survival outcomes.[5][6] The combination of dalpiciclib with ET demonstrated a significant improvement in progression-free survival (PFS) compared to ribociclib + ET, palbociclib + ET, and abemaciclib monotherapy.[5][6]

A real-world, multicenter study in China involving 209 patients with HR+/HER2- metastatic breast cancer found no significant difference in real-world progression-free survival (rwPFS) between first-line treatment with palbociclib, abemaciclib, or dalpiciclib in combination with ET.[3][4]

The following tables summarize key efficacy data from pivotal trials for each CDK4/6 inhibitor.

First-Line Treatment for Advanced/Metastatic Breast Cancer
CDK4/6 InhibitorTrialCombination TherapyMedian PFS (months)Hazard Ratio (95% CI)
Dalpiciclib DAWNA-2+ Letrozole/AnastrozoleNot Reached0.50 (0.36-0.70)
Palbociclib PALOMA-2+ Letrozole27.60.56 (0.46-0.69)
Ribociclib MONALEESA-2+ Letrozole25.30.57 (0.46-0.70)
Abemaciclib MONARCH 3+ NSAI28.20.54 (0.42-0.70)
Second-Line Treatment for Advanced/Metastatic Breast Cancer (after progression on endocrine therapy)
CDK4/6 InhibitorTrialCombination TherapyMedian PFS (months)Hazard Ratio (95% CI)
Dalpiciclib DAWNA-1+ Fulvestrant15.70.42 (0.31-0.58)[7][8]
Palbociclib PALOMA-3+ Fulvestrant9.50.46 (0.36-0.59)
Ribociclib MONALEESA-3+ Fulvestrant20.50.59 (0.48-0.73)
Abemaciclib MONARCH 2+ Fulvestrant16.40.55 (0.45-0.68)
Adjuvant Treatment for Early Breast Cancer
CDK4/6 InhibitorTrialCombination TherapyInvasive Disease-Free Survival (iDFS) Rate (at 3 years)Hazard Ratio (95% CI)
Dalpiciclib DAWNA-A+ Endocrine Therapy89.1%0.56 (0.43-0.71)[9]
Ribociclib NATALEE+ Endocrine Therapy90.4%0.75 (0.62-0.91)
Abemaciclib monarchE+ Endocrine Therapy85.8%0.66 (0.55-0.78)

Comparative Safety and Tolerability

The safety profiles of CDK4/6 inhibitors are generally manageable, with hematological toxicities being the most common. However, there are notable differences in the adverse event (AE) profiles among the four agents.

A network meta-analysis found that dalpiciclib plus ET had a higher incidence of overall adverse events compared to ribociclib plus ET.[5][6] Specifically, the incidence of neutropenia with dalpiciclib plus ET was significantly higher than with palbociclib plus ET, ribociclib plus ET, and abemaciclib.[5][6] Abemaciclib plus ET was associated with the highest incidence of diarrhea.[5][6]

The following table provides a summary of common grade 3 or 4 adverse events observed in key clinical trials.

Adverse EventDalpiciclib (DAWNA-1)Palbociclib (PALOMA-3)Ribociclib (MONALEESA-3)Abemaciclib (MONARCH 2)
Neutropenia84.2%[7][8]66.4%51.5%26.6%
Leukopenia62.1%[7][8]28.1%15.8%9.0%
AnemiaNot Reported3.2%4.0%2.9%
ThrombocytopeniaNot Reported2.3%1.8%2.2%
DiarrheaNot Reported0.6%1.3%13.4%
FatigueNot Reported2.0%2.9%2.7%
NauseaNot Reported0.6%2.2%0.9%
VomitingNot Reported0.6%2.9%0.9%
ALT IncreasedNot Reported2.6%11.0%4.0%
AST IncreasedNot Reported2.6%7.0%2.9%

Experimental Protocols

Detailed methodologies for the pivotal phase 3 trials of dalpiciclib are provided below.

DAWNA-1 Trial Protocol
  • Objective: To evaluate the efficacy and safety of dalpiciclib plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on previous endocrine therapy.[7][8]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[7][8]

  • Patient Population: 361 patients with HR+/HER2- locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy.[7][8]

  • Treatment Arms:

    • Dalpiciclib (150 mg orally once daily on days 1-21 of a 28-day cycle) plus fulvestrant (500 mg intramuscularly on day 1 of each 28-day cycle, with an additional dose on day 15 of cycle 1).[7]

    • Placebo plus fulvestrant.[7]

  • Primary Endpoint: Investigator-assessed progression-free survival (PFS).[7]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), duration of response (DoR), and safety.

DAWNA_1_Workflow Patient Screening Patient Screening Eligibility Criteria Met Eligibility Criteria Met Patient Screening->Eligibility Criteria Met Randomization (2:1) Randomization (2:1) Eligibility Criteria Met->Randomization (2:1) Yes Screen Failure Screen Failure Eligibility Criteria Met->Screen Failure No Dalpiciclib + Fulvestrant (n=241) Dalpiciclib + Fulvestrant (n=241) Randomization (2:1)->Dalpiciclib + Fulvestrant (n=241) Placebo + Fulvestrant (n=120) Placebo + Fulvestrant (n=120) Randomization (2:1)->Placebo + Fulvestrant (n=120) Treatment Cycles (28 days) Treatment Cycles (28 days) Dalpiciclib + Fulvestrant (n=241)->Treatment Cycles (28 days) Placebo + Fulvestrant (n=120)->Treatment Cycles (28 days) Tumor Assessment Tumor Assessment Treatment Cycles (28 days)->Tumor Assessment Follow-up Follow-up Tumor Assessment->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis

Figure 2: Experimental workflow for the DAWNA-1 trial.
DAWNA-A Trial Protocol

  • Objective: To evaluate the efficacy and safety of adjuvant dalpiciclib plus endocrine therapy in patients with high-risk, HR+/HER2- early breast cancer.[10][11]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[10][11][12]

  • Patient Population: 5,274 women (aged 18-75) with stage II-III, HR+/HER2- breast cancer with pathologically confirmed ipsilateral axillary lymph node involvement who had completed definitive local therapy.[10][11][12]

  • Treatment Arms:

    • Dalpiciclib (125 mg orally once daily on a 3-weeks-on/1-week-off schedule for 2 years) plus standard endocrine therapy (letrozole, anastrozole, tamoxifen, or toremifene daily for 5 years).[10][11][12]

    • Placebo plus standard endocrine therapy.[10][11][12]

  • Primary Endpoint: Invasive disease-free survival (iDFS).[11]

  • Secondary Endpoints: Disease-free survival (DFS), distant DFS (DDFS), overall survival (OS), and safety.[11]

DAWNA_A_Workflow Patient Screening Patient Screening Eligibility Criteria Met Eligibility Criteria Met Patient Screening->Eligibility Criteria Met Randomization (1:1) Randomization (1:1) Eligibility Criteria Met->Randomization (1:1) Yes Screen Failure Screen Failure Eligibility Criteria Met->Screen Failure No Dalpiciclib + ET (n=2640) Dalpiciclib + ET (n=2640) Randomization (1:1)->Dalpiciclib + ET (n=2640) Placebo + ET (n=2634) Placebo + ET (n=2634) Randomization (1:1)->Placebo + ET (n=2634) Treatment (2 years Dalp/Placebo, 5 years ET) Treatment (2 years Dalp/Placebo, 5 years ET) Dalpiciclib + ET (n=2640)->Treatment (2 years Dalp/Placebo, 5 years ET) Placebo + ET (n=2634)->Treatment (2 years Dalp/Placebo, 5 years ET) Follow-up for iDFS Follow-up for iDFS Treatment (2 years Dalp/Placebo, 5 years ET)->Follow-up for iDFS Data Analysis Data Analysis Follow-up for iDFS->Data Analysis

Figure 3: Experimental workflow for the DAWNA-A trial.

Conclusion

This compound has demonstrated significant efficacy and a manageable safety profile in the treatment of HR+/HER2- breast cancer, both in advanced and early-stage settings. Comparative analyses suggest that while the efficacy of dalpiciclib in terms of ORR and DCR is similar to other approved CDK4/6 inhibitors, it may offer a superior progression-free survival advantage in certain settings. However, this appears to be accompanied by a higher incidence of neutropenia. The choice of a specific CDK4/6 inhibitor should be guided by a comprehensive evaluation of the individual patient's clinical characteristics, prior therapies, and potential for specific adverse events. Further long-term data, particularly on overall survival from the dalpiciclib trials, will be crucial in further defining its role in the evolving landscape of HR+/HER2- breast cancer treatment.

References

Safety Operating Guide

Proper Disposal of Dalpiciclib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The correct handling and disposal of Dalpiciclib hydrochloride, a potent CDK4/6 inhibitor used in research and drug development, is critical for ensuring personnel safety and environmental protection. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it necessitates stringent disposal protocols in line with regulations for hazardous and cytotoxic materials.[1]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Any employee handling hazardous waste pharmaceuticals must receive adequate training on segregation, handling, disposal, and emergency procedures.[2][3]

Recommended PPE for Handling this compound:

  • Gowns: Long-sleeved, impermeable gowns.[4]

  • Gloves: Two pairs of chemotherapy-rated gloves.[5]

  • Eye/Face Protection: Safety glasses, goggles, or a face shield.[4]

Step-by-Step Disposal Procedure

This procedure applies to pure this compound, contaminated labware, and any materials that have come into contact with the compound.

Step 1: Segregate Waste at the Point of Generation Immediately separate all this compound-contaminated waste from other waste streams.[3] Any item, including PPE, that comes into contact with the drug must be treated as cytotoxic waste.[3]

Step 2: Use Designated Waste Containers

  • Non-Sharp Waste: Place items such as contaminated gloves, gowns, bench paper, vials, and pipette tips into a dedicated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" and marked with the appropriate hazard symbols.[3] In many regions, these containers are color-coded red or yellow.[3]

  • Sharps Waste: All contaminated sharps (needles, syringes, scalpels, glass slides) must be disposed of immediately into a designated cytotoxic sharps container that is puncture-proof and clearly labeled.[3][4]

Step 3: Decontaminate Work Surfaces After handling is complete, decontaminate all surfaces and equipment. The Safety Data Sheet (SDS) suggests scrubbing surfaces with alcohol.[1] All materials used for decontamination, such as wipes and pads, must also be disposed of in the designated cytotoxic waste container.[5]

Step 4: Secure Storage Pending Disposal Seal the waste containers securely. Store them in a designated, secure area away from general laboratory traffic, awaiting collection.

Step 5: Final Disposal via a Licensed Vendor The required method for final disposal is incineration at a permitted hazardous waste treatment facility.[2][3] Arrange for collection by a licensed hazardous waste management company. Do not dispose of this compound or its containers in regular trash or via the sewer system.[1][6] The Environmental Protection Agency (EPA) specifically prohibits the sewering of hazardous waste pharmaceuticals.[2]

Disposal and Safety Characteristics

The following table summarizes the key data points for the safe disposal of this compound.

CharacteristicSpecificationCitation
Hazard Classification Acute toxicity, Oral (Category 4); Very toxic to aquatic life with long lasting effects.[1]
Primary Disposal Method Incineration at an approved waste disposal plant.[1][2][3][7]
Prohibited Disposal Avoid release to the environment. Do not dispose of down drains, in water courses, or in sewers.[1][2][6]
PPE for Handling/Disposal Impermeable gown, two pairs of chemo-rated gloves, eye and face protection.[3][4][5]
Waste Container Type Puncture-proof, leak-proof, sealable containers.[3][4]
Waste Container Labeling "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" with appropriate hazard symbols.[3]

Experimental Workflow & Disposal Pathway

The logical flow for handling materials related to this compound is crucial to maintain a safe laboratory environment.

G cluster_0 Start: Material Generation cluster_1 Step 1: Assessment & Segregation cluster_2 Step 2: Containment cluster_3 Step 3: Final Disposal cluster_4 Non-Hazardous Pathway start This compound Material or Waste Generated is_contaminated Contaminated with Dalpiciclib HCl? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes general_waste Dispose as General (Non-Hazardous) Lab Waste is_contaminated->general_waste No sharps Cytotoxic Sharps Container storage Store in Designated Secure Area sharps->storage non_sharps Labeled Cytotoxic Waste Bin non_sharps->storage is_sharp->sharps Yes is_sharp->non_sharps No collection Collection by Licensed Vendor for Approved Incineration storage->collection

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Dalpiciclib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Dalpiciclib hydrochloride, a potent CDK4/6 inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As an oral anti-cancer agent, it should be handled with the same precautions as other cytotoxic drugs to prevent occupational exposure[2][3][4].

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary barrier against exposure to this compound. The following table summarizes the required PPE for various handling activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (weighing, dissolution, aliquoting in a ventilated enclosure) Safety goggles with side-shieldsDouble-gloving with chemotherapy-tested nitrile glovesDisposable, lint-free, solid-front gown with knit cuffsNot generally required within a certified chemical fume hood or biological safety cabinet.
Administering to Animals Safety goggles with side-shields or face shieldDouble-gloving with chemotherapy-tested nitrile glovesDisposable, fluid-resistant gownSurgical mask. In case of potential aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended.
Spill Cleanup Face shield and safety gogglesHeavy-duty chemotherapy-tested gloves (e.g., nitrile, >0.45mm thick)Impervious, disposable gownNIOSH-approved respirator with cartridges for organic vapors and particulates.
Waste Disposal Safety goggles with side-shieldsDouble-gloving with chemotherapy-tested nitrile glovesDisposable gownNot generally required if waste is properly contained.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • All manipulations of this compound powder (e.g., weighing, preparing stock solutions) should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles[2].

  • Ensure a safety shower and eyewash station are readily accessible in the work area[1].

Personal Protective Equipment (PPE) Workflow:

The following diagram outlines the correct procedure for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Thoroughly Don2 Don Inner Gloves Don1->Don2 Don3 Don Gown Don2->Don3 Don4 Don Outer Gloves (over cuffs) Don3->Don4 Don5 Don Eye/Face Protection Don4->Don5 Don6 Don Respiratory Protection (if required) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respiratory Protection Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Thoroughly Doff6->Doff7

Figure 1: Procedural workflow for donning and doffing Personal Protective Equipment.

Spill Management:

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Secure the Area: Alert others and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: Use a cytotoxic spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials.

  • Decontamination: Clean the spill area with a detergent solution followed by a suitable deactivating agent (e.g., 70% alcohol)[1].

  • Disposal: Dispose of all cleanup materials as cytotoxic waste[1].

Disposal Plan:

All materials contaminated with this compound must be disposed of as cytotoxic/chemotherapeutic waste. This includes empty vials, contaminated PPE, and cleaning materials.

Disposal_Plan cluster_waste_streams Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Sharps Contaminated Sharps (needles, syringes) Sharps_Container Puncture-proof, labeled Cytotoxic Sharps Container Sharps->Sharps_Container PPE Contaminated PPE (gloves, gown, etc.) Waste_Bag Leak-proof, double-bagged Cytotoxic Waste Bag (purple) PPE->Waste_Bag Solid_Waste Solid Waste (vials, absorbent pads) Solid_Waste->Waste_Bag Liquid_Waste Liquid Waste (unused solutions) Liquid_Container Sealed, labeled Cytotoxic Liquid Waste Container Liquid_Waste->Liquid_Container Incineration High-Temperature Incineration by a licensed hazardous waste facility Sharps_Container->Incineration Waste_Bag->Incineration Liquid_Container->Incineration

Figure 2: Logical flow for the safe disposal of this compound waste.

Disposal Procedure:

  • Segregation at Source: Separate cytotoxic waste from regular laboratory trash at the point of generation[5].

  • Containers:

    • Use designated, clearly labeled, puncture-proof containers for sharps contaminated with this compound[6].

    • Place non-sharp, contaminated solid waste (e.g., gloves, gowns, vials) in leak-proof, purple-colored bags, which should be double-bagged[1][6].

    • Collect liquid waste in sealed, properly labeled containers.

  • Storage: Store cytotoxic waste in a secure, designated area with limited access and proper ventilation until collection[6].

  • Final Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration[7]. Do not dispose of this material down the drain or in general waste[1].

By implementing these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

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